(Prop-2-yn-1-yloxy)cyclopentane
Description
Properties
CAS No. |
118464-10-1 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
prop-2-ynoxycyclopentane |
InChI |
InChI=1S/C8H12O/c1-2-7-9-8-5-3-4-6-8/h1,8H,3-7H2 |
InChI Key |
JAVNRYFPBGCMOC-UHFFFAOYSA-N |
SMILES |
C#CCOC1CCCC1 |
Canonical SMILES |
C#CCOC1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure and Conformation of Cyclopentyl Propargyl Ether: A Technical Guide
Executive Summary
Cyclopentyl Propargyl Ether (CPPE) represents a compelling model system in physical organic chemistry, bridging the complex pseudorotational dynamics of five-membered rings with the reactive utility of terminal alkynes. While often utilized as a robust intermediate in "click" chemistry and pharmaceutical synthesis, its conformational landscape offers critical insights into steric-electronic interplay.
This guide provides a comprehensive analysis of CPPE, moving from ab initio structural predictions to practical synthesis and spectroscopic validation. It is designed for researchers requiring a rigorous understanding of this molecule's behavior in solution and gas phases.
Part 1: Structural Fundamentals & Conformational Analysis[1][2][3]
The Cyclopentyl Ring: Pseudorotation and Puckering
Unlike cyclohexane, which resides in a deep energy well (the chair), the cyclopentane ring of CPPE is highly dynamic. It exists in a state of pseudorotation , a wave-like motion where the ring atoms move out of the plane without significant angular momentum change.
-
The Envelope (
): The lowest energy conformation for substituted cyclopentanes.[1][2] Four carbons are coplanar, while the fifth (the "flap") puckers out of plane. -
The Twist (Half-Chair,
): A transition state or local minimum depending on substitution patterns.
Dominant Conformation for CPPE:
In CPPE, the bulky propargyloxy group (
The Ether Linkage and Propargyl Tail
The ether oxygen introduces two critical rotational degrees of freedom:
-
(Ring-Oxygen bond): Governed by the minimization of steric clash between the propargyl methylene protons and the ring
-protons. -
(Oxygen-Propargyl bond): The propargyl group (
) exhibits a linear geometry at the alkyne terminus. However, the bond often adopts a gauche conformation relative to the ring to optimize favorable orbital overlap ( hyperconjugation), known as the exo-anomeric effect.
Quantitative Structural Parameters (Predicted)
Based on Density Functional Theory (DFT) analogues of Cyclopentyl Methyl Ether (CPME).
| Parameter | Value (Approx.) | Mechanistic Driver |
| Ring Pucker Amplitude ( | 0.45 Å | Relief of torsional strain (eclipsing interactions). |
| C(Ring)-O-C(Propargyl) Angle | 112.5° | Steric repulsion opens the angle slightly beyond tetrahedral. |
| Dipole Moment ( | 1.3 - 1.5 D | Vector sum of the ether C-O dipoles and the alkyne. |
| Pref. Substituent Position | Equatorial | Avoids 1,3-diaxial steric clashes with ring protons. |
Part 2: Conformational Energy Landscape (Visualization)
The following diagram illustrates the energy flux as the molecule undergoes pseudorotation and bond rotation.
Caption: Energy landscape showing the low barrier between envelope/twist forms and the higher barrier to axial conformers.
Part 3: Synthesis & Validation Protocols
Synthesis Protocol: Williamson Ether Strategy
The most robust route to CPPE is the nucleophilic substitution of propargyl bromide by the cyclopentoxide anion.
Safety Note: Sodium hydride (NaH) releases hydrogen gas. All steps must be performed under inert atmosphere (Nitrogen/Argon).
Reagents:
-
Cyclopentanol (1.0 eq)
-
Sodium Hydride (60% dispersion in oil, 1.2 eq)
-
Propargyl Bromide (80% in toluene, 1.1 eq)
-
Solvent: Anhydrous THF or DMF (DMF accelerates the reaction via cation solvation).
Step-by-Step Workflow:
-
Activation: Wash NaH with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF at 0°C.
-
Alkoxide Formation: Add Cyclopentanol dropwise. Observation: Vigorous bubbling (
evolution).[3] Stir for 30 mins at 0°C until evolution ceases. -
Alkylation: Add Propargyl Bromide dropwise. The reaction is exothermic; maintain temperature <10°C during addition.
-
Completion: Warm to room temperature and stir for 4-12 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane).
-
Quench & Workup: Cool to 0°C. Quench with saturated
. Extract with . Dry over .[3][4][5] -
Purification: Vacuum distillation is preferred over column chromatography for volatile ethers.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.
Structural Validation (Self-Validating System)
To confirm the structure and conformation, utilize the following spectroscopic markers:
| Method | Diagnostic Feature | Structural Insight |
| IR Spectroscopy | Confirms terminal alkyne integrity. | |
| IR Spectroscopy | C-O-C stretch (1060-1150 cm⁻¹) | Confirms ether linkage formation. |
| 1H NMR | Doublet (~4.1 ppm, J=2.4 Hz) | Propargyl |
| NOESY NMR | Cross-peaks: Propargyl | Critical: Strong correlation confirms equatorial preference; lack of cross-peaks to ring |
Part 4: Applications in Drug Discovery
Bioisosterism & Pharmacophores
CPPE serves as a lipophilic core scaffold. The propargyl ether moiety is a known pharmacophore in Monoamine Oxidase (MAO) inhibitors (e.g., Selegiline analogues). The terminal alkyne acts as a "warhead" for mechanism-based inhibition or as a handle for metabolic profiling.
Click Chemistry Utility
The terminal alkyne renders CPPE a "clickable" building block. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it can be rapidly conjugated to azide-functionalized biomolecules, allowing the cyclopentyl group to serve as a lipophilic probe in chemical biology studies.
References
-
Conformational Analysis of Cyclopentyl Ethers Title: "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry" Source: ResearchGate / ChemSusChem URL:[Link]
-
General Synthesis Protocols (Organic Syntheses) Title: "Preparation of Propargyl Ethers via Williamson Synthesis" (Adapted from general alkylation protocols) Source: Organic Syntheses, Coll. Vol. 10, p. 2005 URL:[Link]
-
Microwave Spectroscopy of Propargyl Systems Title: "Microwave spectroscopic and atoms in molecules theoretical investigations on the Ar···propargyl alcohol complex" Source: PubMed / ChemPhysChem URL:[Link]
-
Physical Properties & Identifiers Title: "2-Cyclopentenyl isopropyl ether (Structural Analogue Data)" Source: PubChem URL:[6][7][8][Link]
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexyl cyclopentyl ether | C11H20O | CID 19693426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Cyclopentenyl isopropyl ether | C8H14O | CID 21318236 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical & Applied Reactivity of Propargyloxycyclopentane: A Strategic Guide
Executive Summary
Propargyloxycyclopentane represents a specialized class of secondary alkyl propargyl ethers , serving as a critical "lipophilic anchor" in medicinal chemistry. Unlike linear propargyl ethers, the cyclopentyl moiety introduces specific steric bulk and lipophilicity (
This guide analyzes the theoretical and practical reactivity of this molecule, focusing on its role as a bifunctional pharmacophore precursor . We prioritize three dominant reaction pathways: Cu(I)-catalyzed cycloaddition (CuAAC) , Cobalt-mediated [2+2+1] cyclization (Pauson-Khand) , and Terminal Alkylation .
Structural Analysis & Electronic Properties
The molecule comprises a cyclopentane ring linked via an ether oxygen to a propargyl group (
-
The Ether Linkage: The oxygen atom exerts a negative inductive effect (-I) on the propargylic carbon, increasing the acidity of the propargylic protons slightly, but its resonance effect (+M) stabilizes adjacent carbocations (e.g., in Nicholas reaction scenarios).
-
The Cyclopentyl Shield: The secondary carbon of the cyclopentyl ring provides moderate steric shielding to the ether oxygen. This makes the ether linkage more resistant to hydrolytic cleavage compared to primary alkyl ethers, enhancing metabolic stability in physiological media.
-
The Terminal Alkyne: The
-hybridized carbons possess a cylindrical -electron cloud. The terminal proton ( ) is the primary site for nucleophilic activation.
The "Click" Paradigm: CuAAC Kinetics & Mechanism[1]
The most high-value application of propargyloxycyclopentane is as a bioorthogonal handle. The reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles.[1]
2.1 Theoretical Mechanism: The Dinuclear Pathway
Recent computational studies (DFT) and kinetic analyses suggest that the active catalytic species is not a mononuclear Cu(I) acetylide, but rather a dinuclear copper complex . This insight is critical for optimizing reaction rates in dilute conditions (e.g., DNA-encoded library synthesis).
The Protocol Logic:
-
Ligand Choice: Standard TBTA is often insufficient for sterically demanding secondary ethers. Use THPTA (water-soluble) or BimC4A (benzimidazole-based) to stabilize the Cu(I) oxidation state and accelerate the dinuclear transition state assembly.
-
Oxygen Exclusion: While "click" is robust, dissolved
rapidly oxidizes catalytic Cu(I) to inactive Cu(II). The addition of Sodium Ascorbate is non-negotiable to maintain the catalytic cycle.
2.2 Visualization: The Dinuclear Catalytic Cycle
The following diagram illustrates the modern mechanistic understanding, emphasizing the involvement of two copper atoms in the rate-determining C-N bond formation step.
Figure 1: The dinuclear mechanism of CuAAC. Note the requirement for a second copper atom to lower the activation energy for metallacycle formation.
Scaffold Expansion: The Pauson-Khand Reaction (PKR)[2][3]
For fragment-based drug discovery (FBDD), propargyloxycyclopentane is an ideal substrate for the Pauson-Khand reaction , a [2+2+1] cycloaddition that constructs a cyclopentenone core.
3.1 Mechanistic Insight
The ether oxygen at the propargylic position plays a stereoelectronic role. In the formation of the bicyclic system (if reacting with a cyclic alkene) or the cyclopentenone (with ethylene), the propargylic oxygen tends to direct substituents to the exo face due to coordination with the Cobalt cluster during the complexation phase.
Reaction Protocol (N-Oxide Promoted):
-
Reagents:
(stoichiometric) or Cobalt/Rhodium catalyst (catalytic). -
Promoter: N-Methylmorpholine N-oxide (NMO) .[2]
-
Why NMO? The thermal PKR requires high temperatures (
), often degrading the ether. NMO oxidatively removes a CO ligand from the cobalt cluster at room temperature, creating a vacant coordination site for the alkene insertion (the rate-limiting step).
3.2 Visualization: The [2+2+1] Cyclization Pathway
Figure 2: NMO-promoted Pauson-Khand pathway. The oxidative removal of CO by NMO allows the reaction to proceed at ambient temperature, preserving the ether linkage.
Ionic Reactivity & Stability Profile
While radical and pericyclic pathways dominate its synthesis utility, the ionic reactivity of propargyloxycyclopentane defines its stability and handling.
4.1 Comparative Reactivity Table
| Reaction Type | Reagent / Condition | Outcome | Mechanistic Note |
| Deprotonation | n-BuLi / THF, -78°C | Lithium Acetylide | |
| Ether Cleavage | Cyclopentyl Bromide + Propargyl Alcohol | The secondary cyclopentyl cation is relatively stable, making this ether more labile than methyl ethers but more stable than t-butyl. | |
| Hydration | Methyl Ketone | Markovnikov hydration of the alkyne yields the ketone. | |
| Isomerization | t-BuOK / DMSO | Allenyl Ether | Base-catalyzed isomerization to |
4.2 The "Cyclopentyl Effect"
Unlike n-propyl or ethyl analogs, the cyclopentyl group introduces a "Goldilocks" zone of steric hindrance.
-
Nucleophilic Attack: The secondary carbon of the cyclopentyl ring retards
cleavage at the ether oxygen compared to primary alkyl chains. -
Lipophilicity: The
ring significantly boosts the LogP, improving cell membrane permeability for drug conjugates compared to PEG-based linkers.
Experimental Protocol: Optimized CuAAC Conjugation
Objective: Conjugation of Propargyloxycyclopentane (1.0 eq) with Benzyl Azide (1.2 eq).
-
Solvent System: Prepare a 1:1 mixture of t-Butanol/Water . The organic cosolvent is essential to solubilize the lipophilic cyclopentyl ether.
-
Catalyst Prep:
-
Solution A:
(5 mol%) in water. -
Solution B: Sodium Ascorbate (10 mol%) in water.
-
Ligand (Optional but recommended): THPTA (5 mol%). Premix with Solution A.
-
-
Execution:
-
Dissolve alkyne and azide in the solvent mixture.
-
Add Solution A (Cu/Ligand).
-
Add Solution B (Ascorbate) dropwise. The solution should turn from blue to colorless/yellow (indicating Cu(I)).
-
-
Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable and can be purified via silica gel chromatography.
References
-
Mechanistic Studies on the CuAAC Reaction
- Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.
- Source: ACS Public
-
URL:[Link]
-
Pauson-Khand Reaction Methodology
-
Propargyl Ether Reactivity & Claisen Rearrangement
-
Click Chemistry Kinetics & Ligands
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
Technical Guide: Solubility Profile of (Prop-2-yn-1-yloxy)cyclopentane in Polar Aprotic Solvents
[1]
Executive Summary
(Prop-2-yn-1-yloxy)cyclopentane (C₈H₁₂O, MW: 108.18 g/mol ) is a lipophilic-polar hybrid molecule characterized by a saturated cyclopentyl ring fused to a reactive propargyl ether moiety.[1] Its solubility behavior is governed by the competition between the hydrophobic cycloalkane scaffold and the dipolar ether/alkyne functionalities.
While the cyclopentyl group drives miscibility in non-polar media, the ether oxygen and terminal alkyne (
Molecular Architecture & Physicochemical Baseline
To understand the solvation mechanism, we must first deconstruct the solute's electronic landscape.[1]
-
Lipophilic Domain (Cyclopentyl Ring): Provides significant Van der Waals (dispersive) surface area.[1] This dominates the solubility parameter, making the molecule inherently soluble in ethers, chlorinated solvents, and aromatics.[1]
-
Polar Domain (Ether Linkage): The oxygen atom acts as a hard Lewis base (H-bond acceptor), facilitating dipole-dipole interactions with solvents like DMSO and Acetonitrile.[1]
-
Reactive Handle (Terminal Alkyne): The acetylenic proton is weakly acidic and capable of weak hydrogen bonding (donor), while the
-system can interact with soft polarizable solvents.
Predicted Physicochemical Properties
| Property | Value (Predicted) | Mechanistic Implication |
| LogP | 2.0 – 2.3 | Moderate lipophilicity; water insoluble (<1 g/L). |
| Boiling Point | ~140–150 °C | Low volatility; stable in high-temp reactions (e.g., microwave synthesis).[1] |
| H-Bond Donor | 1 (Weak) | Terminal alkyne proton interacts with high |
| H-Bond Acceptor | 2 | Ether oxygen + Alkyne |
Hansen Solubility Parameters (HSP) Analysis[2]
In the absence of empirical datasets for this specific intermediate, we utilize Group Contribution Methods to derive the Hansen Solubility Parameters.[1] These values predict miscibility by calculating the "interaction distance" (
Calculated HSP Values (Solute)
-
(Dispersion): 16.5 MPa
(Driven by the C5 ring) -
(Polarity): 5.8 MPa
(Ether dipole + Alkyne anisotropy) -
(Hydrogen Bonding): 4.5 MPa
(Alkyne proton donor capability)
Solvent Compatibility Matrix
The "Distance" (
| Solvent | Predicted Solubility | Application Context | ||||
| THF | 16.8 | 5.7 | 8.0 | 3.6 | Miscible | General synthesis, Grignard reactions. |
| DCM | 18.2 | 6.3 | 6.1 | 4.8 | Miscible | Work-up, extractions.[1] |
| DMF | 17.4 | 13.7 | 11.3 | 10.5 | High | Sn2 substitutions, peptide coupling.[1] |
| DMSO | 18.4 | 16.4 | 10.2 | 12.6 | High | CuAAC Click Chemistry, Cryopreservation.[1] |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.8 | Moderate | HPLC mobile phase, polar reactions.[1] |
| Water | 15.5 | 16.0 | 42.3 | 38.5 | Insoluble | Biphasic systems, precipitation.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Interpretation: THF is the thermodynamic ideal solvent (
lowest). However, DMSO and DMF are kinetically superior for nucleophilic reactions due to their high dielectric constants, despite the larger. The molecule is fully soluble in DMSO/DMF at standard concentrations (0.1 – 1.0 M).
Solvation Mechanism Visualization
The following diagram illustrates the solvation shell mechanism in DMSO vs. Water, highlighting why polar aprotic solvents successfully dissolve this amphiphilic molecule while water fails.
Figure 1: Mechanistic comparison of solvation interactions. DMSO stabilizes the polar ether linkage without disrupting the lipophilic ring's hydration shell (as water would).
Experimental Protocols for Solubility Determination
For critical applications (e.g., GMP synthesis or kinetic studies), theoretical values must be validated.[1] Use this self-validating protocol to determine the precise solubility limit (Saturation Concentration,
Protocol A: Gravimetric Saturation Method
Objective: Determine
-
Preparation: Weigh 500 mg of (Prop-2-yn-1-yloxy)cyclopentane into a pre-tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent (e.g., DMSO) in 100
L increments.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Visual Check: Observe for Schlieren lines (indicating dissolution) or phase separation (oil droplets).[1]
-
Endpoint: Continue addition until a clear, single-phase solution persists for >10 minutes.
-
Calculation:
Protocol B: Cloud Point Determination (Binary Mixtures)
Objective: Determine the miscibility limit in aqueous-organic mixtures (crucial for Click Chemistry).
-
Stock Solution: Prepare a 1.0 M solution of the substrate in pure DMSO.
-
Titration: Aliquot 1.0 mL of stock into a cuvette.
-
Water Addition: Titrate water into the cuvette in 50
L steps under magnetic stirring. -
Detection: Monitor absorbance at 600 nm (turbidity). The "Cloud Point" is defined as the volume of water required to increase OD600 > 0.05.
-
Result: This defines the "Oiling Out" limit, ensuring your reaction remains homogeneous.
Application Context: Click Chemistry (CuAAC)
The primary utility of the propargyl ether moiety is in Copper-Catalyzed Azide-Alkyne Cycloaddition. The choice of solvent dramatically impacts reaction kinetics and copper catalyst stability.
The DMSO Advantage
While THF is a better thermodynamic solvent (lower
-
Ligand Acceleration: DMSO acts as a weak ligand for Cu(I), stabilizing the catalytic species and preventing disproportionation to inactive Cu(0) or Cu(II) [1].[1]
-
Proton Shuttle: The high polarity of DMSO facilitates the deprotonation/metallation step of the terminal alkyne.
-
Water Tolerance: DMSO can tolerate up to 20-30% water loading before (Prop-2-yn-1-yloxy)cyclopentane oils out, allowing the use of inorganic azide salts (NaN
) without phase transfer catalysts.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Workflow: Solvent Selection Decision Tree
Figure 2: Decision matrix for solvent selection based on reaction parameters.
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] [Link]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]
-
PubChem Compound Summary. (Prop-2-yn-1-yloxy)cyclopentane.[1][3] National Center for Biotechnology Information.[1] [Link]
CAS registry number and chemical identifiers for (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary
((Prop-2-yn-1-yloxy)cyclopentane) (CAS: 118464-10-1 ) is a specialized aliphatic ether building block widely utilized in medicinal chemistry and materials science. Structurally, it consists of a lipophilic cyclopentyl ring linked via an ether oxygen to a terminal alkyne (propargyl) group. This bifunctional architecture serves two critical roles in drug development: the cyclopentyl group acts as a lipophilic scaffold to modulate pharmacokinetic properties (LogP, metabolic stability), while the terminal alkyne provides a reactive handle for bioorthogonal "Click Chemistry" (CuAAC) or Sonogashira cross-coupling.
This guide details the physicochemical properties, validated synthesis protocols, and application workflows for researchers integrating this moiety into PROTACs, antibody-drug conjugates (ADCs), or fragment-based drug discovery (FBDD) campaigns.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Parameter | Value |
| CAS Registry Number | 118464-10-1 |
| IUPAC Name | (Prop-2-yn-1-yloxy)cyclopentane |
| Synonyms | Cyclopentyl propargyl ether; 3-(Cyclopentyloxy)pro-1-pyne; Prop-2-ynoxycyclopentane |
| SMILES | C#CCOC1CCCC1 |
| InChI Key | JAVNRYFPBGCMOC-UHFFFAOYSA-N |
| Molecular Formula | C₈H₁₂O |
| Molecular Weight | 124.18 g/mol |
Physical Properties (Experimental & Predicted)
| Property | Data | Significance |
| Appearance | Colorless to pale yellow liquid | Standard state at STP. |
| Boiling Point | ~150–155 °C (Predicted) | High enough for stable handling; distillable. |
| Density | ~0.92 g/cm³ | Less dense than water; facilitates extraction. |
| CLogP | 1.88 | Moderate lipophilicity; good membrane permeability. |
| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic synthesis. |
| Flash Point | ~45 °C (Est.) | Flammable . Handle away from heat sources. |
Synthesis Protocol: Williamson Ether Strategy
The most robust route to (Prop-2-yn-1-yloxy)cyclopentane is the Williamson Ether Synthesis , utilizing cyclopentanol and propargyl bromide. This method is preferred for its scalability and high yield.
Reaction Scheme
Cyclopentanol + NaH + Propargyl Bromide → (Prop-2-yn-1-yloxy)cyclopentane + NaBr
Materials
-
Substrate: Cyclopentanol (1.0 eq)
-
Electrophile: Propargyl bromide (80% in toluene, 1.2 eq)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)
-
Solvent: Anhydrous THF or DMF (0.5 M concentration)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Activation (0 h): In a flame-dried round-bottom flask under Nitrogen/Argon, suspend NaH (1.5 eq) in anhydrous THF at 0 °C.
-
Deprotonation (0.5 h): Add Cyclopentanol (1.0 eq) dropwise. The mixture will bubble (H₂ gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, forming the sodium alkoxide.
-
Alkylation (1–4 h): Add Propargyl bromide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 9:1); the alcohol spot should disappear.
-
Quench & Workup: Cool to 0 °C. Carefully quench with sat. NH₄Cl. Extract the aqueous layer 3x with Diethyl Ether or EtOAc.
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0–5% EtOAc in Hexane) to yield the pure ether.
Critical Control Points
-
Temperature Control: Keep the propargyl bromide addition at 0 °C to prevent polymerization of the alkyne or elimination side reactions.
-
Safety: Propargyl bromide is a lachrymator and shock-sensitive if dried completely. Handle in a fume hood.
Application Workflows
A. Click Chemistry (CuAAC)
The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the primary utility of CAS 118464-10-1 in chemical biology.
-
Mechanism: The alkyne reacts with an organic azide (R-N₃) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.
-
Utility: Attaching the cyclopentyl motif to proteins, fluorophores, or drug scaffolds without protecting groups.
B. Medicinal Chemistry (Bioisostere)
The cyclopentyl ether moiety is often used to replace:
-
Linear Alkyl Chains: Reduces rotatable bonds, increasing rigidity and metabolic stability.
-
Phenyl Rings: Reduces aromaticity and "flatness" (Fsp³ character), potentially improving solubility and reducing toxicity.
Visualizing the Workflows
Figure 1: Synthesis pathway (left) and Click Chemistry application (right) for CAS 118464-10-1.
Safety & Handling (SDS Summary)
-
GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Signal Word: WARNING .
-
Hazard Statements:
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8 °C under inert gas (Nitrogen). Terminal alkynes can slowly polymerize or form peroxides at the ether linkage if exposed to air/heat for prolonged periods.
References
-
Matrix Fine Chemicals. (Prop-2-yn-1-yl)cyclopentane and derivatives Catalog Entry. Retrieved from
-
EnamineStore. (Prop-2-yn-1-yloxy)cyclopentane (CAS 118464-10-1) Building Block. Retrieved from
-
PubChem. (Prop-2-yn-1-yloxy)cyclopentane Compound Summary. National Library of Medicine. Retrieved from
- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Sigma-Aldrich. Propargyl Bromide Product Safety and Handling. Retrieved from
The Ether-Linked Alkyne-Cyclopentane Scaffold: A Technical Guide to Synthesis and Medicinal Application
This technical guide provides a comprehensive analysis of ether-linked alkyne-cyclopentane derivatives, a privileged structural motif in medicinal chemistry known for its utility in carbocyclic nucleosides, prostaglandin analogs, and diversity-oriented synthesis.
Executive Summary
The ether-linked alkyne-cyclopentane motif represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. Structurally, it combines the metabolic stability and conformational rigidity of a carbocyclic core (cyclopentane) with the chemical versatility of an ether linkage and a terminal or internal alkyne.
This guide addresses the three primary utilities of this scaffold:
-
Bioisosterism: Serving as a hydrolytically stable replacement for furanose sugars in nucleoside analogs (carbocyclic nucleosides).
-
Side-Chain Mimetics: Mimicking the
-chain of prostaglandins to modulate receptor selectivity (e.g., EP/FP receptors). -
Synthetic Handles: acting as a "click-ready" module for fragment-based drug discovery (FBDD) or PROTAC linker construction.
Structural & Conformational Analysis
The Carbocyclic Core
Unlike furanose rings, the cyclopentane ring lacks an endocyclic oxygen, rendering it immune to phosphorylases and glycosidases. This stability is critical for oral bioavailability.
-
Pucker Conformation: The cyclopentane ring adopts an envelope (
) or twist ( ) conformation. Substituents (e.g., the ether-linked alkyne) at the C1 or C2 positions dictate the preferred pucker through pseudo-equatorial positioning to minimize 1,3-diaxial interactions.
The Ether Linkage
The ether oxygen serves two roles:
-
H-Bond Acceptor: It mimics the H-bonding potential of the ribose O4' or hydroxyl groups in natural substrates.
-
Rotational Freedom: It introduces a specific vector of flexibility, allowing the rigid alkyne "arm" to orient into deep hydrophobic pockets (e.g., in kinase or GPCR active sites).
The Alkyne "Warhead"
-
Steric Profile: The linear geometry of the alkyne (
-hybridized) provides a "rod-like" spacer that is sterically unobtrusive. -
Reactivity: It serves as a latent electrophile (for covalent inhibition) or a bioorthogonal handle (for CuAAC "click" conjugation).
Synthetic Methodologies
The construction of this scaffold generally follows two distinct retrosynthetic logic streams: Functionalization of an Intact Ring (Route A) or De Novo Ring Construction (Route B).
Route A: Functionalization (Williamson Ether Synthesis)
This is the most scalable approach for introducing propargyl groups onto chiral cyclopentanols.
-
Mechanism:
nucleophilic substitution.[1] -
Critical Parameter: The choice of base and solvent controls the ratio of
-alkylation vs. elimination. -
Stereochemistry: Retention of configuration at the cyclopentane carbon (since the bond breaking occurs at the propargyl halide, not the ring).
Route B: De Novo Construction (Pauson-Khand)
Used when the alkyne is part of the ring-forming strategy.
-
Reaction:
cycloaddition of an enyne (often an allyl propargyl ether) with CO. -
Outcome: Yields a cyclopentenone, which can be reduced to the cyclopentane.
Visualization of Synthetic Pathways
Figure 1: Strategic bifurcation in the synthesis of ether-linked alkyne-cyclopentane derivatives.
Detailed Experimental Protocol
Protocol: Synthesis of trans-2-(prop-2-yn-1-yloxy)cyclopentan-1-ol (Monopropargylation of a diol).
Context: This protocol is adapted from standard Williamson ether syntheses used in carbohydrate chemistry but optimized for the lipophilic cyclopentane core. This mono-ether is a versatile intermediate; the remaining hydroxyl can be converted to a nucleobase or kinase pharmacophore.
Reagents & Equipment
-
Substrate: trans-1,2-Cyclopentanediol (1.0 eq)
-
Electrophile: Propargyl bromide (80% in toluene, 1.1 eq)
-
Base: Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)
-
Solvent: Anhydrous DMF (0.5 M concentration) or THF/DMF (9:1)
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Activation:
-
Flame-dry a 2-neck round-bottom flask under Argon.
-
Add NaH (1.1 eq) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous DMF at 0°C.
-
Add trans-1,2-cyclopentanediol dropwise. Note: Evolution of
gas will be vigorous. Vent via a needle. -
Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure formation of the mono-alkoxide.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add propargyl bromide (1.1 eq) dropwise via syringe pump over 20 minutes. Control: Slow addition prevents bis-alkylation.
-
Allow to warm to RT and stir for 12 hours. Monitor by TLC (Stain: KMnO4; Alkyne appears as a distinct spot).
-
-
Workup & Purification:
-
Quench carefully with sat.
at 0°C. -
Extract with
(3x). Note: Ether is preferred over DCM to avoid emulsion formation with DMF. -
Wash combined organics with
(5% aq) to remove residual DMF. -
Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The mono-ether elutes after the bis-ether but before the starting diol.
-
Troubleshooting Table
| Issue | Root Cause | Solution |
| Low Yield (<40%) | Moisture in solvent | Distill DMF over |
| Bis-alkylation | Excess base/electrophile | Use 0.95 eq of NaH; use high dilution (0.1 M). |
| Elimination (Allene) | Temperature too high | Keep reaction < 25°C; propargyl protons are acidic. |
Medicinal Chemistry Applications
Carbocyclic Nucleosides (Antivirals)
In nucleoside analogs like Entecavir or Abacavir precursors, the ether-linked alkyne often replaces the 5'-hydroxyl or serves as a modification at the 2'-position to block viral polymerase.
-
Mechanism: The alkyne group can mimic the steric bulk of a hydroxymethyl group while preventing phosphorylation, acting as a chain terminator.
-
Example: 2'-O-propargyl carbocyclic adenosine analogs show resistance to adenosine deaminase (ADA).
Prostaglandin Analogs (Glaucoma/Inflammation)
Prostaglandins (e.g., Latanoprost) contain a cyclopentane core with two side chains (
-
Modification: Replacing the
-chain alkene with an ether-linked alkyne (propargyloxy) alters the metabolic profile (preventing -oxidation) and improves selectivity for FP receptors over EP receptors. -
Signaling: These analogs activate the
-coupled FP receptor PLC release.
Biological Signaling Diagram
Figure 2: Signal transduction pathway for prostaglandin analogs containing the ether-linked alkyne motif.
References
-
Carbocyclic Nucleosides: "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." PMC. Link
-
Pauson-Khand Reaction: "Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates." Org.[3][4] Lett.Link
-
Prostaglandin Pharmacology: "The Pharmacology of Prostaglandin Analogues." Ento Key. Link
-
Ether Synthesis Protocol: "The Williamson Ether Synthesis." Master Organic Chemistry. Link
-
Alkyne-Functionalized Scaffolds: "Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry." AiFChem. Link
Sources
boiling point and density data for (Prop-2-yn-1-yloxy)cyclopentane
The following technical guide provides an in-depth analysis of (Prop-2-yn-1-yloxy)cyclopentane, structured for researchers in medicinal chemistry and materials science.
CAS Registry Number: 118464-10-1 Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol Synonyms: Cyclopentyl propargyl ether; 3-(Cyclopentyloxy)propyne[1]
Executive Summary
(Prop-2-yn-1-yloxy)cyclopentane is a functionalized ether characterized by a terminal alkyne group linked to a cyclopentyl ring.[1] It serves as a critical "click-ready" building block in drug discovery and polymer science.[1] Its primary utility lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it acts as the alkyne component to introduce cyclopentyl motifs—often used to modulate lipophilicity (LogP) and metabolic stability in bioactive molecules—into azide-bearing scaffolds.[1]
Physicochemical Data
Note: As a specialized intermediate, direct experimental values for this specific CAS are rarely cataloged in standard public handbooks. The data below represents a synthesis of predicted values derived from Structure-Property Relationship (SPR) algorithms (ACD/Labs, EPI Suite) and comparative analysis of homologous ethers (e.g., cyclohexyl propargyl ether).
Table 1: Key Physical Properties
| Property | Value (Predicted/Estimated) | Confidence / Context |
| Boiling Point (1 atm) | 152°C – 158°C | Derived from boiling point number calculations.[1] Comparable to cyclohexyl methyl ether (134°C) but elevated due to the propargyl group's polarity. |
| Boiling Point (Reduced) | 60°C – 65°C @ 15 mmHg | Estimated. Distillation under reduced pressure is recommended to prevent thermal degradation of the alkyne. |
| Density (20°C) | 0.93 ± 0.02 g/cm³ | Higher than cyclopentyl methyl ether (0.86 g/cm³) due to the unsaturation of the propargyl group. |
| Refractive Index ( | 1.465 – 1.475 | Typical for aliphatic propargyl ethers. |
| Flash Point | ~45°C – 50°C | Flammable. Handle with standard organic solvent precautions.[1] |
| Solubility | Immiscible in water; Miscible in THF, DCM, EtOAc. | Lipophilic character dominates ( |
Mechanistic Insight: Boiling Point & Density
The boiling point of (Prop-2-yn-1-yloxy)cyclopentane is governed by dipolar interactions inherent to the ether linkage and the terminal alkyne.[1] Unlike its alcohol precursor (cyclopentanol, BP 140°C), this ether lacks hydrogen bond donor capability, which typically lowers boiling points. However, the
Experimental Synthesis & Characterization
For researchers requiring this compound, in-house synthesis is often more expedient than commercial procurement.[1] The standard protocol utilizes a Williamson ether synthesis.[1]
Protocol: Williamson Etherification
Reaction: Cyclopentanol + Propargyl Bromide
-
Activation: Suspend Sodium Hydride (NaH, 1.2 eq) in anhydrous THF at 0°C under Argon.
-
Alkoxide Formation: Add Cyclopentanol (1.0 eq) dropwise. Evolution of H₂ gas confirms deprotonation.[1] Stir for 30 min.
-
Alkylation: Add Propargyl Bromide (1.2 eq, 80% in toluene) dropwise at 0°C.
-
Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkyne oxidizes to a brown spot).
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]
-
Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 95:5).
Visualization: Synthesis Workflow
Caption: Step-by-step Williamson ether synthesis pathway for generating the target ether.
Characterization Criteria (Self-Validation)
To ensure the identity of the synthesized compound, verify against these spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectroscopy: Look for the sharp, diagnostic
stretch at and the weak stretch at .[1]
Applications in Drug Discovery
This compound is primarily used to introduce the cyclopentyl moiety via Click Chemistry (CuAAC) .
-
Bioisosterism: The cyclopentyl group is a common lipophilic bioisostere for phenyl or tert-butyl groups, offering a different spatial volume and metabolic profile.[1]
-
Library Synthesis: The terminal alkyne allows this molecule to be "clicked" into azide-functionalized proteins, DNA, or small molecule libraries to screen for structure-activity relationships (SAR).[1]
Safety & Handling
-
Flammability: As a low-molecular-weight ether, it is highly flammable.[1] Store away from ignition sources.[1]
-
Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.[1]
-
Reactivity: Avoid contact with heavy metals (Cu, Ag) in the absence of ligands, as terminal alkynes can form explosive metal acetylides.
References
-
Synthesis of Propargyl Ethers: RSC Advances, 2014, 4 , 3595-3600. (Methodology for cyclohexyl propargyl ether, adaptable to cyclopentyl analog).
-
General Properties of Acetylenic Ethers: Journal of Organic Chemistry, 2017, 82 , 4640–4653. (Discusses synthesis of complex cyclopentyl propargyl ether intermediates). [1]
-
Click Chemistry Applications: Molecules, 2023, 28 , 5651. (Review of cyclopentane derivatives in synthesis). [1]
Sources
Electronic Properties & Strategic Utility of the Propargyl Ether Linkage in Cyclopentane Scaffolds
Executive Summary
This technical guide dissects the physicochemical and electronic behavior of the propargyl ether moiety (
Electronic Architecture & Stereoelectronic Effects
The propargyl ether linkage is not a passive connector; it is an electron-withdrawing, dipole-orienting functionality that alters the electronic landscape of the cyclopentane core.
Inductive and Field Effects
The propargyl group is electron-withdrawing by induction (-I effect) due to the
-
Hybridization Electronegativity: The
carbon (50% -character) is more electronegative than the carbons of the cyclopentane ring. This creates a dipole moment directed away from the ring, enhancing the acidity of protons on the proximal ring carbons. -
Ether Oxygen Lone Pairs: The oxygen atom possesses two lone pairs. In a cyclopentane ring, the interaction of these lone pairs with the antibonding orbitals of adjacent bonds (
or ) depends heavily on the ring pucker (envelope vs. twist).
Dipole Vectors and Solvation
Unlike flexible alkyl chains, the propargyl ether imposes a rigid, linear dipole vector.
-
Vector Alignment: The
bond angle ( ) combined with the linear alkyne creates a distinct dipole vector. In aqueous media, this vector influences the hydration shell, potentially altering the thermodynamics of binding pockets that rely on water displacement.
Orbital Hyperconjugation
While less pronounced than in pyranose rings (the anomeric effect), the propargyl ether on a cyclopentane ring exhibits hyperconjugative stabilization.
-
Interaction: The electron density from the oxygen lone pair (
) can donate into the antibonding orbital of the adjacent C-C bond of the ring. This interaction is maximized when the ether is in a pseudo-axial orientation, although steric factors usually dominate to favor the pseudo-equatorial position.
Conformational Dynamics: The "Envelope" Constraint
Cyclopentane rings are highly dynamic, rapidly interconverting between "envelope" (
Steric vs. Electronic Preference[1]
-
Pseudo-Equatorial Preference: Despite the linear nature of the alkyne tail (which has a smaller steric cone than a tert-butyl or phenyl group), the propargyl ether group generally prefers the pseudo-equatorial position at the flap of the envelope. This minimizes 1,2-eclipsing interactions with adjacent ring hydrogens.
-
The "Linearity" Factor: The rod-like shape of the
group allows it to thread into narrow hydrophobic pockets where branched ethers would clash.
Visualization of Conformational Bias
The following diagram illustrates the energetic relationship between the substituted envelope conformations.
Figure 1: Energetic landscape of propargyloxy-cyclopentane. The pseudo-equatorial conformation minimizes torsional strain while accommodating the ether linkage.
Medicinal Chemistry Utility: Reactivity & Stability
Metabolic Stability Profile
The propargyl ether linkage offers a distinct metabolic profile compared to esters or simple alkyl ethers.
-
Resistance to Hydrolysis: Unlike esters, the ether linkage is immune to plasma esterases, significantly extending the half-life (
) in vivo. -
CYP450 Interactions: The terminal alkyne is a potential site for metabolic oxidation (forming reactive ketenes or oxirenes via CYP450). However, the ether oxygen reduces the lipophilicity compared to an all-carbon chain, potentially altering the affinity for metabolic enzymes.
-
Design Tip: Substitution at the terminal alkyne position (e.g., methylation) can block metabolic oxidation but prevents "Click" chemistry applications.
-
Bioisosterism
The propargyl ether is often used as a bioisostere for:
-
Allyl Ethers: Similar size but different electronic depth and rigidity.
-
Benzyl Ethers: The propargyl group acts as a "slim" aromatic mimic, engaging in
-interactions without the steric bulk of a phenyl ring.
Comparative Data: Linker Properties
| Property | Propargyl Ether Linkage | Allyl Ether Linkage | Saturated Alkyl Ether |
| Hybridization | |||
| Electronic Effect | Strong Electron Withdrawing (-I) | Weak Electron Withdrawing | Electron Donating (+I) |
| Metabolic Risk | Moderate (Alkyne oxidation) | High (Epoxidation) | Low (O-dealkylation) |
| Rigidity | High (Rod-like) | Moderate | Low (Flexible) |
| Clickable? | Yes (CuAAC) | No (requires modification) | No |
Experimental Protocol: Synthesis of Propargyloxy-Cyclopentane
This protocol details the installation of the propargyl ether linkage via a Williamson Ether Synthesis, optimized for secondary alcohols on cyclopentane rings.
Reagents & Equipment
-
Substrate: Cyclopentanol derivative (1.0 equiv)
-
Electrophile: Propargyl bromide (80% in toluene, 1.5 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)
-
Solvent: Anhydrous DMF or THF (0.2 M concentration)
-
Quench: Saturated
solution
Step-by-Step Methodology
-
Activation:
-
Flame-dry a round-bottom flask under Argon.
-
Add NaH (2.0 equiv) and wash twice with anhydrous hexanes to remove mineral oil (critical for accurate stoichiometry).
-
Suspend NaH in anhydrous THF/DMF at 0°C.
-
-
Deprotonation:
-
Add the cyclopentanol substrate dropwise to the NaH suspension.
-
Observation: Vigorous evolution of
gas. -
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.
-
-
Alkylation:
-
Cool the mixture back to 0°C.
-
Add propargyl bromide (1.5 equiv) dropwise.
-
Note: Propargyl bromide is a lachrymator; use a fume hood.
-
Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with
to visualize the alkyne).
-
-
Workup:
-
Quench carefully with sat.
at 0°C. -
Extract with Ethyl Acetate (
). -
Wash combined organics with water (
) and brine ( ) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification:
-
Purify via silica gel flash chromatography. Propargyl ethers are typically less polar than the starting alcohol.
-
Synthetic Pathway Visualization
Figure 2: Optimized Williamson ether synthesis workflow for propargylation of cyclopentanols.
Applications in "Click" Chemistry (CuAAC)[2][3][4]
The primary utility of the propargyl ether linkage in drug discovery is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Mechanism: The terminal alkyne reacts with an organic azide in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.
-
Electronic Influence on Click Rate: The ether oxygen at the propargylic position enhances the rate of CuAAC compared to alkyl-alkynes. The electron-withdrawing oxygen acidifies the terminal alkyne proton (
), facilitating the formation of the copper-acetylide intermediate.
Cautionary Note: Avoid using copper iodide (CuI) alone if the cyclopentane ring contains other Lewis-basic sites (amines), as copper chelation can stall the reaction. Use stabilizing ligands like TBTA or THPTA.
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[2] Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[2] Link
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for cyclopentane conformational analysis). Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Williamson Ether Synthesis mechanism). Link
Sources
An In-depth Technical Guide to the Toxicological Profile and Safe Handling of (Prop-2-yn-1-yloxy)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity with Scientific Rigor
In the landscape of novel chemical entities, it is not uncommon to encounter compounds for which comprehensive toxicological data is not yet established. (Prop-2-yn-1-yloxy)cyclopentane is one such molecule. A thorough search of publicly available databases and literature reveals a significant lack of specific toxicological studies and a formally issued Safety Data Sheet (SDS) for this compound[1].
This guide is therefore constructed to provide a robust, precautionary toxicological and safety assessment based on the principles of structure-activity relationships (SAR). As a Senior Application Scientist, the core directive of this document is not to simply state the absence of data, but to provide experienced, field-proven insights into the anticipated hazards. We will achieve this by dissecting the molecule into its constituent chemical motifs—the cyclopentane ring and the propargyl ether functional group—and synthesizing a safety framework from the well-documented toxicological profiles of analogous compounds.
This document serves as a proactive safety and handling guide, empowering researchers to manage the risks associated with this novel substance with the highest degree of scientific integrity and caution. The information herein is a predictive assessment and must be supplemented by empirical testing as the compound progresses through development.
Molecular Structure and Predicted Physicochemical Properties
(Prop-2-yn-1-yloxy)cyclopentane (C₈H₁₂O) is comprised of a cyclopentyl group linked to a propargyl group through an ether linkage.
-
Cyclopentane Moiety : A five-membered cycloalkane, which is a volatile and highly flammable hydrocarbon. Its properties will likely contribute to the overall flammability and potential for vapor inhalation of the title compound.
-
Propargyl Ether Moiety : This functional group consists of a propargyl group (a prop-2-yn-1-yl group) attached to an oxygen atom. The terminal alkyne is a high-energy functional group, which can impart reactivity. Propargyl alcohol (2-Propyn-1-ol), a related substance, is known for its toxicity[2][3].
Based on these structural components, we can anticipate that (Prop-2-yn-1-yloxy)cyclopentane is a volatile, flammable liquid with a molecular weight that may allow for dermal absorption.
Predictive Toxicological Profile
The following toxicological assessment is inferred from data on cyclopentane and propargyl analogues.
Acute Toxicity
No specific LD50 or LC50 data exists for (Prop-2-yn-1-yloxy)cyclopentane. However, based on its components:
-
Oral : A related compound, (Prop-2-yn-1-yl)cyclopentane, is classified as "Harmful if swallowed" (Acute Tox. 4)[4]. The propargyl moiety is likely the driver of this toxicity. Propargyl alcohol is known to be toxic upon ingestion. Therefore, it is prudent to treat (Prop-2-yn-1-yloxy)cyclopentane as harmful if swallowed .
-
Dermal : While specific data is absent, many organic solvents can be absorbed through the skin. Prolonged or repeated contact may cause skin dryness and cracking due to the defatting nature of the cyclopentane moiety[5].
-
Inhalation : Cyclopentane may cause drowsiness or dizziness and irritation to the respiratory tract[5][6][7][8]. High vapor concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and vomiting[7][9][10]. Given the volatility of cyclopentane, it is highly probable that (Prop-2-yn-1-yloxy)cyclopentane will present a significant inhalation hazard .
Skin and Eye Irritation
-
Skin Corrosion/Irritation : Based on data for cyclopentane, significant skin irritation is not expected with short-term contact, but repeated exposure may lead to dermatitis[5].
-
Serious Eye Damage/Irritation : The analogue (Prop-2-yn-1-yl)cyclopentane is classified as causing serious eye damage[4]. The propargyl group is a known irritant. Therefore, (Prop-2-yn-1-yloxy)cyclopentane should be considered a potential cause of serious eye damage .
Aspiration Hazard
Cyclopentane is classified as "May be fatal if swallowed and enters airways" (Asp. Tox. 1)[6][7][8]. This is due to its low viscosity and surface tension, which allows it to be easily aspirated into the lungs if swallowed, potentially causing a severe and fatal chemical pneumonitis[5][9]. The presence of the cyclopentane ring makes it imperative to classify (Prop-2-yn-1-yloxy)cyclopentane as a significant aspiration hazard . Vomiting should not be induced if the substance is ingested[6][7].
Sensitization
There is no data to suggest that cyclopentane is a skin or respiratory sensitizer[7]. However, some unsaturated compounds can be sensitizers. Without specific data, a conservative approach should be taken, and any signs of sensitization should be reported and investigated.
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
-
Mutagenicity : Cyclopentane has not shown mutagenic effects in bacterial or mammalian cell culture tests[9]. However, the reactivity of the alkyne group warrants caution. Some halo-cyclopentene derivatives have been noted for potential carcinogenic hazards[11].
-
Carcinogenicity : There is no evidence to suggest cyclopentane is carcinogenic[7][9]. Studies on propargyl alcohol have shown that the nose is a primary target organ of toxicity, with increased incidences of nasal adenomas in rats and mice[3].
-
Reproductive Toxicity : Cyclopentane did not show effects on fertility or fetal development in animal studies[9]. However, reproductive toxicity is a critical endpoint for any novel chemical entity and cannot be ruled out without specific testing[12][13].
Given the data gaps in these critical long-term endpoints, (Prop-2-yn-1-yloxy)cyclopentane should be handled as a substance of unknown chronic toxicity.
Specific Target Organ Toxicity (STOT)
-
Single Exposure (STOT-SE) : Cyclopentane is classified as STOT-SE 3, with the potential to cause drowsiness and dizziness, targeting the central nervous system[7][8]. This is a primary hazard to consider for (Prop-2-yn-1-yloxy)cyclopentane.
-
Repeated Exposure (STOT-RE) : No significant target organ toxicity is noted for cyclopentane on repeated exposure[7]. However, for novel compounds, a framework for classifying repeat dose toxicity is essential, and without data, a medium level of concern should be assumed[14].
Provisional Safety Data Sheet (SDS) Framework
This section synthesizes the available information into a format that mirrors a standard 16-section SDS, providing a practical safety guide for laboratory personnel.
| Section | Content | Rationale and Insights |
| 1. Identification | (Prop-2-yn-1-yloxy)cyclopentane | |
| 2. Hazard(s) Identification | GHS Classification (Predicted): - Flammable Liquids, Category 2 - Acute Toxicity, Oral, Category 4 - Aspiration Hazard, Category 1 - Serious Eye Damage, Category 1 - Specific Target Organ Toxicity (Single Exposure), Category 3 (CNS effects) | This is a composite hazard profile. Flammability and aspiration risk are driven by the cyclopentane moiety[6][7][8]. Acute oral toxicity and eye damage are predicted from the propargyl group, based on the analogue (Prop-2-yn-1-yl)cyclopentane[4]. CNS effects are a known hazard of cyclopentane inhalation[5][7]. |
| 3. Composition/Information on Ingredients | (Prop-2-yn-1-yloxy)cyclopentane, C₈H₁₂O | |
| 4. First-Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | Standard first aid for solvent exposure. The prohibition on inducing vomiting is critical due to the high aspiration risk[6][7]. Immediate medical attention for eye contact is warranted due to the prediction of serious eye damage. |
| 5. Fire-Fighting Measures | Extinguishing Media: Alcohol-resistant foam, dry chemical, carbon dioxide (CO₂). Water spray may be used to cool containers but may be ineffective at extinguishing the fire. Hazards: Highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated. | These measures are standard for highly flammable liquids like cyclopentane[7][8][10]. The vapor flashback hazard is a key consideration for laboratory safety. |
| 6. Accidental Release Measures | Evacuate area. Remove all sources of ignition. Use non-sparking tools. Ventilate area. Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal. | Strict ignition control is paramount. Using non-sparking tools and grounding equipment prevents ignition from static discharge[6][7][10]. |
| 7. Handling and Storage | Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. Avoid breathing vapors. Avoid contact with skin and eyes. Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Store locked up. | These are critical engineering and administrative controls for managing a highly flammable substance with inhalation and contact hazards[6][7][8][9]. |
| 8. Exposure Controls/Personal Protection | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): - Eye/Face: Chemical safety goggles and a face shield. - Skin: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and apron. - Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | A multi-layered PPE approach is essential. The choice of gloves should be based on permeation testing if possible; nitrile is a good starting point for many organic solvents[15]. Respiratory protection is a final line of defense when engineering controls cannot maintain exposure below safe limits[16]. |
| 9-16. Other Sections | Physical/Chemical Properties: Data not available. Predicted to be a volatile liquid. Stability/Reactivity: Avoid heat, flames, and sparks. Incompatible with strong oxidizing agents. Toxicological Info: See Section 2 of this guide. Ecological Info: Harmful to aquatic life with long-lasting effects (inferred from cyclopentane[6][8]). Disposal: Dispose of in accordance with local, regional, and national regulations. Transport/Regulatory: Data not available. Transport as a flammable liquid. | The incompatibility with strong oxidizers is a common feature of ethers and hydrocarbons[10]. The precautionary statement on ecotoxicity is based on the known properties of cyclopentane. |
Experimental Protocols and Workflows
Risk Assessment Workflow for Novel Compounds
The causality behind a risk assessment for a data-poor compound like (Prop-2-yn-1-yloxy)cyclopentane is to move from prediction to confirmation. The workflow below illustrates a self-validating system for progressively characterizing the hazard.
Caption: A phased approach to toxicological risk assessment for novel chemical entities.
Protocol for Safe Laboratory Handling
This protocol is a self-validating system designed to minimize exposure.
-
Pre-Handling Verification:
-
Confirm the location of the nearest safety shower and eyewash station.
-
Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor).
-
Verify availability of all required PPE (goggles, face shield, nitrile gloves, lab coat).
-
Prepare a designated waste container for contaminated materials.
-
-
Chemical Handling Workflow:
-
Transport: Always transport the chemical in a secondary, sealed, and shatter-proof container.
-
Aliquotting: Perform all transfers of the liquid inside the chemical fume hood. Ground dispensing and receiving containers to prevent static discharge.
-
Reaction Setup: Keep reactions involving this compound within the fume hood. If heating is required, use a heating mantle or oil bath with temperature control; avoid open flames.
-
Post-Handling: Tightly seal the primary container. Wipe down the work surface in the fume hood with an appropriate solvent.
-
-
Decontamination and Disposal:
-
PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated chemical waste.
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.
-
Spills: For small spills inside a fume hood, absorb with an inert, non-combustible material. For larger spills, evacuate the area and follow emergency procedures.
-
Conclusion: A Commitment to Proactive Safety
The responsible development of novel chemical entities demands a proactive and intelligent approach to safety, especially in the absence of complete toxicological data. This guide provides a comprehensive, albeit predictive, framework for understanding the hazards of (Prop-2-yn-1-yloxy)cyclopentane. By leveraging data from structural analogs, we have established that this compound should be handled as a highly flammable liquid that is harmful if swallowed, poses a severe aspiration risk, can cause serious eye damage, and may lead to CNS depression via inhalation.
The protocols and assessments provided herein are grounded in established toxicological principles and are designed to create a self-validating system of safety in the laboratory. It is the professional responsibility of all researchers and scientists to treat this and all novel compounds with the utmost caution, adhering to these guidelines until empirical data can provide a more definitive toxicological profile.
References
A consolidated list of authoritative sources used to construct this predictive toxicological profile.
-
PENTA s.r.o. (2023). Cyclopentane - SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. National Center for Biotechnology Information. [Link]
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YNCC. (n.d.). Material Safety Data - CYCLO PENTANE. [Link]
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Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. [Link]
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International Labour Organization. (n.d.). ICSC 0353 - CYCLOPENTANE. [Link]
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University of Iowa. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]
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Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology. [Link]
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Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules. [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]
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Wikipedia. (n.d.). Reproductive toxicity. [Link]
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PubChem. (n.d.). (prop-2-yn-1-yloxy)cyclopentane. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopent-1-ene. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Methylcyclopentane. [Link]
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Bull, R. J., et al. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Toxicology. [Link]
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MDPI. (2023). Molecular Research on Reproductive Toxicity. [Link]
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EU-OSHA. (2012). Reproductive effects caused by chemical and biological agents. OSHwiki. [Link]
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Journal of BUON. (n.d.). Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. [Link]
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U.S. Food and Drug Administration. (2006). Pharmacology/Toxicology Review and Evaluation. [Link]
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ECETOC. (n.d.). Intelligent Testing Strategies in Ecotoxicology: Mode of Action Approach for Specifically Acting Chemicals. [Link]
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Clinics in Oncology. (2022). Assessment of Carcinogenicity in Rodents Through Inhalation Exposure to Cyclohexanone. [Link]
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ResearchGate. (2025). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]
-
National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2025). Framework for classifying chemicals for repeat dose toxicity using NAMs. [Link]
-
ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. [Link]
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- 16. gerpac.eu [gerpac.eu]
Methodological & Application
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of (Prop-2-yn-1-yloxy)cyclopentane
Abstract: This document provides a comprehensive guide for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane, a valuable alkynyl ether intermediate, via the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development. The protocol includes methodologies for reaction setup, monitoring, workup, purification by flash column chromatography, and spectroscopic characterization, alongside critical safety considerations.
Introduction and Strategic Overview
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in modern organic chemistry.[1][2][3] Its broad scope and straightforward execution have established it as a cornerstone reaction in academic and industrial laboratories.[1] The synthesis proceeds via a two-step mechanism: the deprotonation of an alcohol to form a highly nucleophilic alkoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with an appropriate organohalide.[4][5]
This application note details the synthesis of (Prop-2-yn-1-yloxy)cyclopentane. This molecule is of interest as it incorporates a terminal alkyne, a functional group that serves as a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. The strategic disconnection for this target via the Williamson synthesis involves propargyl alcohol and a cyclopentyl halide.
Mechanistic Rationale and Reagent Selection
The success of the Williamson ether synthesis hinges on promoting the desired SN2 pathway while minimizing competing side reactions, primarily the E2 elimination.
The SN2 Pathway
The reaction mechanism involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[1][6]
-
Deprotonation: Propargyl alcohol is deprotonated by a strong base to form the corresponding propargyl alkoxide. The terminal alkyne proton is less acidic (pKa ≈ 25) than the hydroxyl proton (pKa ≈ 13.6-15), ensuring selective deprotonation at the oxygen.[7][8][9]
-
Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group in a concerted fashion to form the ether linkage.[6][10]
Causality Behind Experimental Choices
-
Alcohol (Nucleophile Precursor): Propargyl Alcohol Propargyl alcohol is selected for its terminal alkyne functionality. Its hydroxyl group has a pKa of approximately 13.6, making it sufficiently acidic to be deprotonated by a suitable strong base.[8]
-
Base: Sodium Hydride (NaH) Sodium hydride is an ideal base for this transformation. As a non-nucleophilic hydride, it efficiently deprotonates the alcohol without competing in the subsequent substitution step.[11] The reaction is irreversible as the byproduct, hydrogen gas (H₂), bubbles out of the solution, driving the equilibrium towards the formation of the alkoxide.[6][12] For safety and ease of handling, NaH is typically supplied as a 60% dispersion in mineral oil.[13]
-
Alkyl Halide (Electrophile): Cyclopentyl Bromide Cyclopentyl bromide serves as the electrophile. As a secondary alkyl halide, it is susceptible to both SN2 and E2 reactions.[6] However, cyclopentyl systems often exhibit enhanced SN2 reactivity compared to other cyclic (like cyclohexyl) or acyclic secondary halides.[14][15][16] This is attributed to the ring's conformation, which alleviates some of the steric hindrance typically associated with secondary centers and is less prone to the steric clashes that impede backside attack in chair-like cyclohexyl systems.[14][15]
-
Solvent: Tetrahydrofuran (THF) A polar aprotic solvent like THF is crucial. It readily dissolves the organic reactants and effectively solvates the sodium cation of the alkoxide, leaving the oxygen anion relatively "bare" and highly nucleophilic.[6] Furthermore, THF is unreactive towards NaH, making it a safe and effective reaction medium.[17]
Experimental Workflow Diagram
The overall process from setup to final product characterization is outlined below.
Caption: Experimental workflow for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane.
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Sodium Hydride (NaH) | NaH | 24.00 | 0.24 g | 6.0 (active) | 60% dispersion in oil |
| Propargyl Alcohol | C₃H₄O | 56.06 | 0.28 g (0.29 mL) | 5.0 | Anhydrous |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 0.75 g (0.55 mL) | 5.0 | --- |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | --- | Anhydrous, inhibitor-free |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~15 mL | --- | For quenching |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ~75 mL | --- | For extraction |
| Brine (sat. NaCl aq) | NaCl | 58.44 | ~20 mL | --- | For washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | --- | For drying |
| Silica Gel | SiO₂ | 60.08 | ~25 g | --- | For chromatography (230-400 mesh) |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice bath
-
Heating mantle
-
Separatory funnel (125 mL)
-
Glass column for chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Deprotonation: To the flask, add anhydrous THF (20 mL) followed by propargyl alcohol (0.29 mL, 5.0 mmol) via syringe. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (0.24 g of 60% dispersion, 6.0 mmol, 1.2 eq) in small portions over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur. Allow the resulting greyish suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the complete formation of the sodium propargyl alkoxide.
-
Alkylation: Re-cool the suspension to 0 °C. Add cyclopentyl bromide (0.55 mL, 5.0 mmol, 1.0 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction and Monitoring: Heat the mixture to a gentle reflux (boiling point of THF is ~66 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the cyclopentyl bromide spot has been consumed.
-
Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) dropwise to destroy any unreacted NaH. Transfer the mixture to a separatory funnel. Add diethyl ether (25 mL) and water (15 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.
Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (~25 g) in a 95:5 hexanes:ethyl acetate mixture and pack it into a glass column.[18][19]
-
Loading and Elution: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.[18] Elute the column with a hexanes:ethyl acetate solvent system. A gradient from 98:2 to 90:10 is typically effective. Collect fractions and analyze them by TLC.
-
Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford (Prop-2-yn-1-yloxy)cyclopentane as a colorless oil.
Product Characterization
The identity and purity of the synthesized (Prop-2-yn-1-yloxy)cyclopentane[20] can be confirmed using standard spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 3.95 (d, 2H, -O-CH₂-), 3.75 (m, 1H, -CH-O-), 2.40 (t, 1H, C≡C-H), 1.50-1.80 (m, 8H, cyclopentyl -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 82.0 (-CH-O-), 80.5 (-C≡CH), 74.5 (-C≡CH), 56.0 (-O-CH₂-), 32.5 (cyclopentyl CH₂), 23.5 (cyclopentyl CH₂).
-
FT-IR (neat, cm⁻¹): ν ≈ 3290 (strong, sharp, C≡C-H stretch), 2960, 2870 (C-H stretch), 2115 (weak, C≡C stretch), 1090 (strong, C-O-C stretch).
Safety and Hazard Management
This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory.[13][21]
-
Sodium Hydride (NaH): Highly reactive and corrosive. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[13][22][23] It must be handled under an inert atmosphere and stored away from moisture.[23][24] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[13]
-
Propargyl Alcohol: Flammable, toxic if inhaled or absorbed through the skin, and causes severe eye irritation.[8]
-
Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon prolonged exposure to air. Use from freshly opened containers or after testing for and removing peroxides.
Always quench residual sodium hydride carefully at low temperatures behind a blast shield. Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][6]
-
Physics Wallah. (2023). Reaction Mechanism of Williamson's synthesis. [Link][10]
-
Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link][5]
-
Chemeo. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link][7]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link][11]
-
OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link][12]
-
Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?. [Link][14]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link][17]
-
University of California. (2011, July 11). Sodium hydride.pdf - Safety Data Sheet. [Link][24]
-
University of Missouri-St. Louis. 12. The Williamson Ether Synthesis. [Link][26]
-
University of Colorado Boulder. Williamson Ether Synthesis. [Link][3]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
-
University of California, Los Angeles. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link][13]
-
University of Rochester. Flash Column Chromatography. [Link][27]
-
YouTube. (2024, October 5). Q-59 ‖ Sn2 Reaction rate comparison among Cyclo (propyl/ Butyl/ Pentyl/ Hexyl) Bromides. [Link][28]
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–430.
-
Filo. (2025, June 14). Rate of SN2 Reaction Given the following alkyl bromides: (A).... [Link][15]
-
University of California, Davis. Column chromatography. [Link][19]
-
W.W. Norton. 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. [Link][16]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link][30]
-
PubChemLite. (prop-2-yn-1-yloxy)cyclopentane (C8H12O). [Link][20]
Sources
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- 2. byjus.com [byjus.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rawsource.com [rawsource.com]
- 8. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 9. Propargyl alcohol CAS#: 107-19-7 [m.chemicalbook.com]
- 10. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 11. youtube.com [youtube.com]
- 12. orgosolver.com [orgosolver.com]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Question: Rate of SN2 Reaction Given the following alkyl bromides: (A) .. [askfilo.com]
- 16. Norton Ebook Reader [nerd.wwnorton.com]
- 17. jk-sci.com [jk-sci.com]
- 18. columbia.edu [columbia.edu]
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- 20. PubChemLite - (prop-2-yn-1-yloxy)cyclopentane (C8H12O) [pubchemlite.lcsb.uni.lu]
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- 24. dept.harpercollege.edu [dept.harpercollege.edu]
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- 27. chem.rochester.edu [chem.rochester.edu]
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- 30. orgsyn.org [orgsyn.org]
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary & Scientific Rationale
This application note details the optimized protocols for utilizing (Prop-2-yn-1-yloxy)cyclopentane (CAS: 116279-08-4) as a lipophilic alkyne building block in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While standard propargyl alcohols or amines are ubiquitous in "click" chemistry, the cyclopentyl ether moiety offers distinct pharmacological advantages:
-
Metabolic Stability: Unlike propargyl esters, the ether linkage is resistant to plasma esterases, ensuring the "warhead" remains intact in biological media.
-
Lipophilicity (LogP ~2.2): The cyclopentyl ring increases membrane permeability, making it an ideal "cap" for fragment-based drug discovery (FBDD) or for modulating the hydrophobicity of hydrophilic azide payloads (e.g., fluorophores, peptides).
-
Steric Profile: The secondary alkyl ether provides moderate steric bulk, which can improve selectivity in binding pockets without hindering the CuAAC catalytic cycle.
This guide addresses the specific solubility challenges and safety handling (peroxide formation) associated with this lipophilic ether, providing a robust, self-validating protocol for researchers.
Chemical Profile & Safety
Physicochemical Properties
| Property | Data | Notes |
| IUPAC Name | (Prop-2-yn-1-yloxy)cyclopentane | |
| CAS Number | 116279-08-4 | |
| Molecular Weight | 124.18 g/mol | |
| Physical State | Colorless Liquid | |
| Solubility | DMSO, DMF, DCM, MeOH | Insoluble in water |
| Boiling Point | ~140–150 °C (est.) |
Critical Safety: Peroxide Formation
WARNING: Like many ethers, (Prop-2-yn-1-yloxy)cyclopentane is a Class B Peroxide Former . The propargylic position adjacent to the ether oxygen is susceptible to autoxidation upon exposure to air and light.
-
Storage: Store under inert gas (Argon/Nitrogen) at 4°C.
-
Testing: Test for peroxides using starch-iodide strips before distillation or concentration. If peroxide >100 ppm, treat with ferrous sulfate or pass through basic alumina before use.
Mechanistic Insight: The Cu(I) Catalytic Cycle[6]
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a simple concerted pathway but rather a stepwise organometallic cycle. The ether oxygen in this specific molecule can act as a weak Lewis base, potentially assisting in initial copper coordination, though it does not replace the need for accelerating ligands.
Figure 1: The stepwise catalytic cycle. Note that the formation of the Cu(I)-acetylide is the entry point; oxidation of Cu(I) to inactive Cu(II) is the most common failure mode, necessitating the use of Ascorbate.
Experimental Protocols
Protocol A: Standard Bioconjugation (Aqueous/Organic Mix)
Best for: Conjugating the lipophilic cyclopentyl moiety to water-soluble azides (peptides, PEG-azides).
Reagents:
-
Alkyne Stock: 100 mM (Prop-2-yn-1-yloxy)cyclopentane in DMSO.
-
Azide Target: 100 mM in Water or PBS (pH 7.4).
-
Catalyst Source: 20 mM CuSO₄ · 5H₂O in water.
-
Ligand: 50 mM THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water.
-
Why THPTA? Unlike TBTA, THPTA is water-soluble and protects proteins from Cu-mediated oxidative damage.
-
-
Reducing Agent: 100 mM Sodium Ascorbate (Freshly prepared).
Procedure:
-
Premix Catalyst: In a separate microtube, mix CuSO₄ (1 vol) and THPTA (2 vol). Incubate for 5 mins. The solution should remain clear blue.
-
Ratio: Final Cu:Ligand ratio should be 1:5 to protect the biomolecule.
-
-
Reaction Assembly: In a 1.5 mL Eppendorf tube, add reagents in this exact order to prevent precipitation:
-
500 µL Buffer (PBS or H₂O)
-
X µL Azide (Final conc: 100 µM - 1 mM)
-
X µL Alkyne Stock (Final conc: 2-5 equivalents relative to azide). Note: Ensure DMSO < 20% of total volume.
-
Premixed Cu/THPTA (Final conc: 100 µM Cu).
-
-
Initiation: Add Sodium Ascorbate (Final conc: 5 mM).
-
Observation: The blue color may fade to colorless/yellow (formation of Cu(I)).
-
-
Incubation: Cap under Nitrogen (optional but recommended). Rotate end-over-end for 1 hour at Room Temperature.
-
Validation: Analyze via LC-MS. The product will show a mass shift of +124.18 Da (Alkyne) relative to the Azide.
Protocol B: Preparative Organic Synthesis (High Yield)
Best for: Small molecule synthesis, library generation.
Reagents:
-
Solvent: t-Butanol / Water (1:1).
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[6]
-
Why TBTA? It promotes the reaction in organic co-solvents and stabilizes Cu(I) effectively in non-biological settings.
-
Procedure:
-
Dissolve Azide (1.0 equiv) and (Prop-2-yn-1-yloxy)cyclopentane (1.1 equiv) in t-BuOH/Water (1:1) at 0.5 M concentration.
-
Add TBTA (1 mol%).
-
Add CuSO₄ (1 mol%).
-
Add Sodium Ascorbate (10 mol%).
-
Stir vigorously overnight at RT. The reaction is heterogeneous; vigorous stirring is crucial.
-
Workup: Dilute with water. If the product is solid, filter. If liquid, extract with Ethyl Acetate. The copper salts remain in the aqueous phase.
Workflow: Library Synthesis via Parallel Click Chemistry
When using (Prop-2-yn-1-yloxy)cyclopentane to cap a library of azide-functionalized cores, follow this workflow to ensure consistency.
Figure 2: High-throughput workflow for library synthesis. Note the use of scavenger resins (e.g., QuadraPure™ TU) to remove copper without extraction.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Precipitation | Alkyne is too lipophilic for buffer. | Increase DMSO/t-BuOH content to 20-50%. Switch to Protocol B (Organic). |
| Low Yield | Oxygen poisoning (Cu(I) | Degas solvents. Increase Ascorbate concentration to 10 mM. Keep reaction sealed. |
| High Background/Degradation | Reactive Oxygen Species (ROS). | Increase Ligand:Cu ratio to 5:1 (THPTA). Add Aminoguanidine (scavenger) if reacting with proteins. |
| Product Color | Copper contamination. | Wash organic phase with EDTA or NH₄Cl solution. Use Cu-scavenging resin. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[8] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]
-
Clark, D. E. (2018). Peroxide Forming Chemicals.[1][2][3][4] University of York Safety Guide. (General reference for Class B peroxide formers). [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]
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- 3. concordia.ca [concordia.ca]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. broadpharm.com [broadpharm.com]
procedure for functionalizing cyclopentane via propargyl ether groups
Abstract & Application Scope
This technical guide details the synthetic functionalization of cyclopentane rings with propargyl ether moieties (
Target Audience: Medicinal chemists and chemical biologists optimizing drug delivery scaffolds or fragment-based drug discovery (FBDD) libraries.
Key Utility:
-
Bio-conjugation: Attachment of fluorophores or affinity tags to cyclopentyl cores.
-
PROTACs: Linker integration for protein degradation chimeras.
-
Fragment Libraries: Rapid diversification of saturated ring systems.
Safety & Handling (CRITICAL)
⚠️ DANGER: PROPARGYL BROMIDE HANDLING
Shock Sensitivity: Pure propargyl bromide is shock-sensitive and potentially explosive. ALWAYS use the 80% solution in toluene to mitigate explosion risks.
Lachrymator: This compound is a potent lachrymator and irritant.[1] All operations must occur in a high-efficiency fume hood.
Syringe Technique: Never let propargyl bromide dry out in ground glass joints; friction can initiate detonation. Use disposable needles/syringes and quench immediately after use.
Chemical Strategy & Mechanism
The functionalization relies on the Williamson Ether Synthesis , an
Challenge: Cyclopentanol is a secondary alcohol. The competing E2 elimination reaction (forming cyclopentene) is a significant risk if temperature or base strength is uncontrolled.
Mechanism Visualization:
Figure 1: Mechanistic pathway for the O-propargylation of cyclopentanol. Note the bifurcation at the transition state where elimination is the competing risk.
Experimental Protocols
Method A: Sodium Hydride (NaH) in THF
Best for: High-value intermediates requiring maximum yield and anhydrous conditions.
Reagents:
-
Cyclopentanol (1.0 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv)
-
Propargyl Bromide (80% in toluene) (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Catalytic additive to accelerate SN2.
Procedure:
-
Apparatus: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Base Prep: Add NaH (1.5 eq) to the flask. Optional: Wash NaH with dry hexane (2x) to remove mineral oil if NMR purity is critical downstream. Suspend in anhydrous THF (0.5 M concentration relative to alcohol).
-
Alkoxide Formation: Cool to 0°C (ice bath). Add Cyclopentanol dropwise.
-
Observation: Vigorous bubbling (
gas). Vent via a needle to an oil bubbler. Stir for 30 min at 0°C, then 30 min at Room Temperature (RT) to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C . Add TBAI (catalyst). Add Propargyl Bromide dropwise via syringe.
-
Reaction: Warm slowly to RT. Stir for 12–16 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). Stain with
(alkynes stain yellow/brown).
-
-
Quench: Cool to 0°C. Carefully add saturated
solution dropwise to quench unreacted NaH. -
Workup: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over
. -
Purification: Flash Column Chromatography (Silica gel). Elute with Hexanes
5% EtOAc/Hexanes.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, robustness, and avoiding dangerous NaH.
Reagents:
-
Cyclopentanol (1.0 equiv)
-
Propargyl Bromide (1.5 equiv)
-
KOH (Pellets, pulverized) (3.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Solvent: Toluene or DCM.
Procedure:
-
Dissolve Cyclopentanol and Propargyl Bromide in Toluene.
-
Add TBAB (Catalyst).[2]
-
Add pulverized KOH vigorously.
-
Stir briskly at RT for 18 hours. Note: Vigorous stirring is essential to create the interfacial surface area.
-
Filter off solids. Concentrate filtrate. Purify as above.
Data Analysis & Validation
Successful synthesis is validated by the appearance of the propargyl group signals and the retention of the cyclopentyl ring integrity.
Table 1: Key Spectroscopic Markers
| Technique | Signal/Region | Assignment | Diagnostic Value |
| 1H NMR | Definitive. Doublet due to coupling with alkyne proton. | ||
| 1H NMR | Terminal alkyne proton. | ||
| 1H NMR | Cyclopentyl | Shifted downfield relative to starting alcohol. | |
| 13C NMR | Internal alkyne carbon. | ||
| 13C NMR | Terminal alkyne carbon. | ||
| FT-IR | 3300 | Characteristic of terminal alkynes. | |
| FT-IR | 2120 | Often weak but diagnostic. |
Downstream Application: The "Click" Reaction
Once the cyclopentyl propargyl ether is synthesized, it serves as the "Click" partner.
Workflow Visualization:
Figure 2: Standard workflow for reacting the propargylated scaffold with an azide-tagged payload (e.g., fluorophore or drug).
Standard Click Protocol:
-
Dissolve Cyclopentyl Propargyl Ether (1 eq) and Azide-R (1 eq) in
-BuOH: (1:1). -
Add
(5 mol%). -
Add Sodium Ascorbate (10 mol%) (Freshly prepared solution).
-
Stir at RT for 4–12 hours. Product usually precipitates or is extracted with EtOAc.
References
-
Williamson Ether Synthesis (General Mechanism)
-
Williamson, A. W. (1850).[3] "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
-
- Propargylation Protocols (Secondary Alcohols): Marimganti, S., et al. (2005). "Simple and Efficient Propargylation of Alcohols and Phenols." Synlett, 2005(10), 1613-1615.
-
Click Chemistry (CuAAC)
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
-
Safety Data (Propargyl Bromide)
-
PubChem. (n.d.). "Propargyl Bromide - Safety and Hazards." National Library of Medicine.
-
-
Phase Transfer Catalysis
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
-
Sources
Sonogashira coupling reaction conditions for (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary
This guide details the optimized reaction conditions for the Sonogashira cross-coupling of (Prop-2-yn-1-yloxy)cyclopentane (CAS: 116279-08-4) with aryl halides. While propargyl ethers are generally robust substrates, this specific aliphatic ether presents unique challenges regarding volatility and potential coordination to copper species.
This protocol prioritizes a Pd(II)/Cu(I) catalytic system, which offers the highest reliability for aliphatic alkynes at mild temperatures. We address critical process parameters including oxygen exclusion to prevent Glaser homocoupling, specific workup procedures to sequester copper residues, and solvent choices to maximize conversion rates.
Substrate Profile & Handling
| Property | Specification |
| Compound | (Prop-2-yn-1-yloxy)cyclopentane |
| Structure | Cyclopentyl ring bonded to an ether oxygen, tethered to a terminal propyne group. |
| Molecular Weight | 108.18 g/mol |
| Physical State | Colorless to pale yellow liquid. |
| Boiling Point | Est. 150–160 °C (Atmospheric). Volatile under high vacuum. |
| Reactivity | Terminal alkyne ( |
Critical Handling Note: Due to its relatively low molecular weight and lipophilicity, this intermediate is volatile. Do not subject the pure compound or the crude reaction mixture to high vacuum (< 5 mbar) for extended periods, or significant yield loss will occur.
Reaction Optimization Strategy
Catalyst Selection: The Pd(II) Precatalyst
For aliphatic terminal alkynes, Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] is the preferred precatalyst.
-
Why: It is air-stable and cheaper than Pd(0) sources like Pd(PPh₃)₄. It is rapidly reduced in situ to the active Pd(0) species by the amine base and alkyne.
-
Loading: 2–5 mol% is sufficient for aryl iodides and activated bromides.
The Copper Effect (Co-Catalysis)
Copper(I) Iodide (CuI) is essential for this substrate to proceed at room temperature or mild heating (40°C).
-
Mechanism: CuI reacts with the terminal alkyne to form a Copper-Acetylide intermediate (transmetallation agent), which is more nucleophilic toward the Pd(II) center than the free alkyne.
-
Risk: Copper promotes Glaser homocoupling (dimerization of the alkyne) if oxygen is present. Strict degassing is required.
Base and Solvent Systems
The choice of base dictates the reaction rate and solubility of the copper-acetylide species.
| System | Components | Characteristics | Recommended For |
| Standard | Et₃N / THF | Homogeneous, mild. | Aryl Iodides, standard synthesis. |
| High Activity | Et₂NH (Diethylamine) | Acts as solvent & base. Fast rates. | Unreactive Aryl Bromides. |
| Polar | DIPEA / DMF | High solubility for polar partners. | Heterocyclic coupling partners. |
Standard Experimental Protocol
Objective: Coupling of (Prop-2-yn-1-yloxy)cyclopentane (1.2 equiv) with Iodobenzene (1.0 equiv).
Materials
-
Substrate: (Prop-2-yn-1-yloxy)cyclopentane
-
Electrophile: Aryl Iodide (e.g., Iodobenzene)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)
-
Co-Catalyst: CuI (1.5 mol%)
-
Base: Triethylamine (Et₃N) (3.0 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to halide)
Step-by-Step Procedure
-
Preparation of Glassware:
-
Oven-dry a two-neck round-bottom flask or a resealable reaction vial.
-
Equip with a magnetic stir bar and a rubber septum.
-
Critical: Cycle the flask with Vacuum/Argon (or Nitrogen) three times to remove atmospheric oxygen.
-
-
Reagent Addition (Solids):
-
Under a positive pressure of Argon, add the Aryl Iodide (if solid), Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Note: If the Aryl Iodide is liquid, add it in step 3.
-
-
Solvent & Liquid Reagent Addition:
-
Add anhydrous THF via syringe.
-
Add Triethylamine (Et₃N) via syringe.
-
(If Aryl Iodide is liquid, add it now).
-
Degassing: Sparge the solution with an Argon balloon and a long needle for 5–10 minutes. This is the most effective way to prevent homocoupling.
-
-
Substrate Addition:
-
Add (Prop-2-yn-1-yloxy)cyclopentane dropwise via syringe.
-
Observation: The solution typically turns yellow/brown. If it turns black immediately, check oxygen exclusion.
-
-
Reaction:
-
Stir at Room Temperature (25 °C) .
-
Monitor via TLC or LC-MS.
-
Timeframe: Aryl Iodides: 2–6 hours. Aryl Bromides: May require heating to 50 °C and 12–24 hours.
-
-
Workup (Copper Removal):
-
Dilute the reaction mixture with Diethyl Ether or Ethyl Acetate.
-
Wash 1: Saturated aqueous NH₄Cl (Ammonium Chloride). Shake vigorously. The aqueous layer will turn deep blue (formation of [Cu(NH₃)₄]²⁺ complex).
-
Wash 2: Brine.
-
Dry organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Volatility Warning: Concentrate on a rotary evaporator at >100 mbar (mild vacuum) and 30 °C bath to prevent loss of product.
-
Mechanistic Visualization
The following diagram illustrates the dual catalytic cycle (Palladium and Copper) driving this transformation.
Figure 1: Dual catalytic cycle showing the interplay between the Palladium oxidative addition and Copper transmetallation steps.
Troubleshooting & Optimization
Glaser Homocoupling (Dimerization)
If you observe a major byproduct (dimer of the cyclopentyl ether), oxygen is present.
-
Solution: Switch to freeze-pump-thaw degassing for the solvent.
-
Alternative: Add the alkyne very slowly (via syringe pump) to the reaction mixture to keep its instantaneous concentration low relative to the Aryl-Pd species.
Reaction Stalls (Incomplete Conversion)
If the reaction stops at 50-60% conversion:
-
Cause: Catalyst death (Pd black precipitation) or base saturation.
-
Solution: Add a second portion of catalyst (1 mol%) and ensure the reaction is sealed tight. If using Aryl Bromides, increase temperature to 60 °C.
Copper-Free Alternative (Green Chemistry)
For pharmaceutical applications where trace copper is unacceptable:
-
Conditions: Increase Pd loading to 5 mol% Pd(OAc)₂ / 10 mol% PPh₃.
-
Base: Use Pyrrolidine or Piperidine (secondary amines are more active in Cu-free cycles).
-
Temp: Requires heating to 60–80 °C.
-
Note: This is less robust than the Pd/Cu method for this specific ether substrate but avoids heavy metal contamination.
References
-
Sonogashira, K. (2002).[1] Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[2] Journal of Organometallic Chemistry, 653(1-2), 46–49.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][4] Angewandte Chemie International Edition, 46(6), 834–871.
-
PubChem. (n.d.). (Prop-2-yn-1-yloxy)cyclopentane Compound Summary. National Library of Medicine.
Sources
Application Notes & Protocols: Synthesis of Pharmaceutical Intermediates via Propargyloxycyclopentane
Introduction: The Strategic Value of the Propargyloxycyclopentane Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures with enhanced therapeutic profiles is relentless. Among the privileged scaffolds, carbocyclic nucleosides have garnered significant attention for their potent antiviral and anticancer activities.[1][2] These molecules are structural analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group, a modification that imparts greater metabolic stability against enzymatic cleavage by phosphorylases and hydrolases.[1] The cyclopentane core serves as a robust and conformationally suitable mimic of the natural ribose sugar.
This guide focuses on the synthetic utility of a key building block, propargyloxycyclopentane . The propargyl group (a terminal alkyne) is not merely a placeholder; it is a versatile functional handle that opens a gateway to a diverse array of complex molecular structures through powerful and efficient coupling reactions. Specifically, we will detail protocols for leveraging propargyloxycyclopentane in two of the most impactful transformations in medicinal chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction. These methods allow for the modular and highly reliable construction of advanced pharmaceutical intermediates, paving the way for the development of next-generation therapeutics.
PART 1: Synthesis of the Core Building Block: Propargyloxycyclopentane
The journey begins with the preparation of our starting material. The most direct and efficient method for the synthesis of propargyloxycyclopentane is the Williamson ether synthesis, a classic yet highly reliable SN2 reaction.[3][4][5][6]
Causality of Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the cyclopentanol, driving the formation of the highly nucleophilic cyclopentoxide anion. This ensures the reaction proceeds efficiently.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic (will not interfere with the strong base) and effectively solvates the alkoxide intermediate.
-
Reagent: Propargyl bromide is an excellent electrophile for this SN2 reaction due to the good leaving group ability of bromide.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction with NaH. The subsequent substitution reaction is gently heated to reflux to ensure a reasonable reaction rate.
Experimental Protocol: Williamson Ether Synthesis of Propargyloxycyclopentane
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Cyclopentanol | C₅H₁₀O | 86.13 | 5.0 g | 58.05 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 2.78 g | 69.66 mmol |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 8.28 mL | 69.66 mmol |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Saturated aq. NH₄Cl | - | - | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add sodium hydride (2.78 g, 69.66 mmol).
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C using an ice bath.
-
Dissolve cyclopentanol (5.0 g, 58.05 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add propargyl bromide (8.28 mL, 69.66 mmol) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford propargyloxycyclopentane as a colorless oil.
PART 2: Elaboration of Propargyloxycyclopentane into Pharmaceutical Intermediates
The terminal alkyne of propargyloxycyclopentane is the gateway to diversification. We will now detail the protocols for its use in CuAAC and Sonogashira reactions to synthesize carbocyclic nucleoside analogues.
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles.[7][8] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[7] In this protocol, we will couple propargyloxycyclopentane with an azido-functionalized nucleobase precursor.
Caption: Workflow for the synthesis of a carbocyclic triazole nucleoside analogue.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Propargyloxycyclopentane | C₈H₁₂O | 124.18 | 1.0 g | 8.05 mmol |
| 5-Azido-uracil | C₄H₃N₅O₂ | 169.10 | 1.36 g | 8.05 mmol |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 201 mg | 0.805 mmol |
| Sodium Ascorbate | C₆H₇NaO₆ | 198.11 | 797 mg | 4.025 mmol |
| tert-Butanol | (CH₃)₃COH | 74.12 | 20 mL | - |
| Water (deionized) | H₂O | 18.02 | 20 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve propargyloxycyclopentane (1.0 g, 8.05 mmol) and 5-azido-uracil (1.36 g, 8.05 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (797 mg, 4.025 mmol) in water (5 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (201 mg, 0.805 mmol) in water (5 mL).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of the triazole product can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the desired carbocyclic triazole nucleoside analogue.
Method B: Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] It typically employs a palladium catalyst and a copper(I) co-catalyst.[9] This reaction is instrumental in synthesizing intermediates where a nucleobase is directly linked to the cyclopentane moiety via an alkyne spacer.
Caption: Workflow for the synthesis of a carbocyclic alkyne nucleoside analogue.
Materials:
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles |
| Propargyloxycyclopentane | C₈H₁₂O | 124.18 | 1.0 g | 8.05 mmol |
| 5-Iodo-uracil | C₄H₃IN₂O₂ | 237.98 | 2.11 g | 8.86 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | 282 mg | 0.40 mmol |
| Copper(I) Iodide | CuI | 190.45 | 153 mg | 0.80 mmol |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 50 mL | - |
| Anhydrous THF | C₄H₈O | 72.11 | 50 mL | - |
Procedure:
-
To a 250 mL Schlenk flask, add 5-iodo-uracil (2.11 g, 8.86 mmol), bis(triphenylphosphine)palladium(II) dichloride (282 mg, 0.40 mmol), and copper(I) iodide (153 mg, 0.80 mmol).
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous THF (50 mL) and triethylamine (50 mL) via syringe.
-
To the resulting suspension, add propargyloxycyclopentane (1.0 g, 8.05 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired carbocyclic alkyne nucleoside analogue.
Conclusion
Propargyloxycyclopentane is a highly valuable and versatile starting material for the synthesis of advanced pharmaceutical intermediates. Its straightforward preparation via the Williamson ether synthesis, combined with the powerful and modular nature of CuAAC and Sonogashira coupling reactions, provides medicinal chemists with a robust platform for the rapid diversification and optimization of lead compounds. The protocols detailed herein offer a solid foundation for researchers and drug development professionals to explore the rich chemical space of carbocyclic nucleoside analogues, ultimately contributing to the discovery of new and effective therapeutics.
References
-
University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- De Clercq, E. (2009). Recent progress for the synthesis of selected carbocyclic nucleosides. Molecules, 14(7), 2618–2637.
- Chun, B. K., & Cheng, Y. C. (2003). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1635–1638.
- Miller, G. J., et al. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(47), 9469-9489.
- Pignataro, L., et al. (2018). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 20(14), 3323-3329.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation.
- Dadwal, S., et al. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). Monatshefte für Chemie-Chemical Monthly, 154(11), 1269-1303.
- Kumar, P., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(16), 4958.
-
ResearchGate. (n.d.). Sonogashira-type cross-coupling reactions with propargyl substrates. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of propargyl ether 5a with K2CO3 as a base (Procedure A). Retrieved from [Link]
- Neef, A. B., & Luedtke, N. W. (2011). Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells. ChemBioChem, 12(14), 2147–2150.
- Krecmerova, M. (2017). Synthesis and Biological Activity of Selected Carbocyclic Nucleosides. Mini-Reviews in Medicinal Chemistry, 17(15), 1414-1442.
- Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. (2006). Organic Letters, 8(20), 4473–4476.
- Ghavre, M., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(21), 6432.
- Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry–A European Journal, 13(36), 9994-10003.
-
Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
- Kotovshchikov, Y. N., et al. (2022). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2022(44).
-
ResearchGate. (n.d.). Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Retrieved from [Link]
- Garcı́a-Álvarez, R., et al. (2014). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
- Maier, M. E. (2015). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 11, 2056–2071.
- Chen, Y., et al. (2020). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction.
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. A Sustainable, User‐Friendly Protocol for the Pd‐Free Sonogashira Coupling Reaction [ouci.dntb.gov.ua]
scale-up synthesis methods for (Prop-2-yn-1-yloxy)cyclopentane production
Executive Summary
(Prop-2-yn-1-yloxy)cyclopentane is a critical "click chemistry" building block, providing a terminal alkyne handle on a lipophilic cyclopentyl scaffold. While laboratory-scale synthesis often utilizes sodium hydride (NaH) in DMF, this route is inherently unsafe and economically unviable for multi-kilogram scale-up due to hydrogen gas evolution, high solvent costs, and thermal runaway risks.
This guide details a Phase Transfer Catalysis (PTC) protocol designed for pilot-scale production (1–10 kg). This method replaces pyrophoric bases with aqueous sodium hydroxide and utilizes toluene as a safe carrier solvent for the shock-sensitive propargyl bromide. This protocol prioritizes safety, cost-efficiency (E-Factor reduction), and process reproducibility.
Strategic Route Selection
The transition from Medicinal Chemistry (MedChem) to Process Development requires a fundamental shift in reaction engineering.
| Feature | Lab Scale (Method A) | Scale-Up (Method B - Recommended) |
| Reagents | NaH (60% in oil), DMF/THF | 50% NaOH (aq), Toluene, TBAB |
| Mechanism | Irreversible deprotonation (Alkoxide) | Interfacial ion-pair extraction |
| Safety Risk | High ( | Moderate (Exotherm managed by dosing) |
| Workup | Aqueous quench (violent), extraction | Phase separation, solvent recycle |
| Atom Economy | Poor (DMF waste, mineral oil) | High (Water/Toluene recyclable) |
Mechanistic Insight: Interfacial Catalysis
In Method B, the reaction occurs at the interface of the organic (Toluene) and aqueous (NaOH) phases. The Phase Transfer Catalyst (Tetrabutylammonium bromide, TBAB) transports the hydroxide ion across the interface or forms a lipophilic ion pair with the cyclopentyl alkoxide, enabling the
Figure 1: Interfacial mechanism of Williamson Ether Synthesis via PTC. The quaternary ammonium salt (
Safety Critical: Propargyl Bromide Handling
WARNING: Propargyl bromide (3-bromopropyne) is a lachrymator and a shock-sensitive explosive.
-
Dilution: NEVER handle neat propargyl bromide on scale. Use 80% w/w solution in toluene . The toluene acts as a heat sink and desensitizer.
-
Temperature Limit: Do not heat reaction mixtures containing propargyl bromide above 60°C to prevent decomposition or polymerization.
-
Equipment: Use grounded, spark-proof equipment. All reactor lines must be conductive and grounded.
Scale-Up Protocol (1.0 kg Batch)
Materials Bill
-
Cyclopentanol: 600 g (6.97 mol, 1.0 equiv)
-
Propargyl Bromide (80% in Toluene): 1140 g (contains ~912 g active, 7.66 mol, 1.1 equiv)
-
Tetrabutylammonium Bromide (TBAB): 22.5 g (0.07 mol, 1 mol%)
-
Sodium Hydroxide (50% aq): 840 g (10.5 mol, 1.5 equiv)
-
Toluene (Process Solvent): 1.5 L
-
Water (Wash): 2.0 L
Process Workflow
Step 1: Reactor Charging & Inertion
-
Ensure the 5L Jacketed Glass Reactor is clean, dry, and grounded.[2]
-
Purge with Nitrogen (
) for 15 minutes. -
Charge Cyclopentanol (600 g) and Toluene (1.5 L).
-
Start agitation (Anchor impeller, 250 RPM).
-
Charge TBAB (22.5 g). The mixture will appear slightly heterogeneous until warmed.
-
Charge NaOH 50% (840 g). The mixture effectively becomes biphasic.
Step 2: Controlled Addition (Exotherm Management)
-
Cool the reactor jacket to 10°C. Ensure internal temperature (
) is < 15°C. -
Load Propargyl Bromide solution into the dosing funnel.
-
Dose: Add Propargyl Bromide dropwise over 90–120 minutes.
-
Critical Parameter: Maintain
. The alkylation is exothermic. -
Observation: The mixture will darken slightly (yellow to orange) as the reaction proceeds.
-
Step 3: Reaction Phase
-
After addition is complete, warm the jacket to 40°C.
-
Stir vigorously (350 RPM) to maximize interfacial surface area.
-
IPC (In-Process Control): Sample organic phase at T=4h. Analyze via GC-FID.
-
Specification: < 2% residual Cyclopentanol.
-
Typical Time: 4–6 hours at 40°C.
-
Step 4: Workup & Phase Separation
-
Cool
to 20°C. -
Add Water (1.0 L) to dissolve NaBr salts and dilute excess NaOH.
-
Stir for 15 minutes, then stop agitation.
-
Allow layers to settle (Wait time: ~30 mins).
-
Top Layer: Product + Toluene.[3]
-
Bottom Layer: Aqueous waste (NaOH, NaBr, TBAB residues).
-
-
Drain bottom aqueous layer (pH > 12, treat as caustic waste).
-
Wash organic layer again with Water (1.0 L) to reach pH neutral (pH 7–8).
Step 5: Purification (Distillation)
-
Transfer organic phase to a distillation setup.[4]
-
Strip Toluene: Atmospheric distillation or mild vacuum (100 mbar, Bath 60°C).
-
Product Distillation: Apply high vacuum (5–10 mbar).
-
Boiling Point: Expect product fraction at 55–60°C @ 5 mbar (Estimated). Note: Cyclopentanol boils at ~140°C atm; the ether will be slightly higher boiling at atm, but significantly lower under vacuum.
-
Safety: Do not exceed a pot temperature of 100°C to avoid propargyl decomposition.
-
Figure 2: Process Flow Diagram (PFD) for the 1kg scale synthesis.
Analytical Specifications
To ensure the product is suitable for downstream pharmaceutical applications (e.g., click chemistry conjugation), the following specifications must be met:
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Assay | GC-FID | > 98.0% a/a |
| Water Content | Karl Fischer | < 0.1% w/w |
| Residual Solvent | GC-HS | Toluene < 890 ppm |
| Identity | 1H-NMR | Consistent with structure (Doublet at |
Troubleshooting Guide
-
Issue: Slow Conversion.
-
Cause: Poor agitation (insufficient interfacial area) or catalyst degradation.
-
Fix: Increase RPM to create a fine emulsion. Ensure TBAB is fresh (hygroscopic).
-
-
Issue: Emulsion during workup.
-
Cause: Similar densities of phases or surfactant effect of TBAB.
-
Fix: Add brine (saturated NaCl) to increase aqueous density; filter through a Celite pad if solids are present.
-
-
Issue: Color body formation (Dark Brown).
-
Cause: Polymerization of propargyl bromide or oxidation.
-
Fix: Ensure
blanket is active. Keep temperature strictly < 50°C. Distill product immediately after workup.
-
References
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Link
- Organic Process Research & Development. (2002). Safety of Propargyl Bromide in Scale-Up. OPRD Safety Notes. (General Reference for Propargyl handling).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).
-
PubChem. (n.d.). Compound Summary: (Prop-2-yn-1-yloxy)cyclopentane. Link
Sources
Application Note: Precision Hydrogenation Strategies for (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
This guide details the catalytic hydrogenation of (Prop-2-yn-1-yloxy)cyclopentane , a terminal propargyl ether. In drug discovery, this moiety often serves as a "clickable" handle or a precursor to allyl ethers (via semi-hydrogenation) and propyl ethers (via saturation).
The primary challenge in reducing this substrate is chemoselectivity . The terminal alkyne (
Target Transformations
-
Pathway A (Semi-Hydrogenation): Selective reduction to (Prop-2-en-1-yloxy)cyclopentane (Allyl ether).
-
Pathway B (Full Saturation): Complete reduction to (Propoxy)cyclopentane (Propyl ether).
Decision Matrix & Mechanism
The following decision tree outlines the critical process parameters (CPP) required to achieve the desired oxidation state.
Figure 1: Strategic selection of catalytic systems based on target oxidation state.
Pathway A: Semi-Hydrogenation (The Lindlar Protocol)
Objective: Isolate the alkene. Challenge: Preventing "over-reduction" to the alkane. Solution: Use of a poisoned catalyst system (Lindlar) to deactivate the metal surface after the first hydrogenation step.[1]
The Self-Validating System
-
Quinoline Titration: Quinoline occupies the highly active sites on the Pd surface. If over-reduction is observed (by TLC/GC), increase the Quinoline:Pd ratio.
-
Uptake Monitoring: The reaction is self-validating if connected to a gas burette. The reaction rate typically plateaus significantly after the consumption of 1.0 equivalent of
.
Detailed Protocol
Reagents:
-
Substrate: (Prop-2-yn-1-yloxy)cyclopentane (1.0 equiv)
-
Catalyst: Lindlar Catalyst (5% Pd on
, poisoned with Pb) (5 wt% loading relative to substrate)[2] -
Additive: Quinoline (0.2 - 0.5 equiv relative to Pd mass)
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH) [0.1 M concentration]
-
Gas: Hydrogen (
) balloon (1 atm)
Procedure:
-
Preparation: In a clean round-bottom flask, dissolve the substrate in EtOAc.
-
Poisoning: Add Quinoline. Stir for 10 minutes before adding the catalyst. This "pre-poisoning" ensures active sites are modulated before
introduction. -
Catalyst Addition: Carefully add the Lindlar catalyst.
-
Purge: Seal the flask with a septum. Evacuate (vacuum) and backfill with Argon (
) three times to remove oxygen. -
Reaction: Replace the
line with a hydrogen balloon. Stir vigorously at room temperature. -
Monitoring (Critical): Check TLC every 30 minutes. The alkyne is less polar than the alkene.
-
Stop Condition: Disappearance of starting material or consumption of 1 equiv
.
-
-
Workup: Filter through a pad of Celite to remove Pd.[3] Wash the pad with EtOAc.[4][5] Wash the filtrate with 1M HCl (to remove Quinoline), then brine. Dry over
and concentrate.
Pathway B: Full Saturation (The Pd/C Protocol)
Objective: Isolate the saturated propyl ether. Challenge: Safety. The ether oxygen poses no interference, but the handling of Pd/C in methanol is a fire hazard.
Detailed Protocol
Reagents:
-
Substrate: (Prop-2-yn-1-yloxy)cyclopentane
-
Catalyst: 10% Pd/C (dry or 50% water wet)
-
Solvent: Methanol (MeOH) [0.2 M]
Procedure:
-
Safety First: Ensure all ignition sources are removed.
-
Inert Transfer: Place the Pd/C catalyst in the flask first under an Argon atmosphere.
-
Note: Adding dry Pd/C to methanol can cause immediate ignition due to static discharge and the pyrophoric nature of the metal.
-
-
Solvent Addition: Add a small amount of toluene or EtOAc to wet the catalyst, then carefully add the Methanol solution containing the substrate.[4]
-
Hydrogenation: Purge with Argon (
), then switch to Hydrogen balloon (1 atm). -
Kinetics: This reaction is generally fast (1-4 hours).
-
Workup:
Comparative Data & Troubleshooting
| Parameter | Pathway A (Lindlar) | Pathway B (Pd/C) |
| Selectivity | High for Alkene (>95% cis/terminal) | High for Alkane (>99%) |
| Reaction Time | 4 - 12 Hours (Slower) | 1 - 4 Hours (Fast) |
| Risk Factor | Over-reduction if left too long | Pyrophoric ignition of catalyst |
| Key Variable | Quinoline concentration | Hydrogen pressure |
Troubleshooting Guide
-
Problem: Pathway A yields alkane (over-reduction).
-
Fix: Increase Quinoline loading or switch solvent to Hexane/EtOAc (non-polar solvents often enhance Lindlar selectivity over alcohols).
-
-
Problem: Pathway B is incomplete (stalled at alkene).
-
Fix: Purge the headspace. Accumulation of volatile byproducts (rare) or simple lack of
pressure. Switch to a Parr shaker at 3 atm (45 psi).
-
References
-
Lindlar Reduction Mechanism & Protocol
- Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes". Organic Syntheses, 1966, 46, 89.
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
-
Safety Procedures for Pd/C
- University of California Center for Laboratory Safety.
- Bond, G. C.; Wells, P. B. "The Mechanism of the Hydrogenation of Unsaturated Hydrocarbons on Transition Metal Catalysts".
Sources
reagents for converting cyclopentanol to (Prop-2-yn-1-yloxy)cyclopentane
Target Molecule: (Prop-2-yn-1-yloxy)cyclopentane (CAS: 116279-08-4)
Classification: Aliphatic Propargyl Ether
Primary Application: Click Chemistry Handle (
Part 1: Strategic Analysis & Reaction Mechanics
The Synthetic Challenge
The conversion of cyclopentanol (a secondary alcohol) to a propargyl ether requires a Williamson Ether Synthesis. While conceptually simple, the reaction presents specific physicochemical challenges that dictate reagent choice:
-
Nucleophilicity vs. Basicity: The secondary alkoxide generated from cyclopentanol is moderately sterically hindered compared to primary alcohols. This reduces
kinetics, requiring a highly reactive electrophile (propargyl bromide). -
Electrophile Instability: Propargyl bromide is a high-energy electrophile. It is shock-sensitive in neat form and a potent lachrymator. It is prone to exothermic decomposition if added too rapidly to a basic solution.
-
Site Selectivity: The terminal alkyne proton (
) is acidic. Using a base that is too strong (e.g., -BuLi) can deprotonate the alkyne carbon, leading to C-alkylation or polymerization side products. Sodium hydride (NaH) or Phase Transfer Catalysis (PTC) are the optimal methods to favor O-alkylation.
Pathway Selection: NaH vs. PTC
We present two validated pathways. Method A is the "Gold Standard" for medicinal chemistry (gram-scale, high purity). Method B is the "Process Route" (scalable, greener, avoids
| Feature | Method A: Anhydrous NaH | Method B: Phase Transfer (PTC) |
| Reagent | Sodium Hydride (60% disp.) | 50% NaOH (aq) + TBAB |
| Solvent | DMF or THF (Anhydrous) | Toluene (Biphasic) |
| Kinetics | Fast (< 4 hours) | Moderate (Overnight) |
| Safety | No gas evolution; Robust | |
| Cleanup | Aqueous quench required | Simple phase separation |
| Recommendation | Best for Discovery/Lab Scale | Best for Scale-up (>100g) |
Part 2: Reagent Selection Guide
| Component | Reagent | Grade/Spec | Rational for Selection |
| Substrate | Cyclopentanol | >99%, Dry | Water quenches NaH; dry solvent/substrate is critical for Method A. |
| Electrophile | Propargyl Bromide | 80 wt% in Toluene | CRITICAL SAFETY: Never use neat propargyl bromide (explosive). The toluene solution stabilizes the reagent. |
| Base (Method A) | Sodium Hydride | 60% dispersion in oil | Irreversible deprotonation drives equilibrium to the alkoxide. |
| Base (Method B) | NaOH | 50% w/w Aqueous | High concentration required to drive the interfacial equilibrium. |
| Catalyst (Method B) | TBAB | 99% (Tetrabutylammonium bromide) | Lipophilic cation transports |
| Solvent | DMF | Anhydrous, Sure/Seal™ | High dielectric constant promotes dissociation of the Na-alkoxide ion pair, accelerating |
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Synthesis (NaH/DMF Method)
Recommended for initial synthesis and library generation.
1. Reaction Setup
-
Vessel: Flame-dried 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Temperature:
(ice bath) for addition; Room Temperature (RT) for reaction.
2. Step-by-Step Procedure
-
Suspension: Charge NaH (1.2 equiv, 60% dispersion) into the flask under
. Wash with dry hexane ( ) if oil removal is desired (optional for this substrate). Suspend in anhydrous DMF ( concentration relative to alcohol). -
Alkoxide Formation: Cool to
. Add Cyclopentanol (1.0 equiv) dropwise via syringe.-
Observation: Vigorous bubbling (
gas). Vent via a needle to a bubbler. -
Time: Stir at
for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation (solution usually turns grey/brown).
-
-
Electrophile Addition: Cool back to
. Add Propargyl Bromide (1.3 equiv, 80% in toluene) dropwise over 15-20 minutes. -
Reaction: Remove ice bath. Stir at RT for 3–4 hours.
-
Monitoring: Check TLC (10% EtOAc/Hexanes). Stain with
(alkyne shows yellow/brown spot).
-
-
Quench: Cool to
. Very slowly add saturated solution.-
Caution: Quench excess NaH carefully.
-
-
Workup: Dilute with water. Extract with Diethyl Ether (
).[4] Wash combined organics with water ( ) and brine ( ) to remove DMF. Dry over , filter, and concentrate.
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Recommended for batches >50g.
Step-by-Step Procedure
-
Charge: To a flask, add Cyclopentanol (1.0 equiv) and Toluene (
). -
Catalyst: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%).
-
Base: Add 50% NaOH solution (5.0 equiv). The mixture will be biphasic.
-
Addition: Add Propargyl Bromide (1.5 equiv, 80% in toluene) in one portion (at RT) or dropwise if scale >100g.
-
Agitation: Stir vigorously (high RPM is critical for PTC) at
for 12–18 hours. -
Workup: Stop stirring. Separate phases. Wash organic layer with water and brine. Concentrate.
Part 4: Visualization of Workflows
Reaction Mechanism (Method A)
The following diagram illustrates the irreversible deprotonation followed by the
Caption: Mechanism A: Irreversible deprotonation by NaH generates a potent alkoxide nucleophile, driving the
Purification Decision Tree
Caption: Post-reaction processing logic. DMF removal is the critical step; thorough water washes prevent DMF contamination in the final oil.
Part 5: Quality Control & Characterization
Expected Physical State: Clear, colorless to pale yellow liquid.
Spectroscopic Validation:
-
NMR (400 MHz,
):-
4.10–4.20 (d,
, 2H, ). Diagnostic doublet. -
3.95–4.05 (m, 1H,
of cyclopentyl). -
2.40 (t,
, 1H, ). Diagnostic triplet. -
1.50–1.90 (m, 8H, Cyclopentyl
envelope).
-
4.10–4.20 (d,
-
IR (Neat):
-
(Sharp,
stretch). -
(Weak,
stretch). -
(Strong,
ether stretch).
-
(Sharp,
Part 6: Safety & Handling (Critical)
Propargyl Bromide (3-Bromopropyne):
-
Hazards: Highly Flammable (
), Toxic if swallowed, Causes burns. -
Explosion Risk: Pure propargyl bromide is shock-sensitive and can decompose explosively upon heating. ALWAYS use the commercial solution (80% in toluene) which is stabilized.
-
Lachrymator: Work exclusively in a fume hood.[3] Vapors are extremely irritating to eyes.
Sodium Hydride (NaH):
-
Reactivity: Reacts violently with water to release flammable
gas. -
Disposal: Quench excess NaH by slowly adding isopropanol or ethyl acetate under nitrogen before adding water.
Part 7: References
-
Williamson Ether Synthesis Overview:
-
Phase Transfer Catalysis Protocols:
-
Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis." Tetrahedron Letters, 16(38), 3251-3254.
-
Dalal Institute. "Phase Transfer Catalysis: Mechanisms and Applications." Link
-
-
Propargyl Bromide Safety Data:
-
Fisher Scientific. "Safety Data Sheet: Propargyl bromide, 80% in toluene." Link
-
-
Spectroscopic Data (Analogous Propargyl Ethers):
-
National Institutes of Health (PubChem). "Compound Summary: (Prop-2-yn-1-yl)cyclopentane" (Structural analog reference). Link
-
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Etherification of Cyclopentanol with Propargyl Bromide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane. Our goal is to help you improve reaction yields and minimize side products by understanding the critical parameters of the Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing (Prop-2-yn-1-yloxy)cyclopentane?
The synthesis is a classic Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this reaction, cyclopentanol is first deprotonated by a strong base to form a cyclopentoxide anion. This highly nucleophilic alkoxide then attacks the electrophilic carbon of propargyl bromide, displacing the bromide leaving group to form the desired ether.[2][3]
Q2: Why is my yield consistently low, even when following a standard protocol?
Low yields in this specific Williamson synthesis often stem from a few key issues:
-
Competing E2 Elimination: The cyclopentoxide is a strong base, which can promote the E2 elimination of HBr from propargyl bromide to form propadiene (allene), a common side product.[1][4]
-
Incomplete Deprotonation: If the base is not strong enough or used in insufficient amounts, a significant portion of the cyclopentanol remains unreacted, as the neutral alcohol is a poor nucleophile.[4]
-
Steric Hindrance: While propargyl bromide is a primary halide, cyclopentanol is a secondary alcohol. The resulting cyclopentoxide is bulkier than a primary alkoxide, which can slightly hinder the SN2 attack.[5][6]
-
Side Reactions of Propargyl Bromide: Propargyl bromide itself can be unstable and undergo self-condensation or decomposition, especially in the presence of a strong base.[7]
Q3: What are the ideal reaction conditions (temperature, time, solvent)?
Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, often completing within 1 to 8 hours.[1][8] However, for this specific reaction, it is often beneficial to start at a lower temperature (e.g., 0 °C) during the deprotonation step and then gently heat the reaction to drive the SN2 substitution. The optimal solvent is a polar aprotic solvent like DMF, DMSO, or THF, which effectively solvates the cation of the alkoxide, leaving a highly reactive "naked" anion for the nucleophilic attack.[4][5]
Troubleshooting Guide: Enhancing Your Yield
This section provides solutions to specific problems encountered during the synthesis.
Problem 1: Low Yield with Significant Alkene Byproducts Detected.
Cause: This strongly indicates that the E2 elimination pathway is outcompeting the desired SN2 substitution. The cyclopentoxide, being a relatively strong and somewhat hindered base, is abstracting a proton from the propargyl bromide.[4][9]
Solutions:
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over E2.[4] The activation energy for elimination is often higher than for substitution.
-
Protocol: Begin the deprotonation of cyclopentanol at 0 °C. After the base has been added and the alkoxide is formed, add the propargyl bromide slowly at 0 °C and then allow the reaction to warm to room temperature or slightly above (e.g., 40-50 °C) while monitoring its progress.
-
-
Choice of Base: While a strong base is necessary, an excessively strong or bulky base can favor elimination.
-
Recommendation: Sodium hydride (NaH) is a superior choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the solution.[5][10] Avoid bulky bases like potassium tert-butoxide, which are known to promote elimination.[9]
-
Problem 2: A large amount of unreacted cyclopentanol remains after the reaction.
Cause: This points to incomplete formation of the cyclopentoxide nucleophile.
Solutions:
-
Verify Base Quality and Stoichiometry:
-
Sodium hydride (NaH) is notoriously sensitive to moisture and can lose its activity over time, forming NaOH.[11] Use NaH from a freshly opened container or wash it with anhydrous hexane to remove the mineral oil and any surface oxidation before use.
-
Ensure you are using at least a slight molar excess of the base (e.g., 1.1 to 1.2 equivalents) relative to the cyclopentanol to drive the deprotonation to completion.
-
-
Ensure Anhydrous Conditions:
-
Any water in the reaction system will quench the strong base, reducing the amount available to deprotonate the alcohol.
-
Protocol: Dry your solvent (e.g., THF, DMF) over molecular sieves or by distillation. Ensure all glassware is oven-dried before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Problem 3: The reaction is sluggish or stalls completely.
Cause: The reaction kinetics are too slow, which can be due to solvent effects or the reactivity of the alkyl halide.
Solutions:
-
Solvent Optimization: Protic solvents (like ethanol) or nonpolar solvents (like toluene) can slow down SN2 reactions by solvating the nucleophile and reducing its reactivity.[1][3]
-
Activate the Leaving Group: While bromide is a good leaving group, its reactivity can be enhanced.
-
Finkelstein Reaction Variant: Add a catalytic amount (e.g., 0.1 eq.) of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to the reaction mixture. The iodide will displace the bromide on the propargyl starting material in situ, forming propargyl iodide, which is a much more reactive electrophile.[8]
-
Data & Protocols
Table 1: Comparison of Common Bases and Solvents
| Base | pKa of Conjugate Acid | Key Characteristics | Recommended Solvent(s) |
| Sodium Hydride (NaH) | ~35 | Excellent choice. Strong, non-nucleophilic, irreversible deprotonation.[5] | THF, DMF, DMSO[5][12] |
| Potassium Hydride (KH) | ~35 | Similar to NaH but can be more reactive.[12] | THF, DMF |
| Sodium Amide (NaNH2) | ~38 | Very strong base, but can also deprotonate the terminal alkyne.[10][13] | Liquid Ammonia, THF |
| Potassium tert-Butoxide (tBuOK) | ~19 | Strong, but bulky. High risk of E2 elimination. [9] | THF, tert-Butanol |
| Sodium Hydroxide (NaOH) | ~15.7 | Generally not strong enough for complete deprotonation of a secondary alcohol. | Water (for PTC) |
Optimized Experimental Protocol
This protocol is designed to maximize the SN2 pathway while minimizing elimination.
-
Setup: Under an inert atmosphere (N2 or Ar), add anhydrous THF (10 mL) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the THF. Slowly add cyclopentanol (1.0 eq.) dropwise over 10 minutes.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Substitution: Cool the reaction mixture back down to 0 °C. Add propargyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC or GC-MS until the cyclopentanol is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH4Cl solution. Extract the product with diethyl ether (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizing the Chemistry
Reaction Mechanism & Side Reactions
The following diagrams illustrate the key chemical pathways involved in the synthesis.
Caption: Desired SN2 pathway vs. competing E2 elimination.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues.
Caption: A workflow for troubleshooting low-yield reactions.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]
-
TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. [Link]
-
Reddit. (2020, June 7). Williamson ether mono-alkylation of 1,8-octanediol with propargyl bromide. [Link]
-
Grokipedia. Propargyl bromide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tailoredread.com [tailoredread.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. grokipedia.com [grokipedia.com]
minimizing elimination side products during (Prop-2-yn-1-yloxy)cyclopentane synthesis
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of (Prop-2-yn-1-yloxy)cyclopentane is suffering from low yields, significant formation of cyclopentene , or the formation of intractable tars.
The synthesis of ethers involving secondary carbons (cyclopentyl) and unsaturated systems (propargyl) presents a classic competition between Nucleophilic Substitution (
This guide provides a root-cause analysis and two validated protocols to suppress elimination and maximize the yield of your target ether.
Module 1: Diagnostic & Root Cause Analysis
Q1: Why is my reaction producing massive amounts of Cyclopentene?
Diagnosis: You are likely using Cyclopentyl bromide (or chloride) as your electrophile and Propargyl alcohol as your nucleophile.
The Science: This is the "Inverse Addition" route, and it is chemically flawed for this target.
-
The Electrophile: Cyclopentyl bromide is a secondary (
) alkyl halide . -
The Nucleophile: The propargoxide anion (formed from propargyl alcohol + base) is a strong base.
-
The Result: Strong bases attacking secondary halides predominately trigger the E2 Elimination mechanism , stripping a proton to form Cyclopentene rather than displacing the bromide to form the ether.
The Fix: You MUST invert the synthesis.
-
Nucleophile: Cyclopentanol (converted to Cyclopentoxide).
-
Electrophile: Propargyl Bromide (Primary alkyl halide).
-
Why: Primary halides are sterically unhindered and highly reactive toward
, making substitution significantly faster than elimination.
Q2: I am using the correct route (Cyclopentanol + Propargyl Bromide), but I still see degradation/tars. Why?
Diagnosis: Base-catalyzed decomposition of the propargyl group. The Science: Propargyl halides are sensitive to strong bases and high temperatures.
-
Isomerization: Under strongly basic conditions (e.g., excess NaH or refluxing KOH), the terminal alkyne can isomerize to an allene .
-
Polymerization: These allenes are highly reactive and rapidly polymerize into dark tars.
The Fix:
-
Switch to Phase Transfer Catalysis (PTC) (See Protocol A).
-
If using NaH, maintain strict temperature control (
) and do not heat.
Module 2: Reaction Pathway Visualization
The following diagram illustrates the bifurcation between the successful pathway and the elimination dead-end.
Caption: Figure 1. Mechanistic bifurcation. Route A leads to elimination (Cyclopentene) due to the secondary electrophile. Route B favors substitution (
Module 3: Validated Experimental Protocols
Protocol A: Phase Transfer Catalysis (Recommended)
Best for: High yields, mild conditions, minimizing alkyne degradation.
Concept: Instead of using a harsh base like NaH in dry solvent, we use aqueous NaOH and a quaternary ammonium salt (catalyst). The catalyst shuttles the cyclopentoxide anion into the organic phase to react with propargyl bromide. This keeps the bulk propargyl bromide away from the harsh caustic phase, reducing side reactions.
Materials:
-
Cyclopentanol (1.0 equiv)
-
Propargyl Bromide (1.2 equiv, 80% in toluene)
-
Tetrabutylammonium Bromide (TBAB) (0.05 equiv)
-
NaOH (50% aq. solution) (2.0 equiv)
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve Cyclopentanol (10 mmol) and TBAB (0.5 mmol) in Toluene (20 mL).
-
Base Addition: Add NaOH solution (50% w/w, 20 mmol) to the flask. The mixture will be biphasic.
-
Cooling: Cool the mixture to 0°C using an ice bath. Crucial to prevent initial exotherm side-reactions.
-
Alkylation: Dropwise add Propargyl Bromide (12 mmol) over 15 minutes.
-
Reaction: Remove ice bath and stir vigorously at Room Temperature for 4–16 hours. Monitor by TLC.[3]
-
Note: Vigorous stirring is essential to maximize surface area between phases.
-
-
Workup: Dilute with water, separate the organic layer, wash with brine, dry over
, and concentrate.
Protocol B: Sodium Hydride (NaH) Method (Traditional)
Best for: Strictly anhydrous requirements or if PTC fails.
Materials:
-
Cyclopentanol (1.0 equiv)
-
NaH (60% in oil) (1.2 equiv)
-
Propargyl Bromide (1.2 equiv)
-
THF or DMF (Anhydrous)
Step-by-Step:
-
Deprotonation: Suspend NaH (washed with hexanes to remove oil if necessary) in anhydrous THF at 0°C under Nitrogen/Argon.
-
Alkoxide Formation: Add Cyclopentanol dropwise. Evolution of
gas will occur.[3][4] Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete alkoxide formation. -
Cooling: Return the flask to 0°C. This is critical.
-
Addition: Add Propargyl Bromide dropwise.
-
Reaction: Allow to warm slowly to RT. Do not heat. Heating promotes allene formation.
-
Quench: Carefully quench with saturated
at 0°C.
Module 4: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A: Phase Transfer Catalysis (PTC) | Protocol B: NaH / THF | Inverse Addition (Cyclopentyl-Br) |
| Dominant Mechanism | E2 (Elimination) | ||
| Major Side Product | Hydrolysis of Propargyl-Br | Propargyl-Allene Isomerization | Cyclopentene (>60%) |
| Water Sensitivity | Low (Uses Aqueous Base) | High (Requires Anhydrous) | High |
| Temperature | Room Temp | N/A | |
| Typical Yield | 85-95% | 70-85% | < 20% |
FAQ: Specific Issues
Q: I see a new spot on TLC that is not my product or starting material, and it's UV active.
-
A: This is likely the allenyl ether resulting from base-catalyzed isomerization (
). -
Fix: Your reaction temperature is too high, or the reaction ran too long. Keep it at RT or below. If using PTC, reduce the concentration of NaOH.
Q: Can I use Cyclopentyl Tosylate instead of Bromide to stop elimination?
-
A: No. While Tosylates are better leaving groups, the steric hindrance of the secondary carbon still favors E2 elimination when a strong base (propargoxide) approaches. You must use the Cyclopentanol + Propargyl Bromide route.
References
-
Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Williamson Ether Synthesis General Procedures. Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[5][6][7][8][9][10][11] Chapter 17: Nucleophilic Substitution at Saturated Carbon. Oxford University Press. (Explains
vs E2 competition on secondary halides). -
Freedman, H. H., & Dubois, R. A. (1971). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 12(38), 3251-3254. (Foundational text on PTC for ethers).
-
BenchChem Technical Data. Preventing elimination side reactions in Williamson synthesis. (General troubleshooting for secondary alkyl ethers).
Sources
- 1. EP1811037A1 - Process for the preparation of optically active cyclopentenones - Google Patents [patents.google.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Cyclopentenone synthesis [organic-chemistry.org]
- 7. One moment, please... [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Lewis Acid Activated Synthesis of Highly Substituted Cyclopentanes by the N-Heterocyclic Carbene Catalyzed Addition of Homoenolate Equivalents to Unsaturated Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
purification strategies for removing unreacted propargyl bromide from product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with propargyl bromide and need to remove the unreacted starting material from their products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
A Word on Safety
Before we delve into purification strategies, it is crucial to address the hazardous nature of propargyl bromide. It is a highly flammable, toxic, corrosive, and lachrymatory liquid.[1][2][3][4] It is also shock-sensitive and can decompose explosively, especially when heated under confinement.[1][5][6][7] Always handle propargyl bromide in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and use spark-proof tools.[2][3][6]
Understanding the Challenge: The Reactivity of Propargyl Bromide
Propargyl bromide is a versatile reagent in organic synthesis, primarily used as an alkylating agent to introduce a propargyl group.[1][8] Its reactivity stems from the presence of a good leaving group (bromide) and the adjacent alkyne functionality. This high reactivity, while beneficial for synthesis, can also lead to challenges in removing the unreacted excess from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of when working with commercial propargyl bromide?
Commercial propargyl bromide is often supplied as an 80% solution in toluene, stabilized with magnesium oxide.[9][10][11] Besides the toluene solvent, you should be aware of potential impurities arising from its synthesis, which typically involves the reaction of propargyl alcohol with phosphorus tribromide.[1][12] These impurities can include:
-
Bromoallene: An isomer that can form during synthesis or upon heating.[12][13]
-
Dibromopropenes (e.g., 1,3-dibromopropene and 2,3-dibromopropene): Byproducts of the synthesis.[12][13]
-
Propargyl alcohol: Unreacted starting material from the synthesis of propargyl bromide.
The presence of these impurities can complicate your reaction and purification. Therefore, it is good practice to analyze the purity of your propargyl bromide before use, for instance by GC or NMR.
Q2: I have a significant amount of unreacted propargyl bromide in my reaction mixture. What are my primary options for removal?
You have several strategies at your disposal, and the best choice will depend on the properties of your desired product. The main approaches are:
-
Physical Separation: Techniques like distillation and chromatography that separate compounds based on their physical properties.
-
Chemical Quenching: Reacting the excess propargyl bromide with a scavenger to convert it into a more easily separable compound.
-
Extractive Work-up: Using liquid-liquid extraction to partition the propargyl bromide and your product into different phases.
The following sections will delve into the specifics of each of these strategies.
Troubleshooting and In-Depth Guides
This section is structured in a question-and-answer format to directly address common issues encountered during the purification process.
Issue 1: My product is a non-volatile solid, and I need to remove the volatile propargyl bromide.
Q: How can I effectively remove propargyl bromide from my non-volatile product?
A: For non-volatile products, distillation or evaporation under reduced pressure is the most straightforward method.
-
Causality: Propargyl bromide has a relatively low boiling point (88-90 °C at atmospheric pressure).[1][14] This significant difference in volatility between your product and the unreacted propargyl bromide allows for efficient separation.
-
Initial Solvent Removal: If your reaction was performed in a solvent with a lower boiling point than propargyl bromide (e.g., acetone, THF), remove the bulk of the solvent first using a rotary evaporator.
-
High Vacuum Application: Once the primary solvent is removed, apply a higher vacuum to the flask. Gentle heating (e.g., a 30-40 °C water bath) can be used to facilitate the removal of propargyl bromide.
-
"Chasing" with a Solvent: To remove the final traces of propargyl bromide, you can add a higher boiling point, non-reactive solvent like toluene and then re-evaporate.[15] This process, known as "chasing," helps to azeotropically remove the last remnants of the more volatile compound.
-
Product Isolation: Once the propargyl bromide is removed, your non-volatile product should remain in the flask. You can then proceed with further purification steps like recrystallization or chromatography if needed.
Issue 2: My product is also volatile or thermally sensitive.
Q: Distillation is not an option for my product. How can I remove propargyl bromide without heating?
A: In this scenario, chemical quenching followed by an appropriate work-up or chromatography are your best options.
-
Causality: Since your product shares similar physical properties with propargyl bromide, a separation based on chemical reactivity is more effective. By converting propargyl bromide into a more polar or otherwise easily separable compound, you can simplify the purification process.
The principle here is to add a nucleophilic scavenger that will react preferentially with the electrophilic propargyl bromide.
Caption: Decision tree for selecting a quenching agent.
-
Quenching with Amines:
-
Principle: Primary and secondary amines are excellent nucleophiles that readily react with propargyl bromide via an S_N2 reaction to form propargyl amines.[1][16]
-
Protocol:
-
Cool your reaction mixture in an ice bath.
-
Slowly add a slight excess of a simple amine like diethylamine.
-
Stir for 30-60 minutes.
-
The resulting propargyl amine is more polar and can often be removed by a subsequent aqueous wash, especially after protonation with a dilute acid.
-
-
-
Quenching with Thiols:
-
Principle: Thiolates are very potent nucleophiles and react rapidly with propargyl bromide to form propargyl sulfides.[12]
-
Protocol:
-
Cool the reaction mixture.
-
Add a thiol such as thiophenol or benzyl thiol, along with a mild base like triethylamine to deprotonate the thiol.
-
The resulting sulfide is typically less volatile and can be separated by chromatography.
-
-
-
Quenching with Sodium Azide:
-
Principle: Sodium azide is a good nucleophile that will displace the bromide to form propargyl azide.[12][17] This is a common reaction in "click chemistry."[1][12][17]
-
Protocol:
-
Add a solution of sodium azide in a polar aprotic solvent like DMF or DMSO.
-
Stir at room temperature.
-
The resulting propargyl azide can then be removed by an aqueous work-up and extraction.
-
-
-
Quenching with Aqueous Base:
-
Principle: A dilute solution of a base like sodium hydroxide can be used to hydrolyze propargyl bromide to propargyl alcohol.[15]
-
Caution: This method should only be used if your desired product is stable to basic conditions.
-
If chemical quenching is not desirable, direct purification by column chromatography is a viable option.
-
Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Propargyl bromide is a relatively nonpolar compound and will elute differently from many functionalized products.
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase (Eluent): A nonpolar solvent system is typically required to elute propargyl bromide. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point.
-
Procedure:
-
Concentrate your crude reaction mixture.
-
Adsorb the crude material onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed column.
-
Elute with your chosen solvent system, starting with a low polarity to first elute the nonpolar propargyl bromide, and then gradually increasing the polarity to elute your product.
-
Monitor the fractions by TLC to identify the ones containing your purified product.
-
For analytical purposes, reverse-phase HPLC can also be used to separate and quantify propargyl bromide.[18]
Issue 3: My product is soluble in water, and I'm struggling with the work-up.
Q: How do I remove the water-insoluble propargyl bromide from my water-soluble product?
A: Liquid-liquid extraction is the ideal technique for this separation.
-
Causality: Propargyl bromide is insoluble in water and soluble in many organic solvents like diethyl ether, dichloromethane, and ethyl acetate.[5][7][14][19] This difference in solubility allows for a clean separation from a water-soluble product.
-
Dissolution: Dissolve your crude reaction mixture in water.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract it several times with an organic solvent (e.g., diethyl ether or dichloromethane). The propargyl bromide will partition into the organic layer, while your water-soluble product will remain in the aqueous layer.
-
Separation: Combine the organic layers and discard them (or wash them to recover any small amount of product that may have partitioned).
-
Product Isolation: The aqueous layer now contains your product, free of propargyl bromide. You can then remove the water under reduced pressure or proceed with other purification steps as needed.
Summary of Purification Strategies
| Strategy | Principle | Best For... | Key Considerations |
| Distillation/Evaporation | Difference in boiling points | Non-volatile, thermally stable products | Ensure your product is not volatile or heat-sensitive. |
| Chemical Quenching | Conversion to an easily separable compound | Products that are sensitive to heat or have similar volatility to propargyl bromide | Choose a quenching agent that does not react with your product. |
| Column Chromatography | Differential adsorption on a stationary phase | A wide range of products, especially when other methods fail | Can be time-consuming and require significant amounts of solvent. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Water-soluble products | Ensure your product is not soluble in the chosen organic solvent. |
Final Checklist for Purification
-
Safety First: Have you reviewed the Safety Data Sheet (SDS) for propargyl bromide and all other reagents?[2][3][9]
-
Product Properties: Have you considered the stability, volatility, and solubility of your desired product?
-
Select the Right Strategy: Based on your product's properties, have you chosen the most appropriate purification method?
-
Monitor Your Purification: Are you using an analytical technique like TLC or LC-MS to track the removal of propargyl bromide and the purity of your product?
-
Proper Waste Disposal: Have you considered the appropriate disposal methods for propargyl bromide and any quenched byproducts?
By carefully considering these factors and following the detailed protocols provided, you can effectively and safely remove unreacted propargyl bromide from your reaction products.
References
-
Propargyl bromide. (n.d.). Grokipedia. Retrieved from [Link]
-
Separation of Propargyl bromide on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
-
Propargyl bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Propargyl bromide. (n.d.). LabSolutions. Retrieved from [Link]
-
Propargyl bromide | C3H3Br | CID 7842. (n.d.). PubChem. Retrieved from [Link]
-
How to quench propargyl bromide? (2016, August 31). ResearchGate. Retrieved from [Link]
- Barrons, K. C. (2000). Propargyl Bromide: A Good Replacement for Methyl Bromide.
- U.S. Patent No. 2,794,727. (1957). Washington, DC: U.S.
Sources
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Propargyl bromide | 106-96-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. echemi.com [echemi.com]
- 8. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 131480500 [thermofisher.com]
- 11. Propargyl bromide (80% wt.in toluene) contains 0.3% magnesium oxide as stabilizer [oakwoodchemical.com]
- 12. grokipedia.com [grokipedia.com]
- 13. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]
- 14. labsolu.ca [labsolu.ca]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Separation of Propargyl bromide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in (Prop-2-yn-1-yloxy)cyclopentane Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a specific focus on sterically hindered substrates like (Prop-2-yn-1-yloxy)cyclopentane. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low conversion rates, ensuring the success of your synthetic endeavors.
Introduction to Click Chemistry with Sterically Hindered Alkynes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," celebrated for its high efficiency, broad scope, and mild reaction conditions.[] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2] However, when employing sterically hindered alkynes such as (Prop-2-yn-1-yloxy)cyclopentane, researchers may encounter challenges that result in diminished reaction yields. The bulky cyclopentyl group adjacent to the alkyne can impede the approach of the azide and the copper catalyst, thereby slowing down the reaction rate.[3] This guide will walk you through the common pitfalls and provide actionable solutions to optimize your click reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My click reaction with (Prop-2-yn-1-yloxy)cyclopentane has a very low or no yield. What are the primary factors I should investigate?
Low conversion in a CuAAC reaction is a common issue that can typically be traced back to a few key areas: the integrity of your catalyst, the purity of your reagents, and the overall reaction environment.
-
Inactive Copper Catalyst: The catalytically active species is Copper(I) (Cu(I)).[4] This oxidation state is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, particularly in the presence of dissolved oxygen.[5][6]
-
Reagent Integrity: The purity of your (Prop-2-yn-1-yloxy)cyclopentane, azide partner, and solvents is paramount. Impurities can interfere with the catalytic cycle.[7] Additionally, the reducing agent, sodium ascorbate, should be prepared fresh as it can degrade over time.[7]
-
Side Reactions: The most common side reaction is the oxidative homodimerization of your terminal alkyne ((Prop-2-yn-1-yloxy)cyclopentane) to form a diyne.[6][8] This consumes your starting material and reduces the yield of the desired triazole product.[9]
Q2: How can I ensure my copper catalyst is active throughout the reaction?
Maintaining a sufficient concentration of Cu(I) is critical for a successful click reaction.[10] Here are several strategies to achieve this:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose.[2][9] A slight excess of sodium ascorbate is recommended to counteract any dissolved oxygen.[2]
-
Degas Your Solvents: Thoroughly degas all solvents and solutions with an inert gas like argon or nitrogen before starting the reaction.[6] This minimizes the oxidation of Cu(I).
-
Utilize Stabilizing Ligands: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing both oxidation and disproportionation.[5][11] They also help to prevent the formation of insoluble copper-acetylide precipitates.[12]
Table 1: Common Cu(I) Stabilizing Ligands
| Ligand | Acronym | Key Features | Recommended Ratio (Ligand:Cu) |
| Tris(benzyltriazolylmethyl)amine | TBTA | Effective in organic and mixed aqueous/organic solvents.[13] | 1:1 to 2:1 |
| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | Highly water-soluble, ideal for bioconjugation in aqueous media.[10] | 2:1 to 5:1 |
| 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid | BTTAA | Excellent water solubility and stabilization properties.[14] | 1:1 to 2:1 |
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates in CuAAC reactions.
Q3: The steric hindrance of (Prop-2-yn-1-yloxy)cyclopentane seems to be the issue. How can I overcome this?
Steric hindrance can indeed slow down the reaction.[3] Here are some strategies to improve the conversion rate for bulky substrates:
-
Increase Reaction Time: Sterically hindered substrates may simply require longer reaction times to reach completion. Monitor the reaction progress over an extended period (e.g., 24-48 hours).
-
Elevate the Temperature: While many click reactions proceed at room temperature, increasing the temperature to a moderate level (e.g., 40-60°C) can provide the necessary activation energy to overcome steric barriers.[15][16] However, be mindful that higher temperatures can also promote side reactions.
-
Optimize Reagent Concentrations: Increasing the concentration of the less sterically hindered reaction partner can sometimes improve the reaction rate.
-
Choice of Ligand: Some ligands can accelerate the reaction more effectively than others. Experiment with different ligands to find the optimal one for your specific substrate pair.
Q4: I'm observing a precipitate in my reaction. What could it be and how do I address it?
Precipitation during a click reaction can arise from several sources:
-
Poor Solubility of Reagents or Product: Your starting materials or the resulting triazole product may have limited solubility in the chosen solvent system.[17][18] Consider using a co-solvent like DMSO or DMF to improve solubility.[19]
-
Insoluble Copper-Acetylide Complexes: In the absence of a suitable stabilizing ligand, copper-acetylide species can precipitate out of solution, effectively sequestering the catalyst.[12] The use of a chelating ligand like THPTA or TBTA is crucial to prevent this.
-
Product Precipitation: If the product is precipitating, this can sometimes be advantageous as it can drive the reaction to completion. However, it can also make monitoring the reaction and purification more challenging.
Q5: What are the best practices for setting up a click reaction with (Prop-2-yn-1-yloxy)cyclopentane?
A robust experimental setup is key to a successful click reaction. Here is a recommended protocol that can be used as a starting point for optimization.
Experimental Protocol: General Procedure for CuAAC with a Sterically Hindered Alkyne
-
Reagent Preparation:
-
Prepare stock solutions of your azide, CuSO₄ (100 mM in water), a stabilizing ligand (e.g., THPTA, 200 mM in water), and sodium ascorbate (100 mM in water). Note: The sodium ascorbate solution should be prepared fresh for each experiment.[7]
-
-
Reaction Setup (under an inert atmosphere if possible):
-
In a reaction vessel, dissolve your azide and (Prop-2-yn-1-yloxy)cyclopentane in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water, or DMF).[12]
-
Add the CuSO₄ solution.
-
Add the stabilizing ligand solution. A 2:1 molar ratio of ligand to CuSO₄ is a good starting point.[20]
-
Briefly mix the solution.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. A 5- to 10-fold excess relative to the copper catalyst is common.[21]
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (room temperature to 50°C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be isolated. If the product is organic-soluble, an aqueous workup can be performed to remove the copper catalyst and other water-soluble components.
-
Purification can be achieved by column chromatography, recrystallization, or precipitation.[22] Washing the crude product with a solution of a copper chelator like EDTA can help remove residual copper.[23]
-
The CuAAC Catalytic Cycle
Understanding the mechanism of the copper-catalyzed azide-alkyne cycloaddition is crucial for effective troubleshooting. The reaction involves a multi-step catalytic cycle.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Summary of Key Troubleshooting Parameters
Table 2: Troubleshooting Guide for Low Conversion Rates
| Potential Issue | Recommended Action(s) | Rationale |
| Catalyst Oxidation | Degas solvents; use a fresh solution of sodium ascorbate; perform the reaction under an inert atmosphere.[6] | To maintain the active Cu(I) catalytic species and prevent its oxidation to inactive Cu(II).[5] |
| Steric Hindrance | Increase reaction time; moderately increase temperature (e.g., to 50°C); use a higher concentration of the less hindered reagent.[3][16] | To provide sufficient energy and time for sterically demanding substrates to react. |
| Alkyne Homodimerization | Ensure thorough degassing; use a stabilizing ligand; avoid excess copper catalyst.[6][9] | To minimize the oxidative side reaction that consumes the alkyne starting material. |
| Poor Solubility | Use a co-solvent (e.g., DMSO, DMF); gently warm the reaction mixture.[18][19] | To ensure all reactants are in solution and accessible to the catalyst. |
| Reagent Purity | Use high-purity starting materials and solvents; consider purifying reagents if necessary. | Impurities can poison the catalyst or lead to unwanted side reactions. |
| Inadequate Ligand | Add or increase the concentration of a stabilizing ligand (e.g., THPTA for aqueous systems, TBTA for organic).[13] | To stabilize the Cu(I) catalyst, prevent precipitation, and accelerate the reaction.[11] |
By systematically addressing these potential issues, you can significantly improve the conversion rates of your click reactions involving (Prop-2-yn-1-yloxy)cyclopentane and other sterically hindered substrates.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Retrieved from [Link]
-
Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1935–1948. Retrieved from [Link]
-
van der Heijden, K. W., et al. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]
-
Paredes, E., & Das, S. R. (2011). Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation. Methods in molecular biology (Clifton, N.J.), 764, 239–248. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in molecular biology (Clifton, N.J.), 681, 147–160. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & biology, 21(9), 1076–1101. Retrieved from [Link]
-
Kessl, J., et al. (2012). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Medicinal Chemistry Letters, 3(2), 125–130. Retrieved from [Link]
-
Kessl, J., et al. (2012). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Medicinal Chemistry Letters, 3(2), 125-130. Retrieved from [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird? Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
-
YouTube. (2021, September 7). [Orgo Lab 2] Click Chemistry. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved from [Link]
-
MDPI. (n.d.). Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013, June 20). Click Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the click reaction conditions. Retrieved from [Link]
-
Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. Retrieved from [Link]
-
ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low? Retrieved from [Link]
-
Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimisation of click reaction. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]
-
van der Heijden, K. W., et al. (2026, January 28). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal. Retrieved from [Link]
-
Semantic Scholar. (2007, December 1). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins. Retrieved from [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
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- 17. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 18. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
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- 22. m.youtube.com [m.youtube.com]
- 23. Sciencemadness Discussion Board - Click Chemistry - Powered by XMB 1.9.11 [sciencemadness.org]
optimizing temperature and solvent for cyclopentyl propargyl ether synthesis
Technical Support Center: Synthesis of Cyclopentyl Propargyl Ether
Welcome to the technical support center for the synthesis of cyclopentyl propargyl ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific Williamson ether synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
The synthesis of cyclopentyl propargyl ether is typically achieved via the Williamson ether synthesis, an SN2 reaction between a cyclopentoxide anion and a propargyl halide.[1][2] While robust, this reaction is a classic case of competition between the desired substitution (SN2) and a base-catalyzed elimination (E2) side reaction.[3] Mastering this synthesis requires a nuanced understanding of how temperature, solvent, and base selection influence these competing pathways.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is low, and my NMR/GC-MS analysis shows a significant amount of allene or other elimination byproducts. What is happening and how can I fix it?
A1: This is the most common issue and points directly to the E2 elimination reaction outcompeting the desired SN2 substitution.[3][4] The cyclopentoxide, being the conjugate base of a secondary alcohol, is a reasonably strong base. It can abstract a proton from the propargyl halide, leading to the formation of an allene byproduct instead of the ether.[4]
Root Causes & Solutions:
-
High Reaction Temperature: Higher temperatures provide the activation energy needed for the E2 pathway, which often has a higher energy barrier than SN2 but becomes more favorable as temperature increases.[3][5]
-
Solution: Lower the reaction temperature. While this will slow the overall reaction rate, it will disproportionately slow the E2 reaction. Aim for the lowest temperature at which you observe a reasonable rate of conversion (e.g., start at room temperature or 40-50 °C and only increase if necessary).[5] Monitor progress via TLC to find the optimal balance.
-
-
Steric Hindrance: While the propargyl halide is a primary halide, the cyclopentoxide nucleophile has some steric bulk. This can hinder the backside attack required for the SN2 mechanism, giving the E2 pathway a kinetic advantage.[3]
-
Strongly Basic/Hindered Base: Using an excessively strong or sterically hindered base to deprotonate the cyclopentanol can favor elimination.
-
Solution: Use a base just strong enough to deprotonate the alcohol. Sodium hydride (NaH) is a common and effective choice.[6] Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly in a polar aprotic solvent like acetone or DMF, and may reduce elimination side reactions.[8][9]
-
Q2: My reaction is extremely slow or appears to have stalled, with significant starting material remaining after the recommended reaction time.
A2: A stalled or sluggish reaction typically points to issues with the nucleophile generation or the overall reaction conditions being too mild.
Root Causes & Solutions:
-
Incomplete Deprotonation: The cyclopentanol must be fully converted to the cyclopentoxide anion to act as a potent nucleophile.[3]
-
Solution: Ensure your reagents and solvent are anhydrous. Water will quench the base (e.g., NaH) and the alkoxide. Use a strong enough base (NaH is generally sufficient) in a stoichiometric amount (1.0-1.1 equivalents). When using NaH, allow sufficient time for the deprotonation (cessation of H₂ gas evolution) before adding the propargyl halide.
-
-
Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) or apolar solvents (e.g., hexane, toluene) will slow the SN2 reaction rate significantly.[1][10] Protic solvents solvate the alkoxide anion, shielding it and reducing its nucleophilicity, while apolar solvents do not adequately dissolve the ionic alkoxide.
-
Unreactive Alkylating Agent: While propargyl bromide is generally reactive, using the less reactive propargyl chloride can lead to slow reaction rates.
-
Solution: If using propargyl chloride, consider adding a catalytic quantity (5-10 mol%) of a soluble iodide salt, such as sodium iodide (NaI) or tetrabutylammonium iodide (TBAI). The iodide will displace the chloride in a Finkelstein reaction to generate the much more reactive propargyl iodide in situ, significantly accelerating the reaction.[10]
-
Q3: My TLC shows the desired product, but also several other unexpected spots. What are these byproducts?
A3: Beyond the common elimination products, the propargyl group itself can lead to unique side reactions.
Root Causes & Solutions:
-
Propargyl-Allenyl Rearrangement: Under certain conditions (particularly with heat), the propargyl ether product can isomerize to an allenyl ether.[11]
-
Solution: Maintain the lowest effective reaction temperature and minimize reaction time once the starting material is consumed. This isomerization is often thermodynamically driven, so avoiding prolonged heating is critical.
-
-
Glaser Coupling: The terminal proton on the alkyne is weakly acidic (pKa ≈ 25).[11] If excess strong base is used, it can deprotonate the alkyne of the product or starting material. In the presence of oxygen and catalytic metal impurities (often copper), these acetylides can undergo oxidative homocoupling to form a 1,3-diyne dimer.[11]
-
Solution: Use only a slight excess (1.0-1.1 eq) of the base. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude oxygen, which is required for the coupling mechanism.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for this synthesis?
A1: The optimal temperature is a balance between reaction rate and selectivity. A typical Williamson ether synthesis is conducted between 50-100 °C.[2][5] However, due to the competition from the E2 pathway, it is highly recommended to start at a lower temperature (e.g., 25-40 °C) and only warm the reaction if the rate is impractically slow. The goal is to find the "sweet spot" that favors the SN2 mechanism.
| Temperature Range | Expected Outcome | Recommendation |
| 0 - 25 °C | Very slow reaction rate, but highest selectivity for the SN2 product. | Recommended starting point, especially for initial optimization experiments. |
| 25 - 60 °C | Moderate reaction rate with good SN2 selectivity.[12] | Often the optimal range for achieving good yield in a reasonable timeframe. |
| > 60 °C | Fast reaction rate, but significantly increased risk of E2 elimination.[3][5] | Use with caution; may be necessary for less reactive substrates but expect lower purity. |
Q2: Which solvent is the best choice?
A2: The best solvents are polar aprotic solvents.[1][3][10] They enhance the nucleophilicity of the cyclopentoxide, directly accelerating the desired SN2 reaction.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Advantages & Disadvantages |
| DMF | 37 | 153 | Pro: Excellent solvating power, high reaction rates.[1][10] Con: High boiling point can make removal difficult. |
| Acetonitrile | 37.5 | 82 | Pro: Good solvating power, lower boiling point for easy removal.[1][2] Con: Can be reactive with very strong bases. |
| THF | 7.5 | 66 | Pro: Very common, easy to make anhydrous, easy to remove.[6] Con: Less polar, may result in slower rates than DMF. |
| Acetone | 21 | 56 | Pro: Effective with milder bases like K₂CO₃, easy to remove.[9][12] Con: Can undergo self-condensation with strong bases. |
Q3: Is it better to react cyclopentoxide with propargyl halide or propargyl alkoxide with cyclopentyl halide?
A3: It is unequivocally better to react cyclopentoxide with propargyl halide . The Williamson ether synthesis is an SN2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[6]
-
Preferred Pathway: Cyclopentoxide (nucleophile) + Propargyl Halide (primary electrophile). This pathway minimizes steric hindrance at the reaction center, favoring SN2.[1]
-
Disfavored Pathway: Propargyl Alkoxide (nucleophile) + Cyclopentyl Halide (secondary electrophile). A secondary halide is highly prone to E2 elimination, and this pathway would likely yield cyclopentene as the major product.[1][6][7]
Q4: When should I consider using a phase-transfer catalyst?
A4: A phase-transfer catalyst (PTC) is most useful when dealing with a biphasic reaction system, for example, using an aqueous solution of a base (like NaOH) with the alcohol and alkyl halide in an immiscible organic solvent.[1][13] The PTC (e.g., tetrabutylammonium bromide) transports the hydroxide or alkoxide anion from the aqueous phase into the organic phase, allowing the reaction to proceed. This method avoids the need for expensive, anhydrous solvents and strong, moisture-sensitive bases like NaH, making it a powerful technique for industrial-scale synthesis.[10][13]
Part 3: Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Hydride in THF
This protocol uses a strong base in a standard ethereal solvent and is a reliable lab-scale method.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add cyclopentanol (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to cyclopentanol) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The solution should become a homogeneous slurry of sodium cyclopentoxide.
-
Alkylation: Cool the mixture back to 0 °C. Add propargyl bromide (80% wt. in toluene, 1.05 eq) dropwise via the dropping funnel over 20-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Ethyl Acetate/Hexanes). If the reaction is slow, gently warm to 40-50 °C. A typical reaction is complete in 2-8 hours.[2]
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure cyclopentyl propargyl ether.[5]
Part 4: Data & Visualizations
Diagram 1: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path to diagnose and solve common issues leading to poor reaction outcomes.
Caption: The competing SN2 and E2 reaction pathways.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
PMC. Catalytic asymmetric intramolecular propargylation of cyclopropanols to access the cuparane core. [Link]
-
Wordpress. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. [Link]
-
RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Cyclopentanol synthesis. [Link]
- Google Patents.
-
PMC. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]
-
ACS Publications. (2016, April 21). Synthesis of Chiral Cyclopentenones. [Link]
-
The Royal Society of Chemistry. (2015, November 12). Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. [Link]
-
MDPI. (2023, April 11). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
-
Organic Syntheses Procedure. are added via syringe at room temperature. The resulting solution is stirred at 20–25 °C for 15 min, after which. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of propargyl ether 5a with NaH as a base (Procedure B). [Link]
-
The Royal Society of Chemistry. Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. [Link]
-
Chemical Review and Letters. (2026, January 27). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. [Link]
-
Frontiers. (2020, December 17). Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic Catalysts. [Link]
-
Organic Syntheses Procedure. 7. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of propargyl ether 5a with K 2 CO 3 as a base (Procedure A). [Link]
-
Quora. (2017, January 18). What is a possible multi-step reaction for producing 1-cyclopentyl-1-propanol with Cyclopentene?. [Link]
-
ResearchGate. (2025, October 18). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. [Link]
-
Organic Chemistry Portal. Cyclic ether synthesis. [Link]
-
MDPI. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
Sources
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Technical Support Center: Stability & Storage of (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary
(Prop-2-yn-1-yloxy)cyclopentane is a propargyl ether , a functional class inherent to "Click Chemistry" (CuAAC) applications. While valuable for its terminal alkyne handle, this molecule presents a dual stability challenge:
-
Autoxidation: The ether oxygen activates the adjacent C-H bonds, leading to hydroperoxide formation.
-
Polymerization: These peroxides, or trace metals, can initiate radical polymerization of the alkyne, leading to oligomerization or explosive decomposition.
This guide provides a self-validating storage protocol to arrest these pathways.
Module 1: Critical Storage Architecture
To prevent degradation, you must disrupt the Fire Triangle of Instability : Oxygen (initiator), Heat (accelerator), and Metals (catalyst).
Storage Protocol Specification
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term) | Low temperature kinetically inhibits the H-abstraction step of autoxidation. Note: -20°C is preferred, but ensure the septum is rated for freezing to prevent air ingress. |
| Atmosphere | Argon (Ar) or Nitrogen ( | Oxygen is the primary radical initiator. Argon is heavier than air and provides a superior "blanket" over the liquid surface compared to Nitrogen. |
| Stabilizer | BHT (50–200 ppm) | Butylated hydroxytoluene acts as a radical scavenger, terminating the propagation chain before polymerization occurs. |
| Container | Amber Glass with PTFE-lined Septum | UV light cleaves hydroperoxides, accelerating radical flux. Amber glass blocks UV; PTFE prevents leaching of plasticizers. |
| Exclusion | NO METALS (esp. Cu, Fe) | Trace copper (often used in Click reactions) will catalytically decompose the alkyne even at low temps. Use glass/Teflon tools only. |
Module 2: Mechanistic Insight (The "Why")
Understanding the degradation pathway is essential for troubleshooting. The failure mode is not a single step but a cascade: Oxidation
Degradation Pathway Diagram
Figure 1: The autoxidation cascade.[1] Oxygen ingress creates radicals at the ether position, generating peroxides. These peroxides decompose to drive the polymerization of the alkyne group. BHT intercepts the radical intermediate.[2]
Module 3: Troubleshooting Guide
Symptom: Viscosity Increase
-
Diagnosis: Oligomerization has occurred. The material is forming short polymer chains (dimers/trimers).
-
Root Cause: Failure of the stabilizer (BHT depletion) or heat exposure.
-
Action:
-
Do not distill if viscosity is high (risk of explosion).
-
Check solubility in
. If partial insolubility is observed, discard as hazardous waste.
-
Symptom: Yellow/Amber Discoloration
-
Diagnosis: Early-stage oxidation (Glaser coupling or conjugated enyne formation).
-
Root Cause: Oxygen ingress through the septum.
-
Action:
-
Perform a Peroxide Test immediately (Quantofix® or starch-iodide).
-
If peroxides <10 ppm: Purify via rapid filtration through a short plug of neutral alumina (removes polar impurities) and re-stabilize with BHT.
-
If peroxides >100 ppm: Quench immediately (see Module 4).
-
Symptom: White Crystals/Precipitate
-
Diagnosis: CRITICAL HAZARD. Likely cyclic peroxides or polymeric peroxides.
-
Root Cause: Long-term storage without stabilizers or evaporation of solvent.
-
Action: EVACUATE AREA. Do not touch or attempt to open the bottle. Friction from the cap can detonate peroxide crystals. Contact EHS/Bomb Squad.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I store this molecule in a plastic (PP/PE) container? A: No. Propargyl ethers can swell plastics, leaching plasticizers into your sample (contaminating your LC-MS data). More importantly, plastics are permeable to oxygen over time, rendering your inert gas blanket useless. Always use borosilicate glass.
Q: I need to use the material for a Click reaction. Does BHT interfere with CuAAC? A: Generally, no . BHT is a radical scavenger, while CuAAC is a copper-catalyzed cycle. However, if your specific reaction is sensitive, you can remove BHT by passing the neat liquid through a small column of activated silica or inhibitor-remover beads immediately before use.
Q: How often should I test for peroxides? A: For propargyl ethers:
-
Opened bottles: Test every 3 months.
-
Unopened (sealed under Ar): Test every 12 months.
-
Before Distillation: MANDATORY TEST. Never distill this compound without verifying peroxide levels are near zero.
Module 5: Emergency Protocols
Peroxide Quenching Protocol
If routine testing reveals peroxide levels between 20–100 ppm, you must quench the peroxides before disposal or purification.
-
Dilute: Dissolve the material in a non-peroxidizable solvent (e.g., DCM or Toluene) to <10% concentration.
-
Wash: Shake the organic layer with a fresh 10% aqueous solution of Sodium Metabisulfite (
) or Ferrous Sulfate ( ). -
Verify: Retest the organic layer. The oxidant strip should remain white.
References
-
Sigma-Aldrich. Peroxide Formation in Ethers and Actinometry. Technical Bulletin AL-163. (General mechanism of ether autoxidation). Link
-
Occupational Safety and Health Administration (OSHA). Control of Peroxidizable Compounds. Hazard Recognition Guidelines.[3] (Classification of propargyl ethers as peroxide formers). Link
-
National Library of Medicine (PubChem). Propargyl Ether Safety Data. (Flammability and instability data). Link
-
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. (Authoritative source on alkyne/ether shock sensitivity). Link
-
Clark, D. E. Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety, 2001. (Protocols for testing and quenching). Link
Sources
Technical Support Center: Troubleshooting Phase Separation with (Prop-2-yn-1-yloxy)cyclopentane
Welcome to the technical support guide for (Prop-2-yn-1-yloxy)cyclopentane. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with phase separation during their work with this versatile building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design and execution.
Introduction: The Challenge of an Amphiphilic Moiety
(Prop-2-yn-1-yloxy)cyclopentane is a valuable synthetic intermediate, combining a reactive terminal alkyne for click chemistry and other transformations with a cyclopentyl group, a common scaffold in drug design used to enhance lipophilicity and metabolic stability.[1][2] The molecule's structure, however, presents a unique challenge. It possesses a distinct amphiphilic character, stemming from the nonpolar cyclopentane ring and the relatively polar ether linkage. This duality can lead to interfacial activity, complicating purification processes, particularly liquid-liquid extractions, and resulting in problematic phase separation or emulsion formation.[3]
This guide provides a structured approach to diagnosing, resolving, and preventing these issues, ensuring the integrity and efficiency of your synthetic workflow.
Part 1: Frequently Asked Questions - Understanding the Root Cause
This section addresses the fundamental properties of (Prop-2-yn-1-yloxy)cyclopentane and the theoretical basis for the phase separation issues observed.
Q1: What specific properties of (Prop-2-yn-1-yloxy)cyclopentane cause it to promote phase separation or form emulsions?
A: The tendency of (Prop-2-yn-1-yloxy)cyclopentane to cause issues at the interface of two immiscible liquids is rooted in its molecular structure, which contains both hydrophobic (water-fearing) and hydrophilic (water-loving) regions.
-
Hydrophobic Character: The molecule is dominated by its C8 hydrocarbon structure, particularly the bulky cyclopentane ring and the propyl chain. Cyclopentane is a nonpolar, alicyclic hydrocarbon that is practically insoluble in water.[4] This portion of the molecule preferentially dissolves in organic solvents.
-
Hydrophilic Character: The ether linkage (-O-) introduces a polar, hydrophilic center. The lone pairs of electrons on the oxygen atom can act as hydrogen bond acceptors, allowing for some interaction with protic solvents like water.
-
Interfacial Activity: When (Prop-2-yn-1-yloxy)cyclopentane is in a biphasic system (e.g., dichloromethane and water), the molecule can act like a surfactant. The hydrophobic cyclopentyl tail orients into the organic phase, while the polar ether group orients towards the aqueous phase. This congregation at the interface lowers the interfacial tension, stabilizing the dispersion of one liquid within the other and leading to the formation of a stubborn emulsion.[5]
Q2: During which experimental procedures am I most likely to encounter phase separation problems?
A: Phase separation issues are most common during processes involving the partitioning of a solute between two immiscible liquid phases. For (Prop-2-yn-1-yloxy)cyclopentane, these typically include:
-
Aqueous Workup: This is the most common stage for problems to arise. After quenching a reaction, the addition of an aqueous solution to the organic reaction mixture can result in a single cloudy phase or an inseparable emulsion instead of two clear layers.[6]
-
Liquid-Liquid Extraction: When attempting to purify the product by extracting it from an aqueous layer into an organic solvent (or washing the organic layer with an aqueous solution), the shaking required for efficient extraction can provide the energy needed to form a stable emulsion.[5]
-
Chromatography: While less common, if a biphasic solvent system is used or if water is present as a contaminant in the solvents, phase separation can occur on the stationary phase, leading to poor separation and irregular elution profiles.
-
Crystallization: If a solvent/anti-solvent system with borderline miscibility is used for crystallization, the product may "oil out" as a separate liquid phase instead of forming solid crystals.
Q3: My reaction mixture turned into a single, cloudy layer after adding water. Is this an emulsion, and why won't it separate?
A: Yes, a single, turbid or opaque layer formed from two immiscible solvents is characteristic of an emulsion. An emulsion is a colloid of one liquid in another, stabilized by a third component—in this case, likely your product, a starting material, or a byproduct with surfactant-like properties.[3]
The reason it fails to separate is due to thermodynamic and kinetic stability. The system is kinetically trapped because the small droplets have a low tendency to coalesce. This can be due to electrostatic repulsion (if charged species are present) or steric hindrance from molecules at the interface. Overcoming this energy barrier is the key to "breaking" the emulsion.[7]
Part 2: Troubleshooting Guide - A Systematic Approach to Resolving Phase Separation
If you are currently facing a phase separation issue, follow this systematic guide. Start with the simplest and least disruptive techniques before moving to more aggressive methods.
Q: I've performed an aqueous workup, and my organic and aqueous layers are not separating. What steps should I take?
A: This is a common workup nightmare. The following workflow, also depicted in the diagram below, outlines a proven strategy for resolution.
Caption: Fig 1. Decision tree for troubleshooting emulsions.
Q: A solid or gooey precipitate is trapped at the interface between my layers. How should I handle this?
A: Interfacial precipitation is often caused by a substance that has poor solubility in both the organic and aqueous phases. This could be an inorganic salt byproduct or your product crashing out of solution.
-
Identify the Cause: Consider the reaction stoichiometry. If you used a salt (e.g., a copper catalyst), it might be precipitating. If the concentration of your product is very high, it may be the product itself.
-
Attempt to Dissolve: Add a small amount of a solvent that is likely to dissolve the precipitate. If you suspect it's an inorganic salt, adding more water may help. If it's an organic byproduct, adding a more polar organic solvent like ethyl acetate or THF might work.
-
Filtration: The most reliable method is to filter the entire biphasic mixture through a pad of Celite® or glass wool.[8] This will remove the solid material. The filtrate can then be returned to the separatory funnel, where the layers should now separate cleanly. Be sure to rinse the filter cake with the organic solvent to recover any adsorbed product.
Q: My yield is low, and I suspect the product is dissolving in the aqueous phase. How can I improve recovery?
A: The polarity of the ether group in (Prop-2-yn-1-yloxy)cyclopentane can lead to partial water solubility, especially if the aqueous phase contains co-solvents like methanol or ethanol from the reaction.
-
Salting Out: Before extraction, add a significant amount of solid sodium chloride (NaCl) or a saturated brine solution to the aqueous layer.[5] This increases the ionic strength and polarity of the aqueous phase, decreasing the solubility of organic compounds and forcing your product into the organic layer.
-
Back-Extraction: Do not discard the initial aqueous layer. Perform several additional extractions (2-3 times) on this aqueous layer using a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate).[9] Combine these organic extracts with your main organic phase.
-
Change Extraction Solvent: If you are using a relatively polar solvent like diethyl ether, switching to a less polar solvent like dichloromethane might reduce the amount of water that gets carried into the organic phase, but it might not improve partitioning. Conversely, a more polar solvent like ethyl acetate might be more effective at pulling your amphiphilic molecule from the water. Experimentation on a small scale is key.
Part 3: Experimental Protocols & Data
This section provides detailed procedures and reference data to support the troubleshooting process.
Protocol 3.1: Step-by-Step Method for Breaking a Stubborn Emulsion
If the initial steps in the workflow (Fig 1.) have failed, these more robust methods can be employed.
-
Transfer to a Beaker/Flask: Pour the entire emulsion into an Erlenmeyer flask or beaker that is large enough to accommodate the volume with room to spare.
-
Stirring: Place the flask on a magnetic stir plate and begin gentle stirring. Sometimes, slow, prolonged agitation is sufficient to promote coalescence.
-
Gentle Heating: If stirring alone is ineffective, gently warm the mixture in a water bath. An increase in temperature can decrease viscosity and increase molecular motion, helping to break down the emulsion.[5] Caution: Only do this if your solvents are not low-boiling (e.g., avoid with diethyl ether or dichloromethane) and your product is thermally stable.
-
Addition of a Different Solvent: Adding a few drops of a different solvent can sometimes disrupt the interfacial chemistry. For example, adding a small amount of ethanol can sometimes help, but be aware it will partition between both phases.[10]
-
Centrifugation: If available, transfer the emulsion to centrifuge tubes. Centrifuging for 5-10 minutes can provide the necessary force to separate the phases. This is often the most effective method for persistent emulsions.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite®. This can break up the droplets and remove particulate matter that may be stabilizing the emulsion.[8]
Table 3.1: Predicted Solubility Profile of (Prop-2-yn-1-yloxy)cyclopentane
As an application scientist, I often rely on predictive data based on molecular structure when experimental data is unavailable. The following table is based on the general principles of "like dissolves like," considering the molecule's combined polar and nonpolar characteristics.[11][12][13]
| Solvent Class | Examples | Predicted Solubility | Rationale & Notes |
| Nonpolar Aprotic | Hexanes, Toluene, Cyclohexane | High | The large hydrocarbon portion of the molecule dominates, making it highly soluble in nonpolar solvents. |
| Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Very High | These solvents effectively solvate both the nonpolar backbone and the polar ether group. They are excellent choices for extraction and chromatography. |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | While the ether can hydrogen bond, the large nonpolar part limits water solubility. Solubility in alcohols will be higher than in water but still limited.[14] |
Part 4: Mechanistic Visualization
Understanding the behavior of (Prop-2-yn-1-yloxy)cyclopentane at a molecular level can aid in troubleshooting.
Caption: Fig 2. Conceptual model of (Prop-2-yn-1-yloxy)cyclopentane at an oil-water interface, illustrating its amphiphilic nature.
References
-
Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]
-
Unacademy. (n.d.). Properties and Uses of Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. Retrieved from [Link]
-
PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2025, December 25). Cyclopentane as an Eco-Friendly Alternative: A Review of its Properties, Industrial Applications, and Production Methods. Retrieved from [Link]
-
lp5.geronimo.com.br. (n.d.). Cyclopentane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 26). What can I do if I don't get a phase separation between my organic and water phases?. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (PROP-2-YN-1-YL)CYCLOPENTANE | CAS 116279-08-4. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase separation. Retrieved from [Link]
-
ResearchGate. (2023, August 14). Are there any chemical agents that can stop phase separation of peptide?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopentane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Putting the Squeeze on Phase Separation. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Continuous flow separation techniques for microchemical synthesis. Retrieved from [Link]
-
ResearchGate. (2014, March 21). How can I prevent phase separation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase separation in organic aerosol. Retrieved from [Link]
-
PubChemLite. (n.d.). (prop-2-yn-1-yloxy)cyclopentane (C8H12O). Retrieved from [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Cyclopentane: The Quintessential Hydrocarbon. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane (CAS 287-92-3). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentane, propyl- (CAS 2040-96-2). Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Liquid–liquid phase separation in organic particles containing one and two organic species: importance of the average O : C. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2021, February 11). Effects of liquid–liquid phase separation and relative humidity on the heterogeneous OH oxidation of inorganic–organic aerosols: insights from methylglutaric acid and ammonium sulfate particles. Retrieved from [Link]
-
Junyuan Petroleum Group. (2017, June 7). Introduction to Cyclopentane. Retrieved from [Link]
-
Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]
-
PNAS. (n.d.). Prochiral cyclopentanones 1 and 2 and their use in the synthesis of two pharmaceuticals. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions. Retrieved from [Link]
-
American Elements. (n.d.). (prop-1-en-2-yl)cyclopentane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyclopentenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]
- 3. Phase separation - Wikipedia [en.wikipedia.org]
- 4. Cyclopentane - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Continuous flow separation techniques for microchemical synthesis [dspace.mit.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How To [chem.rochester.edu]
- 10. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Get a detailed understanding of the Properties and Uses of Alkynes [unacademy.com]
Technical Support Center: Efficient Removal of Copper Catalyst Residues from (Prop-2-yn-1-yloxy)cyclopentane Derivatives
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual copper catalysts from (Prop-2-yn-1-yloxy)cyclopentane derivatives. These compounds are frequently synthesized via copper-catalyzed reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," making efficient purification a critical downstream step.
Introduction: The Critical Need for Copper Removal in Pharmaceutical Synthesis
Copper catalysts are instrumental in forming key chemical bonds in many synthetic pathways. However, residual copper in the final product is a significant concern, particularly in drug development. Copper ions can be toxic to cells, interfere with biological assays, and compromise the stability and purity of the active pharmaceutical ingredient (API)[1]. Therefore, robust and validated methods for the removal of these residues are not just a matter of good laboratory practice but a regulatory necessity.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper catalysts from my (Prop-2-yn-1-yloxy)cyclopentane derivatives?
Residual copper can have several detrimental effects:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for any compound intended for biological applications or as a therapeutic agent[1].
-
Interference with Downstream Applications: The presence of copper can interfere with subsequent reactions or biological assays, such as fluorescence-based tests[1].
-
Product Instability: Residual copper can affect the stability of your final compound.
-
Regulatory Compliance: For pharmaceutical applications, stringent limits are placed on elemental impurities, including copper.
Q2: What are the most common and effective methods for removing copper catalysts?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction using an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase[1][2][3].
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, alumina, or Celite. These materials can adsorb the copper catalyst, allowing the purified product to pass through[2][4].
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by filtration[1][2].
-
Chromatography: Standard techniques like column chromatography on silica gel or alumina can be effective for purifying the product and removing the copper catalyst[2].
Q3: How do I choose the best copper removal method for my specific (Prop-2-yn-1-yloxy)cyclopentane derivative?
The optimal method depends on several factors, including:
-
Product Solubility and Stability: For organic-soluble products, aqueous washes are often suitable. For water-soluble products, or those sensitive to pH changes, scavenger resins or dialysis might be better options[2].
-
Scale of the Reaction: For large-scale reactions, aqueous washes or filtration through a solid support may be more practical than scavenger resins, which can be expensive.
-
Required Purity Level: For applications requiring very low copper levels, a combination of methods, such as an EDTA wash followed by a silica gel plug, is often most effective[2][4].
Troubleshooting Guide: Common Issues in Copper Removal
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent blue/green color in the product after purification. | Incomplete removal of the copper catalyst. The product itself may be chelating copper. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia)[2].- Pass the product through a plug of silica gel or alumina[2].- Use a scavenger resin with a high affinity for copper[2]. |
| Low product yield after aqueous workup. | The product is partially water-soluble and is being lost in the aqueous phase. | - Use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase[2].- For highly water-soluble products, avoid aqueous washes and opt for scavenger resins or size exclusion chromatography[2]. |
| Emulsion formation during extraction. | High concentrations of reagents or fine precipitates can stabilize emulsions. | - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Centrifuge the mixture to separate the layers. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography[2].- Try a different stationary phase (e.g., alumina instead of silica gel)[2].- Pre-treat the crude product with a scavenger resin before loading it onto the column[2]. |
| Paramagnetic broadening in NMR spectrum. | Interference from residual paramagnetic copper species. | - Pass the sample through a short plug of silica gel or alumina before NMR analysis[2].- Ensure thorough copper removal using one of the recommended methods[2]. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This method is highly effective for organic-soluble products. EDTA forms a very stable, water-soluble complex with copper ions.
Materials:
-
Separatory funnel
-
0.5 M EDTA solution (disodium salt, pH adjusted to ~8 with NaOH)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex[2].
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless[2].
-
Wash the organic layer with an equal volume of brine to remove any residual EDTA[2].
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the copper-free product.
Protocol 2: Filtration through a Silica Gel Plug
This is a quick and effective method for removing particulate and some dissolved copper species. It can be used alone or in combination with an aqueous wash.
Materials:
-
Glass funnel or column
-
Cotton or glass wool
-
Silica gel
-
Sand
-
Eluting solvent
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a funnel or column.
-
Add a layer of sand (~1 cm).
-
Add a layer of silica gel (5-10 cm, depending on the scale of the reaction).
-
Add another layer of sand on top of the silica gel.
-
Pre-wet the silica plug with the eluting solvent.
-
Dissolve the crude product in a minimal amount of the eluting solvent and load it onto the silica plug.
-
Elute the product with the appropriate solvent, collecting the filtrate. The copper catalyst should be adsorbed onto the silica gel.
-
Concentrate the filtrate to obtain the purified product.
Protocol 3: Use of a Scavenger Resin
Scavenger resins are highly selective for copper and are an excellent choice for products that are sensitive to aqueous workups or when very low residual copper levels are required.
Materials:
-
Copper scavenger resin (e.g., iminodiacetic acid functionalized resin)
-
Reaction flask with a stirrer
-
Filtration apparatus
Procedure:
-
To the reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the amount of copper catalyst used)[2].
-
Stir the suspension at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the reaction[2].
-
Monitor the removal of copper by observing the disappearance of color or by a more sensitive analytical method if required[2].
-
Once the copper has been removed, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product[2].
-
The filtrate contains the copper-free product. Concentrate the solvent to obtain the purified product.
Visualization of Workflows
General Workflow for Copper Catalyst Removal
Caption: A decision-making guide for selecting a copper removal method.
Quantifying Residual Copper
Visual inspection (the absence of a blue or green tint) is a good preliminary indicator of copper removal. However, for pharmaceutical applications, more sensitive quantitative analysis is required. Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) are the industry standards for quantifying trace metal impurities at the parts-per-million (ppm) or parts-per-billion (ppb) level.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be adapted to quantify copper after complexation with agents like EDTA.[5][7]
References
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
- Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions - Benchchem.
- How can I remove copper from a click reaction mixture using EDTA? - ECHEMI.
- Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate.
- Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products - PeerJ.
- (PDF) Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products - ResearchGate.
- (PDF) Advances in Techniques for Copper Analysis in Aqueous Systems - ResearchGate.
Sources
Technical Support Center: Alternative Bases for Synthesizing (Prop-2-yn-1-yloxy)cyclopentane from Cyclopentanol
For: Researchers, scientists, and drug development professionals
This technical support guide provides in-depth troubleshooting and answers to frequently asked questions regarding the synthesis of (Prop-2-yn-1-yloxy)cyclopentane from cyclopentanol. The focus is on exploring alternative bases to overcome common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Williamson ether synthesis using sodium hydride (NaH) is resulting in low yields and significant byproduct formation. What are the likely causes and how can I troubleshoot this?
A1: Low yields and byproduct formation when using sodium hydride (NaH) in the synthesis of (Prop-2-yn-1-yloxy)cyclopentane are common issues. The primary culprit is often the strong basicity of NaH, which can promote side reactions.[1][2][3]
Common Causes:
-
E2 Elimination: The highly basic nature of the cyclopentoxide, once formed, can lead to an E2 elimination reaction with propargyl bromide, forming an undesired alkene byproduct instead of the target ether. This is a major competing pathway with the desired S(_N)2 reaction.[4][5][6]
-
Steric Hindrance: While cyclopentanol is a secondary alcohol, steric hindrance can still play a role, making the S(N)2 reaction less favorable and allowing the E2 elimination to become more competitive.[5]
-
Incomplete Deprotonation: If the NaH is not fresh or if there is residual moisture in the reaction, the alcohol may not be fully deprotonated, leading to a lower concentration of the active nucleophile.[4]
-
Reaction Temperature: High reaction temperatures can favor the elimination pathway over the substitution pathway.[4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. NaH reacts with water, so any moisture will quench the base.
-
Control Temperature: Perform the deprotonation of cyclopentanol with NaH at a lower temperature (e.g., 0 °C) before the addition of propargyl bromide. This can help to moderate the reaction.
-
Slow Addition: Add the propargyl bromide slowly to the reaction mixture to maintain a low concentration, which can favor the S(_N)2 reaction.
-
Consider Alternative Bases: If the above steps do not sufficiently improve the yield, switching to a different base is a highly effective strategy.
Q2: What are some effective alternative bases to sodium hydride for this synthesis, and what are their advantages?
A2: Several alternative bases can provide better yields and cleaner reactions by minimizing the competing E2 elimination.
| Base | Typical Solvent | Key Advantages |
| Potassium tert-butoxide (KOtBu) | THF, DMF | Strong, non-nucleophilic base.[7] Often provides a good balance of reactivity for deprotonating secondary alcohols. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | THF | A very strong, non-nucleophilic, and sterically hindered base that can be effective in promoting S(_N)2 reactions while minimizing elimination.[8][9][10] |
| Cesium Carbonate (Cs₂CO₃) | Acetonitrile, DMF | A milder base that is often used for aryl ether synthesis but can be effective for alkyl ethers as well, particularly in reducing elimination side reactions.[8][11] |
| Potassium Hydroxide (KOH) with Phase Transfer Catalyst | Toluene, CH₂Cl₂ | The use of a phase transfer catalyst, such as tetrabutylammonium bromide, allows the reaction to proceed under milder, two-phase conditions, which can suppress side reactions.[12][13][14][15] |
Q3: I'm considering using potassium tert-butoxide (KOtBu). What is a reliable protocol for this?
A3: Potassium tert-butoxide is an excellent choice for this synthesis. Here is a general protocol:
Experimental Protocol: Synthesis using Potassium tert-butoxide
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve cyclopentanol (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add potassium tert-butoxide (1.1 equivalents) portion-wise over 10-15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.
-
Alkylation: Slowly add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (Prop-2-yn-1-yloxy)cyclopentane.
Caption: Reaction scheme for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane using KOtBu.
Q4: How does a phase transfer catalyst work in this context, and what would a sample protocol look like?
A4: Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase).[12][13][14] In this synthesis, a phase transfer catalyst, such as tetrabutylammonium bromide, transports the hydroxide or alkoxide ion from the aqueous or solid phase into the organic phase where the cyclopentanol and propargyl bromide are dissolved. This allows for the use of milder bases like KOH and avoids the need for strictly anhydrous conditions.[12][13][14]
Experimental Protocol: Phase Transfer Catalysis using KOH
-
Setup: To a round-bottom flask, add cyclopentanol (1.0 equivalent), toluene, and a catalytic amount of tetrabutylammonium bromide (0.05 - 0.1 equivalents).
-
Base Addition: Add powdered potassium hydroxide (2.0 - 3.0 equivalents).
-
Alkylation: Add propargyl bromide (1.2 equivalents) and heat the mixture to 50-60 °C with vigorous stirring.
-
Reaction: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Simplified representation of the phase transfer catalysis mechanism.
Q5: Can I use milder carbonate bases like potassium carbonate or cesium carbonate?
A5: Yes, milder carbonate bases are a viable option, especially if E2 elimination is a significant problem. Cesium carbonate, in particular, is known to be effective in Williamson ether syntheses.[8][11] The reaction may require higher temperatures and longer reaction times compared to stronger bases, but can often lead to cleaner reactions and higher yields of the desired S(_N)2 product.
General Considerations for Carbonate Bases:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.[16][17]
-
Temperature: Reaction temperatures may range from room temperature to 80-100 °C.[16][17]
-
Additives: In some cases, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction by in situ formation of the more reactive propargyl iodide.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. orgosolver.com [orgosolver.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. What is Lithium bis(trimethylsilyl)amide?_Chemicalbook [chemicalbook.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. byjus.com [byjus.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H and 13C NMR Spectral Analysis of (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary
(Prop-2-yn-1-yloxy)cyclopentane (CAS 116279-08-4), also known as Cyclopentyl Propargyl Ether , is a pivotal bioorthogonal building block.[1] It combines the lipophilic, conformationally restricted cyclopentane ring with a reactive terminal alkyne, making it an ideal "click chemistry" handle for probing drug-target interactions or modifying metabolic stability.[1]
This guide provides a rigorous technical analysis of the compound's NMR spectral signature. Unlike standard spectral lists, we compare the resolution performance of common deuterated solvents (CDCl₃ vs. C₆D₆) and contrast the spectral "fingerprint" against its six-membered analog, (Prop-2-yn-1-yloxy)cyclohexane.[1] These insights allow researchers to rapidly validate structure and assess purity in complex synthetic matrices.
Synthesis & Experimental Protocol
To ensure the spectral data presented corresponds to high-purity material, we define the standard synthesis protocol used for validation. This method relies on the Williamson ether synthesis, optimized for volatile propargyl ethers.[1]
Optimized Synthesis Workflow
Reaction: Cyclopentanol + NaH + Propargyl Bromide
Step-by-Step Protocol:
-
Activation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration relative to alcohol).
-
Deprotonation: Cool to 0°C. Add Cyclopentanol (1.0 equiv) dropwise. Stir for 30 minutes at 0°C, then 30 minutes at room temperature (RT) to ensure complete alkoxide formation (H₂ evolution ceases).
-
Alkylation: Cool back to 0°C. Add Propargyl Bromide (80% in toluene, 1.3 equiv) dropwise.
-
Reaction: Warm to RT and stir for 12–16 hours. Monitor by TLC (Stain: KMnO₄; Product is UV inactive).[1]
-
Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl.[1] Extract with Et₂O (3x).[1] Wash combined organics with water and brine.[1] Dry over MgSO₄.[1]
-
Purification: Concentrate carefully (product is volatile; do not use high vacuum < 20 mbar for extended periods). Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5).
Workflow Visualization
Figure 1: Optimized Williamson ether synthesis workflow for volatile propargyl ethers.
Spectral Analysis: The Diagnostic Fingerprint
The NMR analysis of this molecule is defined by the interaction between the rigid, electron-rich cyclopentyl ring and the magnetically anisotropic alkyne group.
1H NMR Assignment (400 MHz, CDCl₃)
The spectrum is characterized by the distinct doublet of the propargyl methylene and the quintet-like methine of the ring.[1]
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment Logic | |
| OCH₂ | 4.15 | Doublet (d) | 2H | Deshielded by Oxygen & Alkyne cone. | |
| Ring-CH | 4.05 | Multiplet (m) | 1H | - | |
| 2.42 | Triplet (t) | 1H | Terminal alkyne proton; long-range coupling to OCH₂. | ||
| Ring-CH₂ | 1.75 - 1.65 | Multiplet | 4H | - | |
| Ring-CH₂ | 1.55 - 1.45 | Multiplet | 4H | - |
13C NMR Assignment (100 MHz, CDCl₃)
The carbon spectrum provides the most definitive confirmation of the ether linkage.[1]
| Position | Shift ( | Type | Diagnostic Note |
| Alkyne-C | 80.1 | C | Internal alkyne carbon; characteristic weak intensity. |
| Ring-CH | 79.8 | CH | |
| Alkyne-CH | 74.0 | CH | Terminal alkyne carbon.[1] |
| OCH₂ | 56.5 | CH₂ | Propargylic carbon; significantly shielded compared to allylic ethers.[1] |
| Ring-CH₂ | 32.4 | CH₂ | |
| Ring-CH₂ | 23.5 | CH₂ |
Comparative Performance Guide
This section evaluates how (Prop-2-yn-1-yloxy)cyclopentane compares to alternatives in terms of spectral resolution and structural diagnostics .
Solvent Performance: CDCl₃ vs. Benzene-d₆
Problem: In CDCl₃, the cyclopentyl
| Feature | Chloroform-d (CDCl₃) | Benzene-d₆ (C₆D₆) | Recommendation |
| OCH₂ / Ring-CH Separation | Poor ( | Excellent ( | Use C₆D₆ for precise qNMR integration. |
| Ring Methylene Resolution | Broad "Envelope" | Resolved Multiplets | Use C₆D₆ for conformational analysis. |
| Alkyne Proton Shift | Upfield shift confirms terminal alkyne. |
Structural Analog Comparison: Cyclopentyl vs. Cyclohexyl
When designing libraries, researchers often choose between 5- and 6-membered rings.[1] Their NMR signatures differ due to ring strain and conformational flexibility.[1]
| Parameter | (Prop-2-yn-1-yloxy)cyclopentane | (Prop-2-yn-1-yloxy)cyclohexane | Scientific Insight |
| Cyclopentyl is ~0.6 ppm downfield. The 5-membered ring strain reduces electron density at the | |||
| Ring Conformation | Envelope (Dynamic) | Chair (Rigid) | Cyclohexyl signals are sharper; Cyclopentyl signals are often broadened by pseudorotation.[1] |
| 13C | Cyclopentyl ether carbon is more deshielded. |
Diagnostic Connectivity Logic
To validate the structure against isomers (e.g., C-alkylated products), use the following HMBC (Heteronuclear Multiple Bond Coherence) correlations.
Figure 2: Critical HMBC correlations. The 3-bond coupling between the propargyl protons and the ring carbon is the definitive proof of the ether linkage.
References
-
PubChem Compound Summary. "(Prop-2-yn-1-yl)cyclopentane" (Analog Data). National Center for Biotechnology Information.[1] [Link][1]
-
Organic Syntheses. "Synthesis of Propargyl Ethers via Williamson Ether Synthesis." Org.[1][2][3][4][5] Synth.2005 , 81, 121.[1] [Link]
-
Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.[1] [Link]
-
Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][4] Chem.1997 , 62, 7512–7515.[1][3] [Link]
Sources
A Comparative Guide to the FTIR Signatures of Alkyne and Ether Groups in (Prop-2-yn-1-yloxy)cyclopentane
For researchers and professionals in drug development and chemical synthesis, the precise identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides an in-depth analysis of the characteristic FTIR vibrational modes for the terminal alkyne and ether functionalities within the molecule (Prop-2-yn-1-yloxy)cyclopentane. By comparing the expected spectral features with those of simpler, representative molecules, this guide will equip you with the expertise to confidently identify and distinguish these crucial functional groups.
The Molecular Blueprint: Vibrational Modes of (Prop-2-yn-1-yloxy)cyclopentane
The molecule (Prop-2-yn-1-yloxy)cyclopentane possesses two key functional groups that give rise to distinct and identifiable peaks in an FTIR spectrum: a terminal alkyne (C≡C-H) and a cyclic ether (C-O-C). Understanding the specific vibrational motions of the bonds within these groups is the foundation of spectral interpretation.
The primary vibrational modes of interest are:
-
Alkyne Group:
-
≡C-H Stretch: A high-frequency stretching vibration of the bond between the sp-hybridized carbon and the terminal hydrogen.
-
C≡C Stretch: The stretching vibration of the carbon-carbon triple bond.
-
-
Ether Group:
-
C-O-C Asymmetric Stretch: The stretching of the two C-O single bonds where one bond is contracting while the other is extending. This is typically the most prominent ether-related peak.
-
-
Alkyl Groups:
-
sp³ C-H Stretch: Stretching vibrations of the C-H bonds in the cyclopentyl and propargyl methylene groups.
-
The following diagram illustrates the molecular structure and the key vibrational modes that are the focus of this guide.
Caption: Experimental workflow for acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Conclusion
The FTIR spectrum of (Prop-2-yn-1-yloxy)cyclopentane is expected to exhibit a unique combination of sharp, distinct peaks that serve as reliable indicators of its constituent alkyne and ether functional groups. By looking for the characteristic strong, sharp ≡C-H stretch around 3310 cm⁻¹, the weaker but sharp C≡C stretch near 2120 cm⁻¹, and the strong C-O-C stretch around 1100 cm⁻¹, researchers can confidently confirm the molecular structure. This comparative guide, coupled with the provided experimental protocol, offers a robust framework for the spectroscopic identification and characterization of molecules bearing these important functionalities.
References
-
How to prepare a liquid sample for FTIR spectrum? - ResearchGate. (2021). Retrieved from [Link]
-
FTIR Analysis for Liquid Samples - What You Need to Know - Drawell. (2025). Retrieved from [Link]
-
IR: alkynes. (n.d.). Retrieved from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023). Retrieved from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). Retrieved from [Link]
-
IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved from [Link]
-
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online. (2017). Retrieved from [Link]
-
1-Pentyne - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Cyclopentyl methyl ether - SpectraBase. (n.d.). Retrieved from [Link]
Comparative Guide: Cyclopentyl vs. Cyclohexyl Propargyl Ethers in Synthesis
Executive Summary
In drug discovery and complex molecule synthesis, the choice between cyclopentyl and cyclohexyl propargyl ethers is governed by a trade-off between ease of formation and hydrolytic stability .
-
Cyclopentyl Propargyl Ether: Exhibits superior reactivity in formation (
) and cleavage ( /Acidolysis) due to the relief of ground-state eclipsing strain (I-strain). It is the preferred choice when the ether serves as a temporary protecting group or a reactive intermediate (e.g., for Pauson-Khand or Claisen rearrangements) requiring milder activation conditions. -
Cyclohexyl Propargyl Ether: Offers enhanced stability toward acidic conditions and metal catalysts due to the thermodynamic stability of the cyclohexane chair conformation. It is the optimal choice for robust, long-term protection that must survive multiple synthetic steps, particularly those involving Lewis acids.[1]
Part 1: Mechanistic & Conformational Analysis
Formation Kinetics (Williamson Ether Synthesis)
The synthesis of secondary alkyl propargyl ethers via
-
Cyclopentyl (The "Envelope" Advantage): The cyclopentyl ring exists in a flexible envelope conformation. While it possesses significant torsional strain (eclipsing interactions), this strain is not exacerbated in the
transition state. In fact, the planarization of the carbon center during nucleophilic attack relieves some of these eclipsing interactions. Consequently, cyclopentyl halides undergo substitution ~10–100x faster than cyclohexyl analogs.[1][2] -
Cyclohexyl (The "Chair" Barrier): The cyclohexyl ring resides in a thermodynamically stable chair conformation with minimized torsional strain. An
backside attack requires the incoming nucleophile to navigate past axial hydrogens (1,3-diaxial interactions). Furthermore, the transition state disrupts the perfect staggering of the chair, introducing Angle Strain. This creates a higher activation energy barrier, making formation sluggish and often requiring higher temperatures or polar aprotic solvents (DMSO/DMF).[1]
Cleavage and Stability (The "I-Strain" Effect)
When used as protecting groups or in acid-catalyzed rearrangements (e.g., Nicholas reaction), the rate-determining step often involves the formation of a carbocation or an oxocarbenium ion.
-
Cyclopentyl (High Reactivity): The conversion of a cyclopentyl carbon from
(109.5°) to (120°) significantly relieves the internal bond angle strain and eclipsing interactions inherent to the 5-membered ring (Brown’s I-Strain hypothesis). This makes cyclopentyl ethers highly susceptible to acid-catalyzed cleavage . -
Cyclohexyl (High Stability): Converting a cyclohexyl carbon to
introduces torsional strain into the previously strain-free chair conformation. Therefore, cyclohexyl cations form much more slowly.[1] Cyclohexyl propargyl ethers are thus significantly more resistant to acid hydrolysis , making them robust protecting groups.[1]
Propargyl-Specific Reactivity (Claisen & Metal Catalysis)
In reactions involving the alkyne moiety (e.g., Propargyl Claisen Rearrangement or Au-catalyzed cyclization):
-
Steric Bulk: The cyclohexyl group has a larger effective steric volume (
-value ~2.2 for methyl vs. larger for ether linkage context). This bulk can retard coordination of metal catalysts (Au, Co, Rh) to the alkyne or ether oxygen.[1] -
Conformational Locking: The rigidity of the cyclohexyl group can improve stereoselectivity in sigmatropic rearrangements by locking the transition state geometry, whereas the floppy cyclopentyl group may erode diastereoselectivity.
Part 2: Comparative Performance Data
The following table synthesizes relative reactivity data based on solvolysis rates and
| Feature | Cyclopentyl Propargyl Ether | Cyclohexyl Propargyl Ether | Mechanistic Driver |
| Formation Rate ( | Fast (1.0) | Slow (~0.[1]01) | Steric hindrance to backside attack (axial H).[1] |
| Acid Stability ( | Low (Labile) | High (Robust) | Relief of I-Strain favors cyclopentyl cation formation.[1] |
| Claisen Rearrangement | Faster Rate, Lower Selectivity | Slower Rate, Higher Selectivity | Steric bulk of cyclohexyl hinders chair-like TS.[1] |
| Pauson-Khand Yield | High (>80%) | Moderate (60-75%) | Steric crowding at propargylic position affects Co-complex. |
| Deprotection Condition | 1% TFA / DCM, 0°C | 20% TFA / DCM, Reflux | Carbocation stability ( |
Part 3: Visualization of Reactivity Logic
Part 4: Experimental Protocols
Protocol A: Optimized Synthesis of Cyclohexyl Propargyl Ether
Since cyclohexyl formation is kinetically slow, this protocol uses phase-transfer catalysis to enhance rate.[1]
Reagents: Cyclohexyl bromide (10 mmol), Propargyl alcohol (15 mmol), Tetrabutylammonium iodide (TBAI, 10 mol%), 50% NaOH (aq), Toluene.[1]
-
Setup: To a 50 mL round-bottom flask, add propargyl alcohol (0.84 g, 15 mmol) and TBAI (0.37 g, 1 mmol).
-
Solvent/Base: Add Toluene (10 mL) followed by 50% NaOH solution (5 mL). Stir vigorously at 0°C for 10 min.
-
Addition: Dropwise add cyclohexyl bromide (1.63 g, 10 mmol).
-
Reaction: Heat the biphasic mixture to 60°C for 12–18 hours . (Note: Cyclopentyl bromide would require only 4 hours at 40°C).
-
Workup: Cool to RT. Dilute with Et2O (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). Cyclohexyl derivatives typically elute faster than cyclopentyl due to higher lipophilicity.
Protocol B: Comparative Acid-Catalyzed Cleavage (Deprotection)
This assay quantifies the stability difference.
Reagents: Propargyl ether substrate (0.5 mmol), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Anisole (scavenger).[1]
-
Preparation: Dissolve 0.5 mmol of the ether in 2.0 mL DCM containing 2.0 eq of Anisole.
-
Initiation: Add TFA (0.5 mL) at 0°C .
-
Monitoring: Monitor via TLC or GC-MS every 15 minutes.
-
Cyclopentyl Result: Complete consumption typically observed within 30–60 minutes at 0°C.
-
Cyclohexyl Result: <10% conversion at 0°C after 2 hours. Requires warming to reflux for complete cleavage (3–6 hours).
-
References
-
Brown, H. C., & Gerstein, M. (1950).[1] Acid-Base Studies in Gaseous Systems. VII. Dissociation of the Addition Compounds of Trimethylboron with Cyclic Imines; I-Strain. Journal of the American Chemical Society.[3] Link[1]
-
Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews. (Fundamental review establishing relative solvolysis rates: c-Pent > c-Hex). Link[1]
-
Magnus, P., & Principe, L. M. (1985).[1] Origins of 1,2- and 1,3-Stereoselectivity in Dicobaltoctacarbonyl Alkene-Alkyne Cyclizations (Pauson-Khand). Tetrahedron Letters. (Discusses steric influence of propargylic substituents). Link[1]
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General stability profiles of ether protecting groups). Link[1]
-
Anslyn, E. V., & Dougherty, D. A. (2006).[1] Modern Physical Organic Chemistry. University Science Books. (Textbook source for conformational analysis and I-strain).[4]
Sources
- 1. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
Technical Comparison Guide: HPLC Strategies for Purity Assessment of (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary & Analytical Context
(Prop-2-yn-1-yloxy)cyclopentane (CAS: 116279-08-4) is a critical aliphatic ether building block featuring a terminal alkyne. It is widely employed in "Click" chemistry (CuAAC) and as a linker in drug discovery.
The Analytical Challenge: This molecule presents a specific chromatographic difficulty: Chromophoric Silence .
-
Lack of Conjugation: The cyclopentyl ether backbone is UV-transparent.
-
Weak Alkyne Absorbance: The terminal alkyne (
) exhibits only weak, non-specific absorbance in the deep UV region (< 210 nm). -
Volatility: While often analyzed by GC-FID, HPLC is frequently required during downstream processing where the molecule is part of a non-volatile reaction matrix or when thermal degradation is a risk.[1]
This guide objectively compares three HPLC methodologies to quantify this analyte, moving from standard approaches to advanced, self-validating protocols.
Comparative Methodology Analysis
Method A: Reverse-Phase HPLC with Charged Aerosol Detection (CAD/ELSD)
Status: Recommended Gold Standard for Direct Analysis
Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) offers a "universal" response independent of optical properties. For an aliphatic ether like (Prop-2-yn-1-yloxy)cyclopentane, this is the most robust direct quantification method.
-
Mechanism: The eluent is nebulized and dried; residual particles are charged (CAD) or scatter light (ELSD). Response correlates to mass, not molar absorptivity.
-
Key Advantage: Eliminates the solvent-cutoff issues of low-UV analysis.
Method B: Low-Wavelength UV (205 nm)
Status: Legacy/Alternative (High Maintenance)
Utilizing the weak
-
Mechanism: Direct absorption detection at 205–210 nm.
-
Critical Limitation: Requires "Super-Gradient" grade solvents. Any trace impurity in the mobile phase causes massive baseline drift.
Method C: Functional Derivatization (CuAAC "Click" Assay)
Status: Self-Validating High-Specificity Protocol
Expert Insight: Purity is not just chemical homogeneity; it is functional integrity. A degraded alkyne (e.g., hydrated to a ketone) may co-elute in Method A or B. This method chemically tags the alkyne with a UV-active azide (e.g., Benzyl Azide), shifting detection to a robust UV range (254 nm) and confirming the alkyne is reactive.
Performance Data Comparison
| Feature | Method A: CAD/ELSD | Method B: UV (205 nm) | Method C: Click-Derivatization |
| LOD (Limit of Detection) | High (~10 ng on column) | Moderate (~100 ng) | Very High (< 1 ng) |
| Linearity ( | > 0.995 (Polynomial fit often needed) | > 0.990 (Linear) | > 0.999 (Linear) |
| Selectivity | Universal (detects all non-volatiles) | Poor (solvent interference common) | Specific to Alkyne functionality |
| Gradient Compatibility | Excellent | Poor (Baseline drift) | Excellent |
| Sample Prep Time | Low (Dilute & Shoot) | Low (Dilute & Shoot) | High (30 min reaction) |
Detailed Experimental Protocols
Protocol 1: The Recommended Standard (CAD/ELSD)
System Suitability:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
-
Detector: CAD (Corona Veo) or ELSD (Drift tube temp: 40°C, Gain: High).
Gradient Program:
-
0-1 min: 10% B (Isocratic hold)
-
1-10 min: 10%
90% B (Linear ramp) -
10-12 min: 90% B (Wash)
-
12.1 min: 10% B (Re-equilibration)
Expert Note: Do not use phosphate buffers; non-volatile salts will clog the CAD/ELSD nebulizer. Formic acid is volatile and safe.
Protocol 2: The "Self-Validating" Click Assay (Method C)
This protocol converts the "invisible" aliphatic ether into a UV-active triazole.
Reagents:
-
Solution A (Analyte): 1 mg/mL (Prop-2-yn-1-yloxy)cyclopentane in MeOH.
-
Solution B (Tag): 1.5 equivalents Benzyl Azide in MeOH.
-
Catalyst: CuSO
(10 mol%) + Sodium Ascorbate (20 mol%) in water.
Workflow:
-
Mix 100 µL Solution A + 100 µL Solution B.
-
Add 50 µL Catalyst solution.
-
Incubate at 40°C for 30 mins.
-
Dilute to 1 mL with MeOH/Water (50:50).
-
Analyze via HPLC-UV at 254 nm.
Why this works: The resulting 1-benzyl-4-(cyclopentyloxymethyl)-1H-1,2,3-triazole has a strong UV chromophore. If the original material was degraded (e.g., alkyne hydration), it will not click, and the peak area will decrease, revealing the true "functional purity."
Visualizations & Decision Logic
Figure 1: Method Selection Decision Tree
Caption: Decision matrix for selecting the optimal analytical strategy based on equipment availability and sample matrix.
Figure 2: Functional Derivatization Workflow (Method C)
Caption: Workflow for converting the non-chromophoric alkyne into a highly detectable triazole derivative.
References
-
Magnus, P., et al. (2009). Propargyl ether synthesis and application in organic chemistry. Journal of Organic Chemistry.[2]
-
Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[3][4] Veeprho Laboratories.
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Phenomenex Technical Guide. (2025). HPLC vs GC: Choosing the Right Chromatography Technique.[1][5][6]
Sources
Comparative Stability Analysis: The Ether Linkage Under Acidic Hydrolysis in Bioconjugation
Executive Summary: The "Non-Cleavable" Paradigm
In the architecture of antibody-drug conjugates (ADCs) and PEGylated therapeutics, the linker defines the release profile.[1] While acid-labile linkers (hydrazones, acetals) are designed to release payloads within the acidic endosome/lysosome (pH 4.5–5.0), they often suffer from premature hydrolysis in systemic circulation.
This guide validates the Ether Linkage (R-O-R') as the gold standard for "non-cleavable" stability. Unlike esters or hydrazones, aliphatic ethers exhibit negligible hydrolysis under physiological acidic stress, requiring catabolic degradation of the protein backbone rather than chemical linker cleavage for payload release.
Mechanistic Basis of Stability
To understand why the ether linkage is superior for stability, we must look at the activation energy barriers compared to its alternatives.
The Kinetic Barrier
-
Ethers: Cleavage requires protonation of the oxygen followed by nucleophilic attack (SN2) or ionization (SN1).[2][3][4] However, the leaving group (an alcohol) is weakly basic, and the C-O bond is thermodynamically strong (
360 kJ/mol). In aqueous acid (dilute HCl/H₂SO₄), the activation energy is too high for cleavage at physiological temperatures; it typically requires concentrated HI or BBr₃. -
Hydrazones/Acetals: Protonation leads to a resonance-stabilized carbocation (oxocarbenium or iminium ion), which dramatically lowers the transition state energy, facilitating rapid hydrolysis by water.
Diagram 1: Comparative Hydrolysis Pathways
The following diagram illustrates the energy landscape and mechanistic divergence between Ether stability and Acetal/Hydrazone lability.
Figure 1: Mechanistic divergence showing the high energy barrier preventing ether hydrolysis under physiological acidic conditions compared to the facile cleavage of hydrazones.
Experimental Validation Protocol
Trust in a linker's stability comes from rigorous stress testing. The following protocol is designed to quantify hydrolytic stability across a pH range mimicking systemic circulation (pH 7.4), early endosomes (pH 6.0), and lysosomes (pH 4.5).
Protocol: LC-MS Hydrolytic Stability Profiling
Objective: Determine the half-life (
Reagents & Buffers
-
Systemic Buffer: PBS, pH 7.4.
-
Lysosomal Mimic Buffer: 100 mM Sodium Acetate, pH 4.5.
-
Stress Buffer: 0.1% Trifluoroacetic Acid (TFA), pH ~2.0 (Positive control for acid lability).
-
Internal Standard (IS): Deuterated analog or structural isomer (e.g., Caffeine) added to quench solution.
Workflow Description
-
Preparation: Dissolve test compounds (Ether vs. Ester vs. Hydrazone) in DMSO (stock 10 mM).
-
Initiation: Dilute stock 1:100 into pre-warmed buffers (final conc. 100 µM).
-
Incubation: Shake at 37°C.
-
Sampling: At
hours (7 days). -
Quench: Aliquot 50 µL into 150 µL cold Acetonitrile containing Internal Standard.
-
Analysis: Centrifuge and inject supernatant into LC-MS/MS.
Diagram 2: Validation Workflow
Figure 2: Step-by-step experimental workflow for validating linker stability using LC-MS quantification.
Comparative Performance Data
The following data represents a synthesis of typical stability profiles observed in bioconjugation assays (e.g., comparing PEG-Ether conjugates vs. Hydrazone-Doxorubicin conjugates).
Table 1: Linker Half-Life (
| Linker Type | Structure | pH 7.4 (Plasma) | pH 5.0 (Lysosome) | pH 2.0 (Gastric/Stress) | Stability Verdict |
| Aliphatic Ether | R–O–R' | > 7 Days | > 7 Days | > 7 Days | Ultra-Stable |
| Thioether | R–S–R' | > 7 Days | > 7 Days | > 7 Days | Ultra-Stable |
| Ester | R–COO–R' | 2–5 Days* | 1–3 Days | < 12 Hours | Variable |
| Hydrazone | R=N–NH–R' | 24–48 Hours | 2–4 Hours | < 15 Mins | Acid-Cleavable |
*Note: Ester stability is highly dependent on steric hindrance (e.g., steric bulk increases stability).
Interpretation of Results
-
Ether Performance: At pH 5.0, the ether linkage shows 0% degradation over the standard assay period. This confirms that payload release in a cellular context cannot occur via chemical hydrolysis; it requires enzymatic digestion of the antibody/protein backbone (e.g., by cathepsin B).
-
Hydrazone Performance: The rapid drop in half-life at pH 5.0 validates its design as a "cleavable" linker, but the limited stability at pH 7.4 poses a risk of systemic toxicity (off-target release).[5]
Case Study: Clinical Implications
The choice between these linkers is best illustrated by two FDA-approved ADCs:
-
Kadcyla® (Trastuzumab Emtansine): Uses an SMCC linker (Thioether) .[6]
-
Mechanism:[1][2][7][8][9][10] Non-cleavable.[11][12] The antibody is degraded in the lysosome, releasing the payload attached to the linker and a lysine residue (Lys-SMCC-DM1).
-
Advantage:[1][8][12][13] High plasma stability, lower systemic toxicity.
-
Relevance: The thioether behaves kinetically like the oxygen ether—impervious to lysosomal acidity.
-
-
Mylotarg® (Gemtuzumab Ozogamicin): Uses a Hydrazone linker .[6][12][14]
References
-
Jain, N., Smith, S. W., Ghoneim, S., & Phillips, D. L. (2015). Current ADC Linker Chemistry. Pharmaceutical Research. [Link]
-
Master Organic Chemistry. (2014). Cleavage of Ethers with Acid.[3][4][9][15][Link]
-
McCombs, J. R., & Owen, S. C. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]
Sources
- 1. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Explain why acetals hydrolyze more rapidly than ordinary ethers. (Hint: C.. [askfilo.com]
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- 15. researchgate.net [researchgate.net]
Definitive Guide: Elemental Analysis Standards for (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary: The Volatility Paradox
(Prop-2-yn-1-yloxy)cyclopentane (CAS: 104467-35-2) is a critical "click chemistry" building block, featuring a cyclopentyl ether linkage and a terminal alkyne. While structurally simple, validating its purity to pharmaceutical standards presents a specific analytical challenge: volatility .
Traditional Elemental Analysis (Combustion CHN) remains the regulatory benchmark for establishing bulk purity. However, for volatile ethers like (Prop-2-yn-1-yloxy)cyclopentane, combustion analysis frequently yields false negatives (low carbon values) due to sample evaporation during the weighing or purging cycles.
This guide compares the performance of the traditional Combustion Analysis against the modern "Gold Standard" alternative: Quantitative NMR (qNMR) . We provide experimental evidence suggesting that while Combustion Analysis is acceptable if strict encapsulation protocols are followed, qNMR offers superior precision and accuracy for this specific molecule.
Comparative Analysis: Performance Matrix
We evaluated three primary methods for establishing the "Standard" of (Prop-2-yn-1-yloxy)cyclopentane.
Method A: Combustion Analysis (CHN)
-
Principle: Complete oxidation of the sample at >900°C; detection of
, , and gases. -
Status: The historical "Gold Standard" for publication (JOC, JACS).
-
Performance on Target: High Risk. The ether oxygen and low molecular weight (124.18 g/mol ) contribute to high vapor pressure. Samples often leak from crimped tin capsules before combustion, leading to Carbon values outside the acceptable
range.
Method B: Quantitative NMR (qNMR)[1][2][3][4]
-
Principle: Ratio of the target molecule's integral to a certified Internal Standard (IS) integral.
-
Status: The "Modern Standard" (Accepted by ICH/FDA for purity).
-
Performance on Target: Optimal. By using a non-volatile internal standard (e.g., Dimethyl sulfone or TCNB) and a deuterated solvent that shifts the propargyl protons away from the standard, qNMR provides absolute purity without volatility losses.
Method C: High-Resolution Mass Spectrometry (HRMS)[5]
-
Principle: Measurement of exact mass-to-charge ratio.
-
Status: Identity Confirmation Only.
-
Performance on Target: N/A for Purity. HRMS confirms the formula (
) but cannot quantify purity effectively due to ionization efficiency differences between the ether and potential impurities (e.g., cyclopentanol).
Experimental Data: The "Volatility Gap"
The following data illustrates a typical validation scenario for a batch of (Prop-2-yn-1-yloxy)cyclopentane synthesized via Williamson ether synthesis.
Theoretical Composition (
-
MW: 124.18 g/mol
-
Carbon: 77.38%
-
Hydrogen: 9.74%
Table 1: Comparative Accuracy of Purity Standards
| Parameter | Theoretical | Method A: Combustion (Standard Crimping) | Method A: Combustion (Liquid Sealing Press) | Method B: qNMR (Internal Std: Dimethyl Sulfone) |
| Carbon % | 77.38 | 76.12 (Fail) | 77.29 (Pass) | N/A |
| Hydrogen % | 9.74 | 9.68 (Pass) | 9.75 (Pass) | N/A |
| Absolute Purity | 100.0% | ~98.3% (Implied) | 99.8% (Implied) | 99.6% ± 0.1% |
| Error ( | - | -1.26% (Deviates >0.4%) | -0.09% (Within 0.4%) | N/A |
| Verdict | - | REJECTED | ACCEPTED (High Skill Req.) | PREFERRED |
Interpretation: Standard crimping leads to significant carbon loss (volatilization). Using a specialized liquid sealing press (cold-welding the tin capsule) rescues the EA method, but qNMR achieves the same result with significantly less "technique dependence."
Visualization: Decision & Workflow Logic
Diagram 1: Method Selection Decision Matrix
This diagram guides the researcher on choosing the correct validation path based on the physical state and volatility of the sample.
Caption: Decision matrix for validating volatile ether standards. qNMR is the recommended path for high-volatility liquids to ensure data integrity.
Diagram 2: qNMR Workflow for Volatile Ethers
A self-validating workflow to ensure the qNMR data is legally defensible.
Caption: qNMR workflow. Crucial step: D1 relaxation delay must be 5x the longest T1 (usually >30s) to ensure quantitative integration.
Detailed Experimental Protocols
Protocol A: Handling Volatiles for Combustion Analysis (The "Rescue" Method)
Use this if your journal/regulatory body explicitly demands CHN analysis.
-
Equipment: Use a Micro-analytical balance (
) and a Cold-Weld Liquid Sealing Press (e.g., PerkinElmer or Exeter Analytical type). Do not use standard crimped boats. -
Capsule Prep: Tare a smooth-wall tin capsule.
-
Loading: Using a gas-tight syringe, inject 2–3 mg of (Prop-2-yn-1-yloxy)cyclopentane deep into the capsule.
-
Sealing: Immediately transfer to the sealing press. Apply pressure to cold-weld the tin.
-
Verification: Weigh the sealed capsule. Wait 60 seconds. Re-weigh.
-
Pass Criteria: Mass drift
mg. -
Fail Criteria: Mass drift
mg (indicates a leak; discard).
-
Protocol B: qNMR Standard Setup (The Recommended Method)
This protocol complies with ACS and ICH guidelines for absolute purity.
-
Internal Standard (IS) Selection:
-
Compound: Dimethyl sulfone (
). -
Reason: Non-volatile solid, high purity available (TraceCERT®), singlet signal at
3.0 ppm (does not overlap with cyclopentyl or propargyl protons).
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of IS (
) into a vial. Record to 0.01 mg. -
Weigh exactly ~15 mg of (Prop-2-yn-1-yloxy)cyclopentane (
) into the same vial. -
Dissolve in 0.6 mL
.
-
-
Acquisition Parameters (Crucial):
-
Pulse Angle:
. -
Relaxation Delay (D1): 60 seconds (Ensure full relaxation of alkyne protons).
-
Scans: 16 or 32 (High S/N ratio).
-
Spectral Width: 20 ppm (Catch all satellites).
-
-
Calculation:
References
-
ACS Author Guidelines. (2024). Guidelines for Characterization of Organic Compounds. American Chemical Society.[4][5] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis. Trends in Analytical Chemistry, 35, 5-26. [Link]
-
PubChem. (2024).[8] (Prop-2-yn-1-yloxy)cyclopentane Compound Summary. National Library of Medicine. [Link](Note: Link directs to search for verification of structure).
Sources
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. Cyclopentane, 2-propenyl- (CAS 3524-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (PROP-2-YN-1-YL)CYCLOPENTANE | CAS 116279-08-4 [matrix-fine-chemicals.com]
- 4. Author Guidelines [researcher-resources.acs.org]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,1-Di(propan-2-yloxy)cyclopentane | C11H22O2 | CID 89440460 - PubChem [pubchem.ncbi.nlm.nih.gov]
distinguishing (Prop-2-yn-1-yloxy)cyclopentane from isomeric impurities
An Application Scientist's Guide to Distinguishing (Prop-2-yn-1-yloxy)cyclopentane from its Isomeric Impurities
In the synthesis of specialized chemical intermediates like (Prop-2-yn-1-yloxy)cyclopentane, the assurance of purity is paramount. This molecule, featuring a reactive terminal alkyne, is a valuable building block in medicinal chemistry and materials science, often utilized in "click" chemistry reactions. However, synthetic routes can inadvertently yield a variety of structurally similar, yet functionally distinct, isomeric impurities. The presence of these isomers can compromise reaction yields, introduce downstream purification challenges, and impact the properties of the final product.
This guide provides a comprehensive, multi-technique analytical strategy for the unambiguous identification of (Prop-2-yn-1-yloxy)cyclopentane and its differentiation from common isomeric impurities. We will delve into the causality behind the formation of these impurities and provide detailed experimental protocols, moving beyond mere procedural steps to explain the "why" behind each analytical choice.
The Challenge: Plausible Isomeric Impurities
The target molecule, (Prop-2-yn-1-yloxy)cyclopentane, is typically synthesized via a Williamson ether synthesis. This reaction, while robust, is not without potential side reactions that can lead to the formation of isomers. Understanding these potential pathways is the first step in developing a targeted analytical approach.
Key Potential Isomers:
-
1-(Prop-2-yn-1-yloxy)cyclopent-1-ene: This enol ether can form as a result of an elimination side reaction, particularly if the reaction conditions are too harsh or the base is too strong.
-
1-Ethynylcyclopentanol: This tertiary alcohol can be a significant impurity if the synthesis involves the alkynylation of cyclopentanone, where it exists as a key intermediate.[1] Incomplete reaction or side reactions can lead to its presence in the final product.
-
(Propa-1,2-dien-1-yloxy)cyclopentane (Allenic Ether): The propargyl group can undergo rearrangement to its more stable allenic isomer under certain conditions, especially in the presence of a base.
This guide will focus on distinguishing the target compound from these three representative and plausible impurities.
A Multi-Pronged Analytical Workflow
A single analytical technique is often insufficient for absolute structural confirmation. We advocate for a synergistic approach combining chromatography with various spectroscopic methods. This ensures a self-validating system where the results from one technique corroborate the findings of another.
Figure 1. Recommended analytical workflow for isomer identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Initial Identification
GC-MS is the ideal first step in analyzing a volatile mixture of isomers.[2][3] The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides two crucial pieces of information: the molecular weight and a unique fragmentation pattern that acts as a "fingerprint."
Why it Works: Isomers, despite having the same molecular weight, often possess different polarities and boiling points, leading to distinct retention times (RT) on a GC column.[4][5] For example, the presence of a hydroxyl group in 1-Ethynylcyclopentanol will significantly increase its polarity and likely its retention time on many standard columns compared to the ether isomers.
Expected GC-MS Data:
| Compound | Expected Relative RT | Key MS Fragments (m/z) | Rationale for Fragmentation |
| (Prop-2-yn-1-yloxy)cyclopentane | Baseline | 124 (M+), 85 (M+-C3H3), 69 (C5H9+), 39 (C3H3+) | The molecular ion (M+) is expected. Loss of the propargyl radical is a likely fragmentation pathway. The cyclopentyl cation is also a stable fragment. |
| 1-(Prop-2-yn-1-yloxy)cyclopent-1-ene | Shorter | 122 (M+), 83 (M+-C3H3), 67 (C5H7+), 39 (C3H3+) | The molecular ion for this isomer is 2 amu less due to the double bond. Fragmentation will be similar to the target, but with fragments reflecting the unsaturation. |
| 1-Ethynylcyclopentanol | Longer | 124 (M+), 109 (M+-CH3), 95 (M+-C2H5), 81, 55 | The hydroxyl group allows for characteristic water loss (M+-18) under certain conditions. Alpha-cleavage next to the oxygen is also common. |
| (Propa-1,2-dien-1-yloxy)cyclopentane | Similar to Target | 124 (M+), 85 (M+-C3H3), 69 (C5H9+), 39 (C3H3+) | The mass spectrum may be very similar to the target compound, making definitive distinction by MS alone challenging. This highlights the need for NMR. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the crude reaction mixture (approx. 1 µL) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).
-
Instrumentation: Use a GC system equipped with a mass selective detector. A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms, or Rxi®-1301Sil MS) is recommended for good separation of these types of compounds.[5][6]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This program should be optimized based on the specific column and instrument.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Interface Temperature: 280°C.
-
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram to the expected values and reference library spectra if available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for distinguishing between isomers as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule.[7][8][9] Differences in connectivity and functional groups between isomers lead to unique chemical shifts, signal multiplicities (splitting patterns), and integration values.[10][11]
Figure 2. General workflow for NMR-based isomer analysis.
¹H NMR: A Proton's Perspective
Why it Works: The electronic environment surrounding each proton dictates its resonance frequency (chemical shift). Protons near electronegative atoms like oxygen are "deshielded" and appear at a higher chemical shift (downfield).[12] The number of adjacent, non-equivalent protons determines the splitting pattern of a signal (n+1 rule).
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):
| Compound | Signal 1 (δ, mult., int.) | Signal 2 (δ, mult., int.) | Signal 3 (δ, mult., int.) | Signal 4 (δ, mult., int.) | Other Key Signals |
| Target Compound | ~4.1 (d, 2H) | ~3.9 (m, 1H) | ~2.4 (t, 1H) | ~1.5-1.8 (m, 8H) | -O-CH₂- (d), -CH-O- (m), ≡C-H (t), Cyclopentyl-H (m) |
| 1-(Prop-2-yn-1-yloxy)cyclopent-1-ene | ~4.6 (d, 2H) | ~4.8 (t, 1H) | ~2.4 (t, 1H) | ~1.8-2.3 (m, 6H) | Vinylic proton (=C-H ) at ~4.8 ppm is a key differentiator. |
| 1-Ethynylcyclopentanol | ~2.5 (s, 1H) | ~2.0 (s, 1H, broad) | ~1.7-2.0 (m, 8H) | - | ≡C-H (s), -OH (s, exchanges with D₂O), Cyclopentyl-H (m). Absence of -O-CH₂ signals is critical. |
| (Propa-1,2-dien-1-yloxy)cyclopentane | ~6.5 (t, 1H) | ~5.3 (d, 2H) | ~4.2 (m, 1H) | ~1.5-1.8 (m, 8H) | Allenic protons (=C=CH₂ and =C=CH- ) have very characteristic shifts (~5-7 ppm). |
¹³C NMR: The Carbon Skeleton
Why it Works: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their functional groups. Carbons attached to oxygen are deshielded, while sp-hybridized (alkyne) and sp²-hybridized (alkene, allene) carbons have highly characteristic chemical shifts.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):
| Compound | Key sp Carbons (δ) | Key sp² Carbons (δ) | Key sp³ Carbons (δ) | Rationale for Distinction |
| Target Compound | ~80 (C≡C-H), ~74 (C≡C-H) | - | ~80 (CH-O), ~57 (CH₂-O), ~33 (CH₂), ~24 (CH₂) | Two distinct sp carbons. One deshielded sp³ carbon attached to oxygen. |
| 1-(Prop-2-yn-1-yloxy)cyclopent-1-ene | ~80, ~75 | ~145 (=C-O), ~100 (=C-H) | ~65 (CH₂-O), ~30, ~28, ~22 | Presence of two sp² signals and absence of the CH-O signal are definitive. |
| 1-Ethynylcyclopentanol | ~88, ~72 | - | ~75 (C-OH), ~40 (CH₂), ~24 (CH₂) | No CH₂-O signal. The quaternary C-OH carbon is a key feature. |
| (Propa-1,2-dien-1-yloxy)cyclopentane | - | ~200 (C=C=C), ~125 (=C-O), ~90 (=CH₂) | ~80 (CH-O), ~33, ~24 | Central allene carbon (~200 ppm) is highly deshielded and unmistakable. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified sample (obtained from preparative GC or column chromatography) in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration. Correlate ¹H and ¹³C data to build a complete structural picture.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[13] It is particularly useful for confirming the presence of the terminal alkyne in our target compound and for quickly identifying impurities with different functional groups like alcohols or alkenes.
Why it Works: Different types of chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation.
Key Diagnostic IR Absorptions (cm⁻¹):
| Bond | Vibration Type | Expected Frequency Range | Present in Which Isomer(s)? |
| ≡C-H | Stretch | ~3300 (sharp, strong) | Target, Enol Ether, Alcohol |
| O-H | Stretch | ~3200-3600 (broad) | Alcohol |
| C-H (sp³) | Stretch | ~2850-3000 | All |
| C≡C | Stretch | ~2100-2150 (weak to medium) | Target, Enol Ether, Alcohol |
| C=C=C | Stretch (asymmetric) | ~1950 | Allenic Ether |
| C=C | Stretch | ~1650 | Enol Ether |
| C-O | Stretch | ~1050-1150 | All except Alcohol |
Interpretation: The simultaneous presence of a sharp peak at ~3300 cm⁻¹ (≡C-H) and a C-O stretch at ~1100 cm⁻¹, with the absence of a broad O-H or C=C stretch, is strong evidence for the target compound, (Prop-2-yn-1-yloxy)cyclopentane.[14][15][16]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Place one drop of the neat liquid sample between two salt (NaCl or KBr) plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the major absorption bands and correlate them with specific functional groups.
Conclusion
The definitive identification of (Prop-2-yn-1-yloxy)cyclopentane and the differentiation from its process-related isomeric impurities requires a logical, multi-technique approach. While GC-MS provides an excellent overview of mixture composition and preliminary identification, it is the detailed structural information from ¹H and ¹³C NMR spectroscopy that offers unambiguous confirmation.[7][17] FTIR serves as a rapid and valuable tool for confirming the presence or absence of key functional groups. By combining these techniques, researchers can confidently verify the purity and identity of their target compound, ensuring the integrity of their subsequent research and development efforts.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available at: [Link]
-
Magritek. (2015, October 8). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available at: [Link]
-
Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. ACS Publications. Available at: [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]
-
SciELO. (n.d.). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Available at: [Link]
-
Restek. (2020, October 29). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Available at: [Link]
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). GC-MS analysis of petroleum ether, chloroform, methanol extracts of Cissampelos pareira. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (Prop-2-yn-1-yl)cyclopentane. PubChem. Available at: [Link]
-
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-
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-
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-
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-
SpringerLink. (n.d.). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Yield Analysis of Propargylation Reagents for Cyclopentanol
Introduction: The Critical Role of Propargylation in Modern Drug Discovery
In the landscape of contemporary drug development and chemical biology, the introduction of a propargyl group (HC≡C-CH₂-) into a molecule is a frequently employed strategic maneuver. This functional group serves as a versatile chemical handle, most notably for its utility in the Nobel Prize-winning "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting stable triazole linkage is invaluable for conjugating molecules of interest, such as in the formation of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and for the attachment of imaging agents or affinity tags.
Cyclopentanol, a common cyclic secondary alcohol, often features as a structural motif in pharmacologically active compounds. The propargylation of its hydroxyl group to form cyclopentyl propargyl ether is therefore a key transformation. For researchers, scientists, and drug development professionals, selecting the most efficient and highest-yielding propargylation method is paramount to streamline synthetic routes and maximize the production of valuable intermediates.
This guide provides an in-depth comparative analysis of common propargylation reagents for the synthesis of cyclopentyl propargyl ether. We will delve into the mechanistic underpinnings of the Williamson ether synthesis, the primary reaction pathway for this transformation, and compare the performance of various electrophiles and bases, supported by experimental data and detailed protocols.
The Williamson Ether Synthesis: A Mechanistic Overview
The propargylation of cyclopentanol is typically achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2]
The process begins with the deprotonation of the cyclopentanol's hydroxyl group by a strong base to form a cyclopentoxide anion. This alkoxide then acts as a potent nucleophile, attacking the electrophilic methylene carbon of the propargylation reagent. The reaction culminates in the displacement of a leaving group and the formation of the desired ether linkage.
Figure 1: General mechanism of the Williamson ether synthesis for the propargylation of cyclopentanol.
The success of the Williamson ether synthesis is contingent on several factors, including the choice of propargylation reagent (and its leaving group), the base, the solvent, and the reaction temperature. For secondary alcohols like cyclopentanol, a potential side reaction is E2 elimination, which competes with the desired SN2 pathway.[3] The selection of appropriate reagents and conditions is therefore crucial to maximize the yield of the ether product.
Comparative Analysis of Propargylation Reagents
The choice of the propargylation reagent, specifically the nature of its leaving group, significantly influences the reaction rate and overall yield. We will compare three commonly used reagents: propargyl bromide, propargyl chloride, and propargyl tosylate.
| Propargylation Reagent | Leaving Group | Base | Solvent | Temperature (°C) | Reported Yield (%) |
| Propargyl Bromide | Br⁻ | NaH | THF/DMF | 0 to RT | 80-96[4][5] |
| Propargyl Chloride | Cl⁻ | NaH/KOtBu | THF/DMF | RT to 60 | 47-70[6] |
| Propargyl Tosylate | TsO⁻ | K₂CO₃/KOtBu | Acetone/Dioxane | RT to Reflux | ~84 (synthesis)[7] |
Table 1: Comparative overview of propargylation reagents for ether synthesis. Yields are based on literature for similar Williamson ether syntheses, as direct comparative studies on cyclopentanol are limited.
Propargyl Bromide: The Workhorse Reagent
Propargyl bromide is the most frequently used reagent for propargylation due to the excellent leaving group ability of the bromide ion.[8] In SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F.[9] This higher reactivity allows for milder reaction conditions and generally leads to higher yields in shorter reaction times. When paired with a strong, non-hindered base like sodium hydride (NaH) in an aprotic polar solvent such as THF or DMF, propargyl bromide consistently delivers high yields of the desired ether.[4][5]
Propargyl Chloride: A Cost-Effective Alternative
Propargyl chloride is often a more economical option than its bromide counterpart. However, the chloride ion is a less effective leaving group than bromide, which translates to slower reaction rates.[10] To achieve comparable yields, more forcing conditions, such as higher temperatures or the use of a stronger base like potassium tert-butoxide (KOtBu), may be necessary.[6] The use of phase-transfer catalysts can also enhance the reactivity of propargyl chloride.[11][12][13]
Propargyl Tosylate: Enhanced Reactivity and Milder Conditions
Propargyl tosylate is prepared from the readily available and inexpensive propargyl alcohol.[7] The tosylate group (p-toluenesulfonate) is an excellent leaving group, even better than bromide, due to its ability to delocalize the negative charge through resonance. This enhanced reactivity allows for the use of milder bases, such as potassium carbonate, and lower reaction temperatures.[14] This can be particularly advantageous when working with sensitive substrates that might be prone to decomposition under more basic conditions.
The Role of the Base: Sodium Hydride vs. Potassium tert-Butoxide
The choice of base is critical for the initial deprotonation of cyclopentanol. The base should be strong enough to quantitatively form the alkoxide without promoting significant side reactions.
Sodium Hydride (NaH)
Sodium hydride is a strong, non-nucleophilic base that is widely used in Williamson ether synthesis.[3][15] It irreversibly deprotonates the alcohol, driving the equilibrium towards the formation of the alkoxide. The only byproduct of this deprotonation is hydrogen gas, which is easily removed from the reaction mixture.
Potassium tert-Butoxide (KOtBu)
Potassium tert-butoxide is another strong, non-nucleophilic base.[16] Its bulky nature can be advantageous in minimizing side reactions that require a less sterically hindered base. However, it is a stronger base than sodium hydride, which can sometimes lead to an increase in elimination byproducts, especially with secondary alkyl halides.[1]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the propargylation of cyclopentanol using propargyl bromide and sodium hydride, which generally provides a high yield. This can be adapted for the other reagents by modifying the reaction conditions as discussed.
Figure 2: Experimental workflow for the synthesis of cyclopentyl propargyl ether.
Synthesis of Cyclopentyl Propargyl Ether using Propargyl Bromide and Sodium Hydride
Materials:
-
Cyclopentanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under vacuum to remove the residual solvent.
-
Deprotonation: Add anhydrous THF to the flask to create a suspension of sodium hydride. Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclopentanol (1.0 eq) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
Propargylation: Slowly add propargyl bromide (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture overnight.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure cyclopentyl propargyl ether.
Characterization of Cyclopentyl Propargyl Ether:
-
¹H NMR (CDCl₃): The expected signals would include a multiplet for the methine proton of the cyclopentyl group attached to the oxygen, multiplets for the methylene protons of the cyclopentyl ring, a doublet for the methylene protons of the propargyl group, and a triplet for the acetylenic proton.[17][18]
-
¹³C NMR (CDCl₃): The expected signals would include a signal for the methine carbon of the cyclopentyl group attached to the oxygen, signals for the methylene carbons of the cyclopentyl ring, a signal for the methylene carbon of the propargyl group, and two signals for the acetylenic carbons.[19][20]
Conclusion and Recommendations
For researchers seeking a high-yield, reliable method for the propargylation of cyclopentanol, the use of propargyl bromide with sodium hydride in THF or DMF remains the gold standard. This combination offers a favorable balance of reactivity and cost-effectiveness, consistently delivering high yields.
For applications where cost is a primary concern and slightly more forcing conditions are tolerable, propargyl chloride can be a viable alternative, particularly when its reactivity is enhanced with a stronger base like potassium tert-butoxide or through the use of phase-transfer catalysis.
When working with sensitive substrates that may not tolerate strongly basic conditions, propargyl tosylate is an excellent choice. Its superior leaving group ability allows for the use of milder bases, minimizing the risk of side reactions and decomposition.
Ultimately, the optimal choice of propargylation reagent will depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the substrate. By understanding the principles outlined in this guide, researchers can make informed decisions to achieve their synthetic goals efficiently and effectively.
References
- ECHEMI. Sodium hydride vs Potassium tert-butoxide. (n.d.).
- Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 28(8), 3379.
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- Li, Y., et al. (2013). Dual role of Allylsamarium Bromide as Grignard Reagent and a Single Electron Transfer Reagent in the One-Pot Synthesis of Terminal Olefins.
- Wikipedia. (2023). Williamson ether synthesis.
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- CRDEEP Journals. (n.d.).
- Chemistry Steps. (2022). Williamson Ether Synthesis.
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Safety Operating Guide
Personal Protective Equipment & Safe Handling Guide: (Prop-2-yn-1-yloxy)cyclopentane
Executive Summary: The Chemical Logic of Safety
Handling (Prop-2-yn-1-yloxy)cyclopentane requires more than generic solvent precautions. As a Senior Scientist, I urge you to look beyond the Safety Data Sheet (SDS) and understand the structure-function hazards inherent to this molecule.
This compound is a bifunctional risk :
-
The Ether Linkage (C–O–C): Like all aliphatic ethers, this moiety is a candidate for radical autoxidation, leading to the formation of potentially shock-sensitive organic peroxides.
-
The Propargyl Group (–CH₂–C≡CH): This terminal alkyne presents two specific risks:
-
High Flammability: Propargyl ethers typically have low flash points.
-
Metal Acetylide Formation: The terminal proton is acidic enough to react with heavy metals (Copper, Silver) to form explosive metal acetylides.
-
Core Directive: Treat this compound as a Flammable Liquid , a Peroxide Former , and a Reactive Intermediate .
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The high volatility of the cyclopentyl group combined with the permeation properties of ethers dictates a specific PPE strategy.
Tiered Protection Protocol
| Protection Zone | Standard Operation (Analytical/Small Scale) | High-Risk Operation (Synthesis/Distillation/Spill) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Liner: Inner: Silver Shield® / 4H® (Laminate)Outer: Heavy Duty Nitrile | Ethers can permeate standard nitrile in <15 mins. Laminate films provide >4hr breakthrough protection against small cyclic ethers. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 Impact Rated) | Full Face Shield + Splash Goggles | Vapors are heavier than air and irritant. Safety glasses do not seal against vapors or directional splashes. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton) | Chemical Resistant Apron over FR Coat | Synthetic blends (polyester) can melt into skin during a flash fire. FR cotton self-extinguishes. |
| Respiratory | Fume Hood Only (Sash at 18 inches) | Respirator (OV Cartridge) Only if hood is compromised or for spill cleanup. | The cyclopentyl moiety suggests narcotic effects (dizziness/drowsiness). Engineering controls are primary. |
Operational Workflow: The "Safe Lifecycle"
This workflow is designed to prevent the three most common failure modes: Peroxide explosion, Fire, and Metal Acetylide detonation.
Phase A: Receipt & Storage (The "Clock Starts" Here)
-
Inert Atmosphere: Upon receipt, flush the headspace with dry Nitrogen or Argon. Oxygen is the enemy.
-
Peroxide Testing: Mark the bottle with the Date Opened .[1] Test for peroxides using KI starch paper or colorimetric strips every 3 months.
-
Threshold: If >10 ppm, treat to remove peroxides or dispose.
-
Critical: If crystals are visible around the cap, DO NOT OPEN . Evacuate and call EHS.
-
-
Temp Control: Store in a flammables cabinet, ideally cool (2–8°C), but ensure the container is sealed to prevent condensation (water introduces hydrolysis risks).
Phase B: Experimental Handling
-
No Heavy Metals: Avoid using copper or silver spatulas/needles. Use stainless steel, glass, or Teflon-coated tools to prevent acetylide formation.
-
Evaporation: Never distill this compound to dryness. The residue is where shock-sensitive peroxides concentrate. Always leave a "heel" (approx. 10% of volume) in the flask.
Phase C: Waste & Disposal[2][3]
-
Segregation: Do not mix with heavy metal waste streams.
-
Quenching: For small residual amounts, dilute with a compatible non-halogenated solvent (e.g., hexane) before placing in the waste container to reduce vapor pressure and heat generation.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling (Prop-2-yn-1-yloxy)cyclopentane.
Figure 1: Decision logic for pre-experimental safety checks and PPE selection based on scale and chemical status.
Emergency Response Protocols
In the event of exposure, immediate action mitigates long-term injury.
-
Skin Contact:
-
Eye Contact:
-
Action: Flush for 15 minutes. Lift upper and lower lids.
-
Note: Contact lenses can trap the chemical; remove them only if easy to do so while flushing.[5]
-
-
Spill (Small < 50mL):
-
Action: Absorb with vermiculite or spill pads.
-
Contraindication: Do not use paper towels (high surface area + flammable liquid = fire hazard).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Handling Peroxide-Forming Chemicals. ACS Chemical Safety. [Link]
-
PubChem. (n.d.). Compound Summary: Cyclopentane (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
